Sethoxydim
Description
This compound is an organic hydroxy compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3S/c1-5-8-14(18-21-6-2)17-15(19)10-13(11-16(17)20)9-12(4)22-7-3/h12-13,19H,5-11H2,1-4H3/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPPKDPQLUUTND-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)SCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3S | |
| Record name | SETHOXYDIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058466 | |
| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sethoxydim is an oily odorless liquid. Non corrosive. Used as an herbicide., Odorless liquid; [HSDB] | |
| Record name | SETHOXYDIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sethoxydim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7027 | |
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Boiling Point |
>90 °C at pressure 3X10-5 mm Hg | |
| Record name | SETHOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in water, 25 mg/L at 20 °C, pH 4, In water, 4,700 mg/L at 20 °C, pH 7, Soluble in most common organic solvents including acetone, benzene, ethyl acetate, hexane and methanol at >1 Kg/Kg. | |
| Record name | SETHOXYDIM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.043 g/mL at 25 °C | |
| Record name | SETHOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000016 [mmHg], 1.6X10-7 mm Hg at 20-25 °C | |
| Record name | Sethoxydim | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | SETHOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid | |
CAS No. |
74051-80-2, 71441-80-0 | |
| Record name | SETHOXYDIM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18219 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Sethoxydim [BSI:ISO] | |
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| Record name | 1,3-Cyclohexanedione, 2-[1-(ethoxyamino)b | |
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| Record name | 2-[1-(ethoxyimino)butyl]-5-(2-ethylthiopropyl)-3-hydroxycyclohex-2-en-1-one | |
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| Record name | SETHOXYDIM | |
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| Record name | SETHOXYDIM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7342 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Sethoxydim: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione class of chemicals. It is highly effective in controlling a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its herbicidal activity and a summary of its synthesis are also presented.
Chemical Structure and Identification
This compound is a complex organic molecule with the systematic IUPAC name (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one. Its chemical structure is characterized by a cyclohexanedione ring, which is essential for its herbicidal activity.
Key Structural Features:
-
Cyclohexanedione Ring: The core of the molecule, responsible for the inhibition of the target enzyme.
-
Oxime Ether Group: The (ethoxyimino)butyl side chain plays a role in the molecule's uptake and translocation within the plant.
-
Ethylthiopropyl Group: This side chain also contributes to the overall efficacy and selectivity of the herbicide.
| Identifier | Value |
| IUPAC Name | (±)-(EZ)-2-(1-ethoxyiminobutyl)-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one |
| CAS Number | 74051-80-2[1][2][3][4] |
| Molecular Formula | C₁₇H₂₉NO₃S[1][2][3][4] |
| Molecular Weight | 327.48 g/mol [1][2][3] |
| SMILES | CCC/C(=N\OCC)/C1=C(O)CC(CC1=O)CC(C)SCC |
| InChI Key | CSPPKDPQLUUTND-NBVRZTHBSA-N |
Physicochemical Properties
The physical and chemical properties of this compound influence its environmental fate, bioavailability, and formulation. It is a viscous, amber-colored oily liquid with a faint aromatic odor.
| Property | Value | Reference |
| Appearance | Amber-colored, oily liquid | [5] |
| Odor | Odorless to faint aromatic | [5] |
| Boiling Point | > 90 °C at 3x10⁻⁵ mmHg | [6][7] |
| Density | 1.043 g/cm³ at 20 °C | [8] |
| Water Solubility | 25 mg/L (pH 4, 20 °C), 4700 mg/L (pH 7, 20 °C) | [4] |
| Solubility in Organic Solvents | Highly soluble in acetone, methanol, and ethyl acetate | [4] |
| Vapor Pressure | 1.3 x 10⁻⁷ Pa at 20 °C | [8] |
| Octanol-Water Partition Coefficient (log P) | 1.65 (pH 7) | [4] |
| pKa | 4.58 | [8] |
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
This compound's herbicidal activity stems from its potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[9][10][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.
The inhibition of ACCase disrupts the production of malonyl-CoA from acetyl-CoA, the first committed step in the fatty acid synthesis pathway.[12] This leads to a cascade of events within the plant, ultimately resulting in cell membrane disruption, cessation of growth, and necrosis, particularly in meristematic tissues where cell division and lipid synthesis are most active.[1]
Broadleaf plants are generally tolerant to this compound because they possess a form of ACCase that is structurally different from the one found in grasses and is not susceptible to inhibition by cyclohexanedione herbicides.[1][12]
Below is a diagram illustrating the signaling pathway of this compound's mode of action.
Caption: Mode of action of this compound, from application to plant death.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACCase) Activity Assay
This protocol is adapted from studies investigating the inhibitory effect of this compound on ACCase.[13][14]
Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity isolated from susceptible plant tissue.
Materials:
-
Plant tissue from a susceptible grass species (e.g., corn seedlings)
-
Extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol)
-
Assay buffer (e.g., 50 mM Tricine-KOH pH 8.3, 100 mM KCl, 2.5 mM MgCl₂, 5 mM DTT)
-
Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Filter the homogenate through cheesecloth and centrifuge at low speed to remove cell debris.
-
Precipitate the protein from the supernatant using ammonium sulfate.
-
Resuspend the protein pellet in a minimal volume of extraction buffer and desalt using a gel filtration column.
-
Determine the protein concentration of the partially purified enzyme extract.
-
-
ACCase Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer and all substrates except for NaH¹⁴CO₃.
-
Add varying concentrations of this compound (or solvent control) to the reaction mixtures.
-
Pre-incubate the mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding NaH¹⁴CO₃.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of ACCase activity as the amount of ¹⁴C incorporated into acid-stable products per unit of time per mg of protein.
-
Plot the ACCase activity as a function of this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity).
-
Below is a diagram illustrating the experimental workflow for the ACCase inhibition assay.
Caption: Experimental workflow for the in vitro ACCase inhibition assay.
Synthesis of this compound: A Summary of the Manufacturing Process
The commercial synthesis of this compound is a multi-step process that involves the construction of the substituted cyclohexanedione ring followed by the introduction of the key side chains. While detailed proprietary protocols are not publicly available, the general synthetic route can be summarized as follows:[9]
-
Formation of the Cyclohexanedione Ring: The synthesis typically starts with the Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular Dieckmann condensation to form the cyclic dione structure.
-
Introduction of the Ethylthiopropyl Side Chain: The cyclohexanedione intermediate is then alkylated at the 5-position with a suitable electrophile containing the 2-(ethylthio)propyl group.
-
Formation of the Oxime Ether: The final key step is the reaction of the 2-acyl-cyclohexanedione with an ethoxyamine derivative to form the oxime ether side chain at the 2-position.
This process requires careful control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.
Analysis of this compound Residues by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the determination of this compound residues in environmental or biological samples.[15]
Objective: To quantify the concentration of this compound in a given sample matrix.
Materials:
-
HPLC system with a UV or mass spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of acetonitrile and water (with or without a pH modifier like formic acid)
-
This compound analytical standard
-
Sample extraction solvents (e.g., acetonitrile, dichloromethane)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Methodology:
-
Sample Preparation:
-
Extract this compound from the sample matrix using an appropriate organic solvent.
-
The extraction method will vary depending on the sample type (e.g., soil, water, plant tissue).
-
If necessary, perform a cleanup step using SPE to remove interfering compounds.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate this compound from other components using a gradient or isocratic elution with the chosen mobile phase.
-
Detect this compound using a UV detector at its maximum absorbance wavelength or with a mass spectrometer for higher sensitivity and selectivity.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of the this compound analytical standard.
-
Quantify the amount of this compound in the sample by comparing its peak area or height to the calibration curve.
-
Conclusion
This compound is a highly effective and selective herbicide with a well-defined mechanism of action. Its chemical structure and physicochemical properties are key to its biological activity and environmental behavior. The experimental protocols provided in this guide offer a framework for researchers and scientists to further investigate the properties and applications of this important agricultural chemical. A thorough understanding of its mode of action is crucial for managing weed resistance and developing new herbicidal compounds.
References
- 1. invasive.org [invasive.org]
- 2. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 10. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 11. scielo.br [scielo.br]
- 12. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sethoxydim's Mechanism of Action in Grasses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
Sethoxydim, a cyclohexanedione herbicide, exhibits potent, selective, post-emergence control of a wide spectrum of annual and perennial grasses. Its herbicidal activity stems from the targeted inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in the biosynthesis of lipids. This guide provides a comprehensive technical overview of the molecular mechanism of this compound action, detailing its biochemical interactions, physiological consequences, and the basis for its selectivity. It further outlines key experimental protocols for efficacy evaluation and mechanistic studies, presents quantitative data on enzyme inhibition, and visualizes the underlying pathways and experimental workflows.
Introduction
This compound is a systemic herbicide rapidly absorbed by the foliage and, to a lesser extent, the roots of grass species.[1] Following absorption, it is translocated via both the xylem and phloem to the plant's meristematic regions, where it accumulates.[1] The primary mode of action of this compound is the disruption of lipid synthesis, a process vital for cell membrane integrity, energy storage, and signaling.[2] This inhibition ultimately leads to a cessation of growth, necrosis of meristematic tissues, and death of the plant.[2]
Molecular Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The molecular target of this compound is acetyl-coenzyme A carboxylase (ACCase; EC 6.4.1.2), a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the carboxylation of acetyl-CoA to form malonyl-CoA.[3]
In grasses (Poaceae), the plastidic ACCase is a large, multifunctional homodimer, often referred to as the "eukaryotic" form. This contrasts with the multisubunit, or "prokaryotic," form of ACCase found in the plastids of most dicotyledonous plants. This compound is a potent and specific inhibitor of the eukaryotic form of ACCase, which explains its selective herbicidal activity against grasses while leaving broadleaf plants largely unaffected.[2][3][4]
The inhibition of ACCase by this compound is reversible and non-competitive with respect to the substrates ATP, bicarbonate, and acetyl-CoA. This indicates that this compound binds to a site on the enzyme distinct from the active site for these substrates. The binding of this compound to the carboxyltransferase (CT) domain of the ACCase homodimer prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[3]
Signaling Pathway of this compound Action
Quantitative Data on ACCase Inhibition
The inhibitory potency of this compound against ACCase has been quantified in various grass species. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Species | Biotype | IC50 for this compound (µM) | Reference |
| Digitaria ciliaris (Southern Crabgrass) | Susceptible (S) | Not explicitly stated, but significantly lower than resistant biotypes | [5][6] |
| Resistant (R1) | > 20 | [5][6] | |
| Resistant (R2) | > 40 | [5][6] | |
| Glycine max (Soybean) | - | ~10 (for 60% reduction) | [4] |
Experimental Protocols
Acetyl-CoA Carboxylase (ACCase) Activity Assay
This protocol is adapted from methods used to quantify ACCase activity by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).
Materials:
-
Plant tissue (e.g., young leaf tissue from susceptible grasses)
-
Extraction buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM DTT, 1 mM EDTA)
-
Reaction mixture components:
-
50 mM HEPES, pH 8.0
-
1 mM ATP
-
2.5 mM MgCl₂
-
20 mM KCl
-
0.5 mM DTT
-
[¹⁴C]NaHCO₃ (e.g., 3 Ci/ml)
-
0.4 mM Acetyl-CoA
-
-
This compound solutions at various concentrations
-
12 N HCl
-
Scintillation cocktail and counter
-
Protein quantification assay reagents (e.g., Bradford assay)
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction, including ACCase.
-
Determine the protein concentration of the extract.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction mixture components.
-
Add a known amount of the protein extract (e.g., 100 µg).
-
Add the desired concentration of this compound or a solvent control.
-
Pre-incubate the mixture at 30°C for a short period.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding acetyl-CoA.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).[7]
-
-
Termination and Measurement:
-
Stop the reaction by adding a small volume of concentrated HCl (e.g., 40 µl of 12 N HCl).[7] This will precipitate the protein and evaporate any unreacted [¹⁴C]bicarbonate.
-
Dry the samples (e.g., under a stream of nitrogen).[7]
-
Resuspend the pellet in water and add scintillation cocktail.
-
Quantify the acid-stable radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of ACCase (e.g., in nmol of HCO₃⁻ fixed/min/mg of protein).
-
Determine the percent inhibition at each this compound concentration relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
This compound Efficacy Testing in Whole Plants
This protocol outlines a general procedure for evaluating the herbicidal efficacy of this compound on grass species in a controlled environment.
Materials:
-
Seeds of a susceptible grass species (e.g., oat, barnyardgrass)
-
Pots with a suitable growing medium
-
This compound formulation
-
Spray chamber or handheld sprayer
-
Growth chamber or greenhouse with controlled environmental conditions
-
Adjuvant (e.g., crop oil concentrate or non-ionic surfactant)
Procedure:
-
Plant Growth:
-
Sow seeds in pots and grow them under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
-
Allow plants to reach a specific growth stage (e.g., 3-4 leaf stage).
-
-
Herbicide Application:
-
Prepare a series of this compound dilutions to test a range of application rates.
-
Include a control group that is sprayed with water and adjuvant only.
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
-
Post-Application Care:
-
Return the treated plants to the growth chamber or greenhouse.
-
Maintain optimal growing conditions.
-
-
Efficacy Assessment:
-
Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
At the final assessment, harvest the above-ground biomass.
-
Dry the biomass to a constant weight and record the dry weight for each plant.
-
-
Data Analysis:
-
Calculate the percent reduction in dry weight for each treatment compared to the control.
-
Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth) by plotting the percent growth reduction against the herbicide application rate.
-
Mechanisms of Resistance
Resistance to this compound in grass populations can arise through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the ACCase enzyme. These mutations alter the herbicide-binding site, reducing the affinity of this compound for the enzyme. A common mutation conferring resistance is an isoleucine to leucine substitution at position 1781 of the ACCase protein.[3]
-
Non-Target-Site Resistance (NTSR): This encompasses mechanisms that reduce the amount of active herbicide reaching the target site. These can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of this compound into non-toxic compounds.[3]
Conclusion
The herbicidal efficacy of this compound in grasses is unequivocally linked to its specific and potent inhibition of the eukaryotic form of acetyl-CoA carboxylase. This targeted disruption of lipid biosynthesis provides a clear molecular basis for its selective control of grass weeds. Understanding the intricacies of this mechanism, from enzyme kinetics to whole-plant physiological responses, is paramount for the development of new herbicidal compounds and for the effective management of herbicide resistance in agricultural and ecological systems. The experimental protocols and data presented in this guide offer a foundational framework for researchers engaged in these pursuits.
References
- 1. invasive.org [invasive.org]
- 2. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 6. Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay [bioone.org]
- 7. academic.oup.com [academic.oup.com]
Sethoxydim and Acetyl-CoA Carboxylase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sethoxydim, a cyclohexanedione herbicide, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This technical guide provides an in-depth analysis of the molecular interactions between this compound and ACCase, detailing the mechanism of inhibition, kinetic parameters, and the molecular basis of resistance. Experimental protocols for assessing ACCase inhibition are provided, alongside visualizations of the key pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Introduction
Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids, which are essential components of cell membranes and serve as a major form of energy storage. In plants, ACCase is a key target for several classes of herbicides, including the cyclohexanediones (DIMs), such as this compound, and the aryloxyphenoxypropionates (FOPs). This compound exhibits high selectivity for the ACCase of most grass species, with little to no effect on the enzyme in broadleaf plants and other organisms. This selectivity forms the basis of its widespread use as a post-emergence graminicide in agriculture. Understanding the intricacies of this compound's interaction with ACCase is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.
Mechanism of Action
This compound acts as a reversible and noncompetitive inhibitor of the multisubunit (eukaryotic) form of ACCase found in the plastids of sensitive grass species.[1][2] The inhibition specifically targets the carboxyltransferase (CT) domain of the enzyme, which is responsible for transferring the carboxyl group from biotin to acetyl-CoA.[3] Kinetic studies have revealed that this compound is a linear, noncompetitive inhibitor with respect to the three substrates of the ACCase reaction: MgATP, HCO₃⁻, and acetyl-CoA.[4] This indicates that this compound binds to a site on the enzyme that is distinct from the active sites for these substrates. The inhibition is mutually exclusive with that of FOP herbicides like haloxyfop, suggesting they may share or overlap in their binding domains.[4] The inhibitory action of this compound ultimately leads to a depletion of malonyl-CoA, halting fatty acid synthesis and resulting in the death of the plant.[5]
Quantitative Inhibition Data
The inhibitory potency of this compound against ACCase is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.
Table 1: IC₅₀ Values of this compound against ACCase from Various Plant Species
| Plant Species | Biotype/Condition | IC₅₀ (µM) | Reference |
| Zea mays (Corn) | Susceptible | 2.9 | [2] |
| Digitaria ciliaris | Susceptible (S) | 0.7 | [6] |
| Digitaria ciliaris | Resistant (R1) | 15.3 | [6] |
| Digitaria ciliaris | Resistant (R2) | 41.1 | [6] |
| Lolium multiflorum | - | - | [7] |
| Glycine max (Soybean) | - | ACCase activity reduced by 60% at unspecified concentration | [1] |
Table 2: Inhibition Constants (Kᵢ) of this compound for Maize ACCase
| Substrate | Kᵢ (µM) | Reference |
| Acetyl-CoA | 1.9 | [4] |
| HCO₃⁻ | 5.6 | [4] |
| MgATP | 13.3 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's inhibition of ACCase.
Acetyl-CoA Carboxylase Extraction
A standardized protocol for the extraction of ACCase from plant tissue is crucial for reliable in vitro inhibition assays.
-
Tissue Homogenization: Grind one gram of fresh or frozen plant leaf tissue in liquid nitrogen to a fine powder.[8]
-
Extraction Buffer: Homogenize the powder in 10 mL of ice-cold extraction buffer containing:
-
100 mM Tricine-HCl, pH 8.0
-
1 mM EDTA
-
10% (v/v) glycerol
-
2 mM benzamidine hydrochloride
-
0.5% (w/v) polyvinylpyrrolidone (PVP)
-
20 mM dithiothreitol (DTT)
-
1 mM phenylmethylsulfonyl fluoride (PMSF)[8]
-
-
Centrifugation: Centrifuge the homogenate at 4°C for a specified time and speed (e.g., 15,000 x g for 20 minutes) to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method such as the Bradford assay to normalize enzyme activity.
Malachite Green Colorimetric ACCase Activity Assay
This assay measures the production of ADP, a product of the ACCase reaction, which is stoichiometrically linked to the consumption of ATP. The free phosphate from ATP hydrolysis is detected by the malachite green reagent.
-
Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well microplate with a total volume of 250 µL per well. Each well should contain:
-
25 µL of enzyme extract (final enzyme concentration of approximately 0.53 µM)
-
25 µL of this compound at various concentrations (e.g., 0, 0.6, 1.2, 2.5, 5.0, 10, 20, and 40 µM)
-
150 µL of enzyme assay buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂·6H₂O, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.[6]
-
-
Initiation of Reaction: Initiate the reaction by adding the enzyme extract to the wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 32°C) for a specific duration (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction and develop the color by adding a malachite green reagent that detects the inorganic phosphate released from ATP hydrolysis.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.[6]
-
Data Analysis: Express the ACCase activity as a percentage of the control (no herbicide). Calculate IC₅₀ values using a non-linear regression model.[6]
Visualizations
Signaling Pathway of ACCase Inhibition by this compound
Caption: Mechanism of this compound inhibition of ACCase in the fatty acid synthesis pathway.
Experimental Workflow for ACCase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of this compound on ACCase activity.
Logical Relationship of Target-Site Resistance
Caption: Logical flow diagram illustrating the molecular basis of target-site resistance to this compound.
Molecular Basis of Resistance
The widespread use of this compound and other ACCase-inhibiting herbicides has led to the evolution of resistance in many weed species. The primary mechanism of resistance is target-site modification, where mutations in the gene encoding the plastidial ACCase reduce the binding affinity of the herbicide.[9] A common mutation conferring resistance to this compound is an isoleucine to leucine substitution at position 1781 (based on the Alopecurus myosuroides full ACCase sequence) within the CT domain.[10] This single amino acid change is sufficient to significantly increase the IC₅₀ value for this compound, as demonstrated in resistant biotypes of Digitaria ciliaris.[11] Other, non-target-site resistance mechanisms, such as enhanced herbicide metabolism, can also contribute to resistance but are generally considered less significant for this compound compared to other ACCase inhibitors.[12]
Conclusion
This compound remains a valuable tool for weed management due to its potent and selective inhibition of grass ACCase. A thorough understanding of its mechanism of action, inhibitory kinetics, and the molecular basis of resistance is essential for its effective and sustainable use. The experimental protocols and data presented in this guide provide a foundation for further research into novel ACCase inhibitors and for the development of strategies to mitigate the impact of herbicide resistance. The continued study of the this compound-ACCase interaction will undoubtedly contribute to advancements in crop protection and weed science.
References
- 1. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences in the molecular basis of resistance to the cyclohexanedione herbicide this compound in Lolium multiflorum : Rothamsted Research [repository.rothamsted.ac.uk]
- 11. bioone.org [bioone.org]
- 12. uppersouthplatte.org [uppersouthplatte.org]
Technical Guide: Solubility of Sethoxydim in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sethoxydim, a selective post-emergence herbicide, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development and agricultural sciences in formulation, analytical method development, and environmental fate studies.
Core Concepts: this compound Solubility
This compound is an oily, odorless liquid used to control annual and perennial grass weeds.[1] Its effectiveness and application are significantly influenced by its solubility in different solvent systems. Understanding its solubility profile is crucial for developing stable and effective formulations, as well as for predicting its behavior and persistence in various environments.
Quantitative Solubility Data
This compound exhibits high solubility in a range of common organic solvents. While precise quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, existing information indicates a high degree of solubility in several key organic solvents. A summary of available data is presented in the table below.
| Solvent | Temperature (°C) | Solubility | Citation |
| Acetone | Not Specified | > 1 kg/kg | [2] |
| Benzene | Not Specified | > 1 kg/kg | [2] |
| Ethyl Acetate | Not Specified | > 1 kg/kg | [2] |
| Hexane | Not Specified | > 1 kg/kg | [2] |
| Methanol | Not Specified | > 1 kg/kg | [2] |
| Octanol | Not Specified | Soluble | [3] |
| Xylene | Not Specified | Soluble | [3] |
| Cyclohexane | Not Specified | Low Solubility (~10 mg/L) | [4] |
| 2-Propanol | Not Specified | Soluble (stock solutions of 100 mg/L prepared) | [4] |
It is noteworthy that sources describe this compound as "very soluble" in methanol, hexane, and acetone.[1] The high solubility in both polar and non-polar organic solvents suggests its utility in a variety of formulation types.
Experimental Protocol for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method for determining the solubility of chemical compounds, such as the shake-flask method followed by analytical quantification, can be applied. This method is a standard approach for establishing equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved this compound. The presence of undissolved solid should be visible to confirm saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Sample Analysis:
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample by HPLC with UV detection to determine the concentration of this compound. Product analysis and residue determination for this compound are commonly performed by HPLC.[2]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same organic solvent and generate a calibration curve.
-
Calculate the concentration of this compound in the saturated solution based on the calibration curve and the dilution factor.
-
Express the solubility in appropriate units (e.g., g/L, mg/mL).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Herbicide Sethoxydi: Chemical properties, Uses_Chemicalbook [chemicalbook.com]
- 4. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
An In-Depth Technical Guide to the Degradation Pathways of Sethoxydim in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim, a selective post-emergence herbicide, is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate, particularly its degradation in soil and water, is a critical area of study for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both soil and aqueous environments, detailing the chemical and biological transformations it undergoes. This document summarizes key quantitative data, outlines experimental protocols for its study, and presents visual representations of its degradation pathways.
Core Degradation Mechanisms
This compound is primarily degraded in the environment through two main mechanisms: microbial metabolism in soil and photolysis in water.[1] While hydrolysis can also contribute to its breakdown, its role is generally considered less significant compared to the other two pathways.[1] The rate and extent of this compound degradation are influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, and the intensity of sunlight.[2][3]
Degradation in Soil
In the soil environment, the degradation of this compound is a relatively rapid process, with reported half-lives ranging from a few hours to 25 days.[4] The primary driver of this degradation is microbial metabolism.[4]
Microbial Degradation Pathway
While the specific enzymatic pathways for this compound degradation by soil microorganisms are not extensively detailed in publicly available literature, the process is known to be carried out by a diverse range of soil bacteria and fungi. These microorganisms utilize this compound as a carbon and energy source, breaking it down into less complex molecules. The initial steps in the microbial degradation of this compound likely involve the oxidation of the sulfur atom to form this compound sulfoxide and subsequently this compound sulfone. These more polar metabolites are then susceptible to further breakdown.
dot
Factors Influencing Soil Degradation
Several soil properties significantly influence the rate of this compound degradation:
-
Soil Type and Composition: The texture and mineralogy of the soil can affect the bioavailability of this compound to microorganisms.
-
Organic Matter Content: Higher organic matter content can increase the adsorption of this compound to soil particles, potentially reducing its availability for microbial degradation.[2] However, organic matter also supports a larger and more active microbial population, which can enhance degradation rates.[2]
-
pH: The pH of the soil can influence both the chemical stability of this compound and the activity of microbial populations.
-
Moisture Content and Temperature: Optimal moisture and temperature conditions promote microbial growth and enzymatic activity, leading to faster degradation of this compound.[3]
Degradation in Water
In aquatic environments, the primary degradation pathway for this compound is photolysis, or degradation by sunlight.[5] This process can be quite rapid, with half-lives in water reported to be as short as one hour under simulated sunlight.[5]
Photodegradation Pathway
The photodegradation of this compound in water is a complex process involving several key reactions:
-
Cleavage and Isomerization of the N-O bond: A primary photochemical reaction is the breaking of the bond between the nitrogen and oxygen atoms in the oxime group, leading to the formation of various isomeric and cleavage products.[5]
-
Oxidation of the Sulfur Atom: The sulfur atom in the this compound molecule is susceptible to photo-oxidation, resulting in the formation of this compound sulfoxide and this compound sulfone.[5]
-
Beckmann Rearrangement: This intramolecular reaction can lead to the formation of different molecular structures.[5]
-
Oxidative C-S Bond Cleavage: The bond between carbon and sulfur can also be broken through photo-oxidative processes.[5]
These reactions lead to the formation of a number of photoproducts. Ten by-products have been identified in studies of this compound photodegradation in water.[5]
dot
Factors Influencing Water Degradation
The rate of this compound photodegradation in water is influenced by several factors:
-
Sunlight Intensity: Higher light intensity leads to faster degradation.
-
pH: The pH of the water can affect the quantum yield of the photochemical reactions.
-
Dissolved Organic Matter (DOM): DOM can act as a photosensitizer, accelerating the degradation of this compound.[6] However, it can also absorb sunlight, shielding this compound from direct photolysis.[6]
-
Presence of Other Substances: Ions such as nitrate and ferric ions can influence the rate of photodegradation.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation of this compound in soil and water.
Table 1: Half-life of this compound in Soil
| Soil Type | Half-life (days) | Conditions | Reference |
| Sandy Loam | 5 - 25 | Field Conditions | [4] |
| Clay Loam | ~14 | Laboratory, 20°C | [4] |
| Silt Loam | < 7 | Field Conditions | [4] |
Table 2: Half-life of this compound in Water
| Water Type | Half-life | Conditions | Reference |
| Ultrapure Water | ~1 hour | Simulated Sunlight | [5] |
| River Water | 135.5 ± 0.3 min | Simulated Sunlight | [8] |
| Ultrapure Water | 82.1 ± 0.7 min | Natural Sunlight | [8] |
| River Water | 437 min | Natural Sunlight | [8] |
| Water (pH 8.7) | 5.5 days | Xenon Lamp Illumination, 25°C | [9] |
Experimental Protocols
The study of this compound degradation requires robust analytical methodologies to accurately identify and quantify the parent compound and its various degradation products. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common technique employed.
Experimental Workflow for Soil Degradation Studies
dot
Methodology for Soil Analysis:
-
Sample Preparation: A known weight of sieved soil is spiked with a standard solution of this compound. The soil is then incubated under controlled temperature and moisture conditions for a specified period.
-
Extraction: At various time points, subsamples of the soil are taken and extracted with an appropriate organic solvent, such as acetonitrile or methanol. This is typically done by shaking or sonication.
-
Cleanup: The extract is centrifuged to remove soil particles. Depending on the complexity of the soil matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.
-
Analysis: The final extract is analyzed by HPLC-UV or LC-MS/MS. A C18 column is commonly used for separation. The mobile phase typically consists of a mixture of acetonitrile and water with a modifier like formic acid.
-
Quantification: The concentrations of this compound and its degradation products are determined by comparing their peak areas to those of analytical standards.
Experimental Workflow for Water Degradation Studies
dot
Methodology for Water Analysis:
-
Sample Preparation: An aqueous solution of this compound is prepared in the desired water matrix (e.g., ultrapure water, river water).
-
Irradiation: The solution is exposed to a light source, either a solar simulator or natural sunlight, for a defined period. Aliquots are taken at different time intervals.
-
Extraction: For trace-level analysis, a solid-phase extraction (SPE) step using a C18 cartridge is typically employed to concentrate the analytes from the water sample.[10]
-
Analysis: The concentrated extract is analyzed by HPLC-QTOF-MS for the identification of unknown degradation products and by LC-MS/MS for the quantification of the parent compound and known metabolites.[5]
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound as a function of time. The identity of photoproducts is confirmed by their mass-to-charge ratio and fragmentation patterns.
Conclusion
The degradation of this compound in soil and water is a multifaceted process influenced by a combination of biotic and abiotic factors. In soil, microbial metabolism is the predominant pathway, leading to a relatively rapid breakdown of the herbicide. In water, photolysis is the key driver of degradation, resulting in a variety of photoproducts. A thorough understanding of these degradation pathways, the factors that influence them, and the analytical methods for their study is essential for the environmental risk assessment and responsible management of this widely used herbicide. This guide provides a foundational understanding for researchers and professionals working in the fields of environmental science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. invasive.org [invasive.org]
- 5. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Photolytic Degradation of Sethoxydim Under UV Light: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sethoxydim, a post-emergence herbicide from the cyclohexanedione class, is known for its efficacy against a wide range of grass weeds. Its environmental fate is of significant interest, with photolytic degradation being a primary route of dissipation. This technical guide provides an in-depth analysis of the photolytic degradation of this compound under UV irradiation. It details the experimental protocols for studying this process, presents quantitative data on degradation kinetics, and elucidates the transformation pathways and resulting by-products. The information is intended to support researchers and professionals in understanding the environmental behavior of this compound and in the development of environmentally conscious agricultural practices.
Introduction
This compound is susceptible to rapid degradation when exposed to sunlight, a process primarily driven by the UV component of the solar spectrum.[1] This photochemical instability is a key factor in its environmental persistence, influencing its half-life on plant surfaces and in aqueous environments.[2][3][4] Understanding the mechanisms and products of this degradation is crucial for assessing its environmental impact and ensuring food safety. This guide summarizes the current scientific understanding of this compound's photolytic degradation, drawing from key research findings.
Experimental Protocols
The study of this compound's photolytic degradation involves controlled laboratory experiments designed to simulate environmental conditions. A typical experimental workflow is outlined below.
Materials and Sample Preparation
-
Chemicals: Analytical standards of this compound (typically >98% purity) are required.[2] Solvents such as methanol, 2-propanol, and cyclohexane are used to mimic different environmental compartments like plant cuticles.[2] Ultrapure water is used for aqueous studies.[2]
-
Sample Solutions: Stock solutions of this compound are prepared in the chosen solvent at a specific concentration (e.g., 5 mg L⁻¹).[2] For experiments modeling plant or soil surfaces, solutions can be applied to glass disks or silica gel plates.[2]
Irradiation Procedure
-
Light Source: A sunlight simulator, often a xenon arc lamp, is used to provide a consistent and reproducible source of simulated solar radiation.[2][3] The intensity of the light source is typically controlled and measured (e.g., 750 W m⁻²).[2]
-
Reaction Vessels: Quartz cuvettes are commonly used for liquid samples as they are transparent to UV light.[2] The temperature of the samples is usually maintained at a constant level (e.g., 25 ± 1 °C) using a chiller unit.[4]
-
Irradiation: The prepared samples are exposed to the simulated sunlight for specific time intervals. Aliquots are withdrawn at regular intervals to be analyzed for the degradation of the parent compound and the formation of photoproducts.
Analytical Methodology
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a mass spectrometer is the primary analytical technique.[2][4]
-
Mass Spectrometry: For the identification and structural elucidation of the transformation products, HPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) with an electrospray ionization (ESI) source is highly effective.[2][3][5]
A generalized experimental workflow for studying the photolytic degradation of this compound is depicted in the following diagram.
References
- 1. invasive.org [invasive.org]
- 2. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 3. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Microbial Degradation of Sethoxydim in Diverse Soil Matrices: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the microbial degradation of the herbicide sethoxydim in various soil environments. Understanding the fate of this compound in soil is critical for assessing its environmental impact and ensuring its safe and effective use in agriculture. This document outlines the key factors influencing its degradation, summarizes quantitative data on its persistence, details relevant experimental protocols, and visualizes the degradation pathways and experimental workflows.
Introduction to this compound and its Environmental Fate
This compound is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for lipid synthesis in grasses. The environmental persistence of this compound is relatively low due to its susceptibility to degradation by two primary mechanisms: microbial metabolism and photolysis.[1] The half-life of this compound in soil can vary significantly, ranging from a few hours to as long as 25 days, with a commonly cited average of approximately 5 days.[1] This variability is largely attributable to differences in soil properties and environmental conditions.
Factors Influencing this compound Degradation in Soil
The rate of this compound degradation in soil is influenced by a combination of physical, chemical, and biological factors:
-
Soil Type and Composition: Soil texture (the relative proportions of sand, silt, and clay) and organic matter content play crucial roles. Adsorption of this compound to soil particles, particularly organic matter, can influence its availability for microbial degradation.[1]
-
Soil pH: this compound degradation is pH-dependent, with decomposition being more rapid under alkaline conditions.[2]
-
Soil Moisture: Adequate soil moisture is essential for microbial activity, and therefore, for the microbial degradation of this compound.[3]
-
Temperature: As with most microbial processes, temperature affects the rate of this compound degradation, with warmer temperatures generally leading to faster breakdown.
-
Microbial Population: The presence of a diverse and active microbial community is paramount for the efficient degradation of this compound. At lower concentrations, this compound has been observed to have minimal impact on the soil microflora.[4]
Quantitative Data on this compound Degradation
The persistence of this compound, often expressed as its half-life (DT50), varies across different soil types. The following table summarizes available data on this compound degradation in various soil matrices.
| Soil Type | pH | Organic Matter (%) | Half-life (DT50) (days) | Reference |
| Sandy Loam | 7.2 | 5.3 | ~25 | [4] |
| Clay | Not Specified | Not Specified | ~28 | [5] |
| Sandy Loam | Not Specified | Not Specified | ~14 | [5] |
Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols for Studying this compound Degradation
The following sections detail generalized experimental protocols for investigating the microbial degradation of this compound in soil, based on established methodologies such as the OECD 307 guideline.[6][7][8][9][10]
Soil Collection and Characterization
-
Soil Sampling: Collect soil samples from the desired locations, typically from the top 15-20 cm of the soil profile.
-
Sample Preparation: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Soil Characterization: Analyze the soil for key physicochemical properties, including:
-
pH
-
Organic carbon and organic matter content
-
Soil texture (particle size distribution)
-
Cation exchange capacity (CEC)
-
Microbial biomass
-
Laboratory Incubation Study (Following OECD 307 Principles)
-
Soil Treatment: Treat the characterized soil samples with a known concentration of this compound. For detailed metabolic studies, it is advantageous to use 14C-labeled this compound.
-
Incubation Conditions: Incubate the treated soil samples in the dark under controlled temperature (e.g., 20-25°C) and moisture (e.g., 40-60% of water holding capacity) conditions.[7][8] The incubation period typically extends up to 120 days.[6][7][8]
-
Sampling: Collect soil subsamples at predetermined time intervals throughout the incubation period.
-
Sterile Controls: Include sterilized soil samples (e.g., by autoclaving or gamma irradiation) as controls to differentiate between microbial and abiotic degradation.
Extraction of this compound and its Metabolites
-
Solvent Extraction: Extract this compound and its degradation products from the soil samples using an appropriate organic solvent. Dichloromethane has been shown to be effective for the extraction of this compound.[2]
-
Sample Cleanup: The extracts may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering co-extractives prior to analysis.
Analytical Quantification
-
High-Performance Liquid Chromatography (HPLC): Quantify the concentrations of this compound and its metabolites in the extracts using reversed-phase HPLC coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.[2][11]
-
Limit of Detection: The limit of detection for this compound in soil using HPLC can be as low as <5 ppb.[2]
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-based study on the microbial degradation of this compound in soil.
Caption: Workflow for this compound soil degradation study.
Proposed Microbial Degradation Pathway of this compound
The microbial degradation of this compound is believed to proceed through a series of oxidative reactions. While the complete pathway is a subject of ongoing research, a proposed initial step involves the oxidation of the sulfur atom. The following diagram illustrates this proposed pathway.
Caption: Proposed microbial degradation pathway of this compound.
Conclusion
The microbial degradation of this compound is a key process that limits its persistence in the soil environment. The rate of this degradation is highly dependent on soil type, pH, moisture, and temperature, all of which influence the activity of the soil microbial community. Standardized laboratory incubation studies, such as those following OECD 307 guidelines, coupled with robust analytical techniques like HPLC, are essential for accurately assessing the environmental fate of this compound. Further research is needed to fully elucidate the complete microbial degradation pathway and to identify the specific microbial species responsible for the breakdown of this herbicide in different soil ecosystems. This knowledge will contribute to the development of more sustainable agricultural practices and more accurate environmental risk assessments.
References
- 1. invasive.org [invasive.org]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide bioremediation: from strains to bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oecd.org [oecd.org]
- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. content.fera.co.uk [content.fera.co.uk]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mode of Action of Sethoxydim on Lipid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which the herbicide sethoxydim inhibits lipid synthesis in susceptible plant species. The information is curated for researchers, scientists, and professionals involved in drug development and herbicide design.
Executive Summary
This compound, a cyclohexanedione herbicide, is a potent and selective inhibitor of lipid biosynthesis in most grass species. Its herbicidal activity stems from the specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid synthesis pathway. This inhibition leads to a depletion of lipids, which are essential for cell membrane integrity and new plant growth, ultimately resulting in the death of susceptible plants.[1][2][3] Dicotyledonous plants are generally tolerant to this compound due to a structurally different, insensitive form of ACCase in their plastids.[4][5]
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
The primary mode of action of this compound is the disruption of the first committed step in de novo fatty acid biosynthesis.[6][7] This pathway is crucial for the production of all fatty acids within the plant cell, which are subsequently used for the synthesis of various lipids, including phospholipids, glycolipids, and triacylglycerols.
The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)
ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[8][9] This reaction is a key regulatory point in fatty acid synthesis. In higher plants, two main isoforms of ACCase exist: a multisubunit (prokaryotic-type) form and a multifunctional (eukaryotic-type) homodimer.[6][7]
The sensitivity of a plant to this compound is determined by the form of ACCase present in its plastids. Most monocotyledonous plants (grasses) possess the susceptible eukaryotic-type ACCase in their plastids, while most dicotyledonous plants have the resistant prokaryotic-type ACCase.[5][6][7]
Molecular Interaction and Inhibition Kinetics
This compound acts as a potent, reversible, and non-competitive inhibitor of the eukaryotic-type ACCase with respect to the substrates ATP and bicarbonate (HCO₃⁻).[10][11] However, it exhibits competitive inhibition with respect to the substrate acetyl-CoA.[11] This indicates that this compound binds to the carboxyltransferase (CT) domain of the ACCase, the same domain that binds acetyl-CoA.[11]
The inhibition of ACCase by this compound is a rapid process, leading to a swift cessation of fatty acid synthesis.[2] The herbicidal effects, such as the cessation of growth and necrosis of meristematic tissues, become visible within days of application.[1]
Quantitative Data
The inhibitory potency of this compound against ACCase has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibition Constants (Kis) of this compound for Maize ACCase
| Substrate | Kis (μM) |
| Acetyl-CoA | 1.9 |
| HCO₃⁻ | 5.6 |
| MgATP | 13.3 |
Data from Burton et al. (1991)[10]
Table 2: 50% Inhibitory Concentration (IC50) of this compound for ACCase from Different Plant Species
| Plant Species | Susceptibility | IC50 (μM) |
| Corn (Zea mays) | Susceptible | 2.9 |
| Pea (Pisum sativum) | Tolerant | >10 |
Data from Burton et al. (1987)[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the this compound mode of action and a typical experimental workflow for its study.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. static.igem.org [static.igem.org]
- 3. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. Inhibition of ACCase220 and ACCase240 isozymes from this compound-resistant and -susceptible maize hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mnl.maizegdb.org [mnl.maizegdb.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved purification and further characterization of acetyl-CoA carboxylase from cultured cells of parsley (Petroselinum hortense) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Structural Analogues of Sethoxydim: An In-depth Technical Guide to their Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogues of sethoxydim, a post-emergence herbicide belonging to the cyclohexanedione class. It delves into their mechanism of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new herbicidal agents.
Introduction to this compound and its Mechanism of Action
This compound is a selective herbicide effective against a wide range of annual and perennial grasses.[1][2] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][3] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[1] Dicotyledonous plants are generally tolerant to this compound due to a less sensitive ACCase enzyme.[4]
The chemical structure of this compound, 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one, features a cyclohexanedione ring, an oxime ether side chain at the 2-position, and a thioether-containing alkyl group at the 5-position. Modifications to these three key structural components have been the focus of extensive research to develop new analogues with improved herbicidal activity, broader weed control spectrum, and enhanced crop selectivity.
Structure-Activity Relationships of this compound Analogues
The herbicidal activity of this compound analogues is highly dependent on the nature of the substituents at various positions of the molecule. The following sections summarize the key structure-activity relationships.
Modifications of the Cyclohexanedione Ring (5-position)
The substituent at the 5-position of the cyclohexanedione ring plays a crucial role in determining the herbicidal potency and selectivity of this compound analogues. The presence of a sulfur-containing alkyl group, as in this compound, has been shown to be important for high activity against both annual and perennial grasses.[2]
| Analogue/Modification | Structure | Target Weeds | Activity (e.g., IC50, GR50) | Reference |
| This compound | 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one | Annual and perennial grasses | High | [2] |
| Clethodim | (E)-2-[1-[[(3-chloro-2-propenyl)oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one | Similar to this compound | Higher than this compound | [2] |
| Cycloxydim | 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)-2-cyclohexen-1-one | Broad spectrum of grasses | Similar to this compound | [2] |
| Alloxydim | Methyl (2E)-2-[1-(allyloxyimino)butyl]-4-methoxy-6,6-dimethyl-3-oxocyclohex-1-en-1-olate | Annual grasses | Less potent than this compound, particularly against perennial grasses | [5] |
Modifications of the Oxime Ether Moiety (2-position)
The oxime ether group at the 2-position of the cyclohexanedione ring is essential for herbicidal activity. Variations in the alkyl and alkoxy groups of this moiety can significantly influence the efficacy of the analogues.
| Analogue/Modification | Structure | Target Weeds | Activity (e.g., IC50) | Reference |
| This compound | Ethoxyimino butyl group | Grasses | IC50 (S. faberi ACCase): 2 x 10⁻⁶ M | [1] |
| Tepraloxydim | 3-chloroallyloxyimino propyl group | Poa annua, Setaria faberi | IC50 (P. annua ACCase): ~3 x 10⁻⁶ M; IC50 (S. faberi ACCase): ~7 x 10⁻⁷ M | [1] |
| Tepraloxydim analogue (propyl chain at R2) | Propoxyimino propyl group | Poa annua, Setaria faberi | Reduced activity against P. annua compared to tepraloxydim | [1] |
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound and its analogues typically involves a multi-step process. A general synthetic pathway is outlined below. The specific reaction conditions and starting materials are modified to obtain the desired analogues.
Caption: General synthetic workflow for this compound analogues.
Detailed Methodology:
-
Synthesis of the Cyclohexanedione Core: The synthesis often starts with a Michael addition of a substituted malonic ester to an α,β-unsaturated ketone, followed by a Dieckmann condensation to form the cyclohexanedione ring. The nature of the starting materials determines the substituent at the 5-position.
-
Acylation: The resulting cyclohexanedione is then acylated at the 2-position with an appropriate acyl chloride.
-
Formation of the Oxime Ether: The final step involves the reaction of the acylated intermediate with an alkoxyamine to form the desired oxime ether, yielding the this compound analogue.
For a more detailed protocol, researchers can refer to the synthetic procedures outlined in various patents and scientific publications.[6][7]
Herbicidal Activity Bioassays
The herbicidal activity of this compound analogues is evaluated through a series of in vitro and in vivo bioassays.
In Vitro ACCase Inhibition Assay:
This assay directly measures the inhibitory effect of the compounds on the ACCase enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Sethoxydim: A Technical Guide to its History, Development, and Application as a Herbicide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1][2] It is widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, peanuts, and vegetables.[3][4] Its development marked a significant advancement in weed management, offering effective control of problematic grasses without harming desirable broadleaf plants.[2] This technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical properties, and key experimental evaluations of this compound.
History and Development
This compound was introduced in the United States in 1983 by BASF.[5] Its development was driven by the need for a selective herbicide to manage grass weeds in broadleaf crops. Marketed under trade names such as Poast®, Segment®, and Vantage®, this compound quickly became a valuable tool for farmers.[1][6] Further research and development led to the creation of this compound-tolerant corn, expanding its application to include control of grass weeds in this major cereal crop.[7]
Chemical and Physical Properties
This compound is an amber-colored, oily, and odorless liquid.[8] Its chemical formula is 2-[1-(ethoxyimino)butyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C17H29NO3S | [4] |
| Molecular Weight | 327.50 g/mol | [8] |
| Appearance | Amber-colored, oily liquid | [8] |
| Water Solubility | 4700 mg/L (at pH 7 and 20°C) | [4][8] |
| Vapor Pressure | <0.1 mPa (at 20°C) | [8] |
| Octanol-Water Partition Coefficient (log Kow) | 1.6542 (at pH 7) | [8] |
| Soil Adsorption Coefficient (Koc) | 100 (estimated) | [8] |
| Soil Half-life | 5 to 25 days | [6][8] |
Synthesis
The synthesis of this compound is a multi-step process. It begins with the reaction of ethylmercaptan with crotonal. This is followed by a series of reactions involving acetone and dimethylmalonate, hydrolysis, and subsequent reactions with butyryl chloride and hydroxyethylamine to form the final this compound molecule.[4]
Mechanism of Action
This compound is a systemic herbicide that is rapidly absorbed by the foliage of grass plants and translocated to the meristematic tissues.[3][6] Its mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3][6] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[3] By inhibiting ACCase, this compound disrupts the formation of these vital lipids, leading to a cessation of growth, particularly in the actively growing regions of the plant.[6][9] This ultimately results in the death of the susceptible grass weed.[10] Broadleaf plants are not affected because their ACCase has a different structure that is not susceptible to this compound.[6]
Figure 1. Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
Field Trial for Efficacy Evaluation
A standardized protocol for conducting field trials to evaluate the efficacy of this compound on target grass weeds is outlined below.
1. Experimental Design:
-
Plot Layout: Randomized complete block design with a minimum of four replications.[7]
-
Plot Size: Individual plots should consist of at least 4 rows of the crop, with the inner two rows receiving the treatment and the outer rows serving as buffers.[7]
2. Application:
-
Equipment: Calibrated CO2-pressurized backpack sprayer with flat-fan nozzles.[7]
-
Application Volume: 210 L/ha of water.[7]
-
Adjuvant: Always include a nonphytotoxic crop oil concentrate or methylated seed oil as recommended by the product label.[10][11]
-
Timing: Apply to actively growing grasses at the recommended growth stage (e.g., 4 to 8 inches tall for perennial grasses).[2][10]
3. Data Collection:
-
Weed Control Assessment: Visually assess percent weed control at specified intervals after treatment (e.g., 30, 90, 180, and 360 days after initial treatment).[12]
-
Crop Tolerance: Visually assess crop injury (e.g., stunting, chlorosis) at regular intervals after application.
-
Biomass: Harvest aboveground (and belowground for perennial grasses) biomass from a designated area within each plot at the end of the trial.[12] Dry the biomass to a constant weight.
-
Yield: Harvest the crop from the treated rows and determine the yield.[7]
4. Data Analysis:
-
Subject the data to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.[7]
Biochemical Assay for ACCase Inhibition
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on ACCase activity.[1][8]
1. Enzyme Extraction:
-
Homogenize fresh leaf tissue from susceptible grass species in an ice-cold extraction buffer.[7]
-
Centrifuge the homogenate to pellet cellular debris.
-
Partially purify the ACCase from the supernatant by ammonium sulfate precipitation.[7]
2. ACCase Activity Assay:
-
The assay is performed in a 96-well plate.[8]
-
The reaction mixture contains the partially purified enzyme, acetyl-CoA, ATP, bicarbonate, and varying concentrations of this compound (or a control).
-
The reaction is initiated by the addition of the enzyme.
-
The activity of ACCase is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH and measured spectrophotometrically, or by using a malachite green assay to quantify the phosphate released from ATP.[1]
3. Data Analysis:
-
Calculate the percent inhibition of ACCase activity for each this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the logarithm of the this compound concentration.[1]
Figure 2. Experimental workflow for the ACCase inhibition assay.
Efficacy and Application
This compound is effective against a wide range of annual and perennial grasses, including crabgrass, barnyardgrass, and quackgrass.[6] Application rates typically range from 0.28 to 0.47 lbs of active ingredient per acre.[2] For optimal results, this compound should be applied to small, actively growing grasses.[2] The addition of an oil adjuvant or non-ionic surfactant is crucial for maximizing its effectiveness.[6] Environmental factors such as high humidity and temperature can enhance this compound's activity, while drought stress can reduce its efficacy.[6]
Efficacy Data on Torpedograss
Field studies have demonstrated the efficacy of this compound for controlling torpedograss (Panicum repens), a highly invasive aquatic grass.
| Treatment | Application Rate | Timing | % Control at 180 DAT | % Control at 360 DAT | Reference |
| Single Application | 40 oz/ac | Late Spring | 53% | 30% | [12] |
| Sequential Application (2x) | 40 oz/ac | Late Spring | >90% | 67% | [12] |
| Repeated Sequential Application (3x) | 40 oz/ac | Late Spring | >90% | 70% | [12] |
Toxicology and Environmental Fate
This compound exhibits low toxicity to mammals, birds, and aquatic organisms.[6] The oral LD50 for rats is greater than 2,676 mg/kg, and the dermal LD50 for rabbits is greater than 5,000 mg/kg.[6] In the environment, this compound is readily degraded by microbial metabolism and photolysis.[6] Its average soil half-life is approximately 5 days, though it can range from a few hours to 25 days.[6] Due to its water solubility and low adsorption to soil particles, it has the potential for mobility; however, its rapid degradation generally limits off-site movement.[6]
Conclusion
This compound has proven to be a highly effective and selective herbicide for the control of grass weeds in a wide range of agricultural and horticultural settings. Its mechanism of action as an ACCase inhibitor provides a targeted approach to weed management. Understanding its chemical properties, environmental fate, and the protocols for its evaluation is essential for its responsible and effective use. Continued research and adherence to best application practices will ensure that this compound remains a valuable tool for sustainable agriculture.
References
- 1. bioone.org [bioone.org]
- 2. Segment (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 3. parrottlab.uga.edu [parrottlab.uga.edu]
- 4. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invasive.org [invasive.org]
- 7. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. fda.gov.tw [fda.gov.tw]
- 10. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 11. content.libraries.wsu.edu [content.libraries.wsu.edu]
- 12. apms.org [apms.org]
Sethoxydim: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for sethoxydim. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is an oily, odorless liquid used as a selective post-emergence herbicide.[1] It is a member of the cyclohexanedione chemical family.[2]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₉NO₃S | [3] |
| Molecular Weight | 327.5 g/mol | [1] |
| Appearance | Amber colored liquid with a typical aromatic odor. | [4] |
| pH | 3 - 5 (in a 1-5% water solution) | [3][4] |
| Flash Point | 74°C - 85°C (165°F - 188°F) (closed cup) | [4][5] |
| Autoignition Temperature | 397°C (746°F) | [4] |
| Solubility | Water: 25 mg/L at 20°C (pH 4), 4,700 mg/L at 20°C (pH 7). Soluble in most common organic solvents. | [1] |
| Vapor Pressure | Not determined | [4] |
| Density | 0.91 g/mL at 20°C | [4] |
Toxicological Data
This compound is considered to be of low acute toxicity via oral and dermal routes of exposure.[6]
Acute Toxicity
| Endpoint | Species | Value | Classification | Source |
| Oral LD₅₀ | Rat | >2,200 - 3,100 mg/kg | Slightly toxic | [4][6] |
| Dermal LD₅₀ | Rat | >2,000 - 5,000 mg/kg | Practically non-toxic | [4][6] |
| Inhalation LC₅₀ (4-hour) | Rat | >5.0 - 6.3 mg/L | Low inhalation toxicity | [4][6] |
Irritation and Sensitization
| Endpoint | Species | Result | Source |
| Eye Irritation | Rabbit | Moderately irritating | [4] |
| Skin Irritation | Rabbit | Slightly irritating | [4] |
| Skin Sensitization | Guinea Pig | Not a contact sensitizer | [4][7] |
Chronic Toxicity and Other Endpoints
Prolonged overexposure to this compound may have effects on the liver.[4] However, studies in rats and mice did not show evidence of carcinogenicity.[4][7] Animal studies have indicated that this compound is not mutagenic and does not cause reproductive effects.[4] Developmental effects were observed in animal studies only at doses that were also maternally toxic.[4]
Hazard Identification and Classification
This compound is classified with the signal word "CAUTION".[6] The primary hazards are moderate eye irritation and potential harm if swallowed or absorbed through the skin.[1][4] Some formulations may be combustible liquids.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H411: Toxic to aquatic life with long lasting effects.[3][8]
Experimental Protocols
The toxicological data presented are primarily derived from studies conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420/425)
The acute oral toxicity is typically determined using a fixed-dose procedure or the up-and-down procedure in rats.[8][10] The objective is to identify the dose that causes mortality or evident toxicity.[8] The protocol involves:
-
Fasting the animals prior to dosing.
-
Administering a single dose of this compound by oral gavage.
-
Observing the animals for a period of 14 days for signs of toxicity and mortality.
-
Conducting a gross necropsy at the end of the observation period.
Acute Dermal Irritation (OECD 404)
This study assesses the potential for this compound to cause skin irritation, typically using albino rabbits.[6][9] The procedure includes:
-
Applying a single dose of the test substance to a small area of the animal's skin.
-
Covering the application site with a gauze patch for a 4-hour exposure period.[4][6]
-
Observing and scoring for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[1]
Acute Eye Irritation (OECD 405)
This test evaluates the potential for this compound to cause eye irritation or damage, also commonly performed in albino rabbits.[5] The methodology involves:
-
Instilling a single dose of the substance into the conjunctival sac of one eye.[5]
-
Using the other eye as an untreated control.[5]
-
Examining the eyes at 1, 24, 48, and 72 hours after application and scoring for irritation to the cornea, iris, and conjunctiva.[5]
Handling and Storage Precautions
Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.
Engineering Controls
Use this compound in a well-ventilated area, preferably with local exhaust ventilation at the point of generation to control airborne mists or vapors.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[5]
-
Skin Protection:
-
Footwear: Wear chemical-resistant boots.[12]
-
Respiratory Protection: If working in an area with insufficient ventilation or where vapors or mists are generated, a NIOSH/MSHA-approved respirator should be used.[5]
Storage
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from heat, sparks, open flames, and other ignition sources.[4][8] Do not store at temperatures below 32°F (0°C) or above 100°F (38°C).[4][5]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person. May pose an aspiration pneumonia hazard as it may contain petroleum distillates.[4][5] |
| If on Skin or Clothing | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[5][11] |
| If in Eyes | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[5][11] |
| If Inhaled | Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[11] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use foam, CO₂, water spray, or dry chemical extinguishers.[5][9]
-
Unsuitable Extinguishing Media: Avoid using a full jet of water.[9]
-
Specific Hazards: Under fire conditions, hazardous decomposition products such as oxides of carbon, hydrogen, nitrogen, and sulfur may be produced.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Keep unprotected persons away. Ensure adequate ventilation. Wear appropriate PPE.
-
Environmental Precautions: Prevent the material from entering sewers or surface and ground water.[9]
-
Containment and Cleanup: Absorb the spill with a liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[9] Place the absorbed material into a suitable container for disposal.
Visualizations
Mode of Action of this compound
Caption: Mechanism of action of this compound as an ACCase inhibitor.
Laboratory Handling Workflow for this compound
Caption: Recommended workflow for handling this compound in a lab.
Spill Cleanup Procedure for this compound
Caption: Step-by-step procedure for cleaning up a this compound spill.
First Aid for this compound Exposure
Caption: First aid measures for different routes of this compound exposure.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. oecd.org [oecd.org]
- 3. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. enfo.hu [enfo.hu]
- 8. oecd.org [oecd.org]
- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fda.gov [fda.gov]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Sethoxydim: A Technical Guide to Environmental Fate and Mobility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective, post-emergence herbicide used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Understanding its environmental fate and mobility is critical for assessing its potential environmental impact, ensuring its safe and effective use, and for the development of new, more environmentally benign agrochemicals. This technical guide provides an in-depth overview of the key processes governing the persistence and movement of this compound in the environment, including hydrolysis, photolysis, soil metabolism, and mobility. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Data Presentation
The following tables summarize the quantitative data on the environmental fate of this compound, compiled from various scientific studies.
Table 1: Hydrolysis of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 3 | Not Specified | 1.6 days | [1] |
| 6 | Not Specified | 45 days | [1] |
| 7 | 25 | ~40 days | [2] |
| 8.7 | 25 | 5.5 days (with illumination) | [1] |
| 9 | Not Specified | 438 days | [1] |
Table 2: Photolysis of this compound
| Medium | Light Source | Half-life (t½) | Reference |
| Aqueous Solution | Xenon Lamp | 5.5 days (pH 8.7, 25°C) | [1] |
| Aqueous Solution | Simulated Sunlight | ~1 hour | [3][4] |
| Soil Surface | Not Specified | < 4 hours | [2][5] |
| Soil Surface (Silica Gel) | Simulated Solar Radiation | 5.0 minutes | [6][7] |
| Leaf Surface Model | Simulated Solar Radiation | 8.0 - 20.5 minutes | [6][7] |
Table 3: Aerobic Soil Metabolism of this compound
| Soil Type | Temperature (°C) | Half-life (t½) | Reference |
| Sandy Loam | 22 | ~50 days (at 1 and 5 µg/g) | [1] |
| Clay | Not Specified | 4 weeks | [1] |
| Sandy Loam | Not Specified | 2 weeks | [1] |
| General Field Conditions | Not Specified | 5 - 25 days | [2][5] |
Table 4: Soil Adsorption and Mobility of this compound
| Parameter | Value | Soil Type | Reference |
| Koc | ~190 (estimated) | Not Specified | [1] |
| Mobility Class | Moderate | Not Specified | [1] |
| Leaching Potential | Low | Field observations | [1][2] |
Experimental Protocols
The following sections describe the typical methodologies used in key environmental fate studies for this compound, based on OECD guidelines and published research.
Hydrolysis (based on OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
Methodology:
-
Test Substance: Radiolabeled (e.g., ¹⁴C) this compound of known purity is used.
-
Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9. The concentration of this compound is kept below 1x10⁻² M and should not exceed half of its water solubility.
-
Incubation: The test solutions are maintained in the dark in sterile glass vessels at a constant temperature (e.g., 25°C or 50°C for preliminary testing).
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of the parent this compound and any significant degradation products are determined using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.
Aqueous Photolysis (based on OECD Guideline 316)
Objective: To determine the rate of direct photodegradation of this compound in water under simulated sunlight.
Methodology:
-
Test Substance: ¹⁴C-labeled this compound is used.
-
Test Solutions: The test substance is dissolved in sterile, buffered aqueous solution (e.g., pH 7).
-
Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm, is used.[8]
-
Exposure: The test solutions in quartz cells are irradiated continuously at a constant temperature (e.g., 25°C). Dark controls are run in parallel to account for any non-photolytic degradation.[8]
-
Sampling: Samples are taken at various time points during the irradiation period.
-
Analysis: The concentrations of this compound and its photoproducts are quantified by HPLC with radiometric detection and/or LC-MS/MS for identification.
-
Data Analysis: The half-life of photolysis is calculated from the degradation kinetics. The quantum yield can also be determined to predict degradation rates under different environmental conditions.[8][9]
Aerobic Soil Metabolism (based on OECD Guideline 307)
Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.
Methodology:
-
Test Substance: ¹⁴C-labeled this compound is applied to the soil.
-
Soil: Fresh soil samples of known characteristics (e.g., texture, organic carbon content, pH, microbial biomass) are used. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system or biometer flasks that allow for the trapping of evolved ¹⁴CO₂ and other volatile products.[10][11][12][13]
-
Sampling: Replicate soil samples are taken at various time intervals over a period of up to 120 days.[11][13]
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by HPLC with radiometric detection to quantify the parent compound and its metabolites. The identity of major metabolites can be confirmed by LC-MS/MS. Non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.
-
Data Analysis: The dissipation time for 50% of the substance (DT50) is calculated. A degradation pathway is proposed based on the identified metabolites.
Soil Adsorption/Desorption (based on OECD Guideline 106)
Objective: To determine the extent of this compound adsorption to and desorption from different soil types.
Methodology:
-
Test Substance: ¹⁴C-labeled this compound is used.
-
Soils: A range of at least four different soil types with varying properties (organic carbon content, clay content, pH) are used.
-
Adsorption Phase: A known mass of soil is equilibrated with a known volume and concentration of this compound solution in a calcium chloride solution (0.01 M) by shaking at a constant temperature (e.g., 25°C) for a predetermined equilibrium time.
-
Separation and Analysis: The soil suspension is separated by centrifugation. The concentration of this compound in the supernatant is measured by liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of calcium chloride, and the soil is resuspended and shaken for the same equilibrium period. The concentration of this compound in the solution is then measured to determine the amount desorbed. This can be repeated for multiple desorption steps.
-
Data Analysis: The soil-water distribution coefficient (Kd) is calculated. This is often normalized to the organic carbon content of the soil to give the organic carbon-water partitioning coefficient (Koc), which allows for comparison across different soils. The Freundlich adsorption isotherm is typically used to describe the concentration-dependent adsorption behavior.[14][15][16][17]
Signaling Pathways and Experimental Workflows
This compound Degradation Pathway in Soil and Water
The degradation of this compound in the environment proceeds through several key transformations, primarily driven by microbial action and photolysis. The main reactions include oxidation of the sulfur atom to form this compound sulfoxide, and cleavage of the ethoxyimino group.
Caption: Proposed degradation pathway of this compound in the environment.
Experimental Workflow for Soil Adsorption/Desorption Study
The following diagram illustrates the typical workflow for a soil adsorption/desorption study conducted according to OECD Guideline 106.
Caption: Workflow for a typical soil adsorption/desorption study.
References
- 1. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invasive.org [invasive.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 8. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]
- 9. fera.co.uk [fera.co.uk]
- 10. fera.co.uk [fera.co.uk]
- 11. oecd.org [oecd.org]
- 12. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 13. oecd.org [oecd.org]
- 14. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 15. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
Methodological & Application
Application Note & Protocol: Determination of Sethoxydim Residues in Plant Tissues by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sethoxydim is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broad-leaved crops. Monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. This document provides a detailed protocol for the analysis of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. The methodology is based on established analytical principles for pesticide residue analysis.
It is important to note that this compound is susceptible to degradation in the presence of light and in aqueous solutions, particularly under alkaline conditions[1][2]. Therefore, proper sample handling and storage are critical to obtain accurate results. The procedures outlined below are applicable to various plant matrices, although minor modifications may be necessary depending on the specific tissue type[1].
Experimental Protocols
This section details the complete workflow for this compound analysis, from sample collection to HPLC determination.
Sample Preparation: Extraction and Clean-up
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting pesticide residues from plant materials[3][4].
Materials:
-
Homogenized plant tissue sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18)
-
Centrifuge tubes (50 mL)
-
High-speed homogenizer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Homogenization: Weigh 10 g of a representative, homogenized plant sample into a 50 mL centrifuge tube. To ensure sample integrity, tissues can be lyophilized and chopped into small pieces and stored at -20°C in the dark until analysis[5].
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS salt packet containing MgSO₄ and NaCl.
-
Cap the tube tightly and shake vigorously for 1 minute. A vortex mixer can be used to ensure thorough mixing.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Clean-up (d-SPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents (e.g., MgSO₄, PSA, and C18). The choice of sorbents may vary depending on the plant matrix to remove interfering compounds like pigments and fatty acids.
-
Vortex the tube for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Sample for Analysis: The resulting supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV/DAD Analysis
This method is suitable for the quantification of this compound residues.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[6]
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol[7][8]. A typical mobile phase could be a 45:55 (v/v) mixture of acetonitrile and water[9].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL[9]
-
Run Time: Sufficient to allow for the elution of this compound and any potential degradation products.
Analysis Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of this compound standard solutions of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared plant tissue extracts.
-
Quantification: Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve of the standard.
Method Validation
To ensure the reliability of the results, the analytical method should be validated for several parameters[4][10].
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve, which should be >0.99[9].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, LODs as low as 0.01 µg/mL have been reported in water samples[11].
-
Accuracy and Precision: Determined by recovery studies and the relative standard deviation (RSD) of replicate analyses[10]. Recoveries should typically be within the 70-120% range with an RSD of ≤20%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
The following table summarizes typical quantitative data for this compound analysis from various studies.
| Parameter | Value | Matrix/Conditions | Reference |
| Limit of Detection (LOD) | 5 ng (on column) | Soil | [1] |
| <5 ppb | Soil | [1] | |
| 0.01 µg/mL | Pond Water | [11] | |
| Limit of Quantification (LOQ) | 0.03 µg/mL | Pond Water | [11] |
| Recovery | 88.27% - 106.53% | Soil (for a related compound) | [11] |
| 70% - 119% | Rice (for various pesticides) | [4] | |
| 55% - 108% | Soil and Plant Samples (for antimicrobials) | [12] | |
| Linearity (R²) | >0.99 | Soil | [9] |
Visualization
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. cipac.org [cipac.org]
- 7. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Quantitative Analysis of Sethoxydim Residues in Soil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective post-emergence herbicide used for the control of annual and perennial grass weeds in a variety of broadleaf crops. Understanding its fate and persistence in the soil is crucial for assessing its environmental impact and ensuring food safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in soil, targeting researchers and professionals in environmental science and drug development. The methodologies described herein utilize modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry and Gas Chromatography (GC).
Data Presentation: Dissipation of this compound in Soil
The persistence of this compound in soil is relatively low, with its degradation being influenced by factors such as soil type, microbial activity, and photodegradation.[1][2] The average half-life in soil is approximately 5 days but can range from a few hours to 25 days.[2]
Table 1: this compound Residue Dissipation in Different Soil Types
| Time After Treatment (Days) | Sandy Loam (% remaining) | Silt Loam (% remaining) | Clay Loam (% remaining) |
| 21 | 37 - 86 | 51 - 52 | 24 - 29 |
| 137 | Trace amounts detected | Trace amounts detected | Trace amounts detected |
Data compiled from field dissipation studies. Initial application of 100 µg/kg.[3]
Table 2: Half-life of this compound in Soil Under Laboratory Conditions
| Soil Type | Half-life (weeks) |
| Clay | 4 |
| Sandy Loam | 2 |
Incubated at 20°C and 85% field capacity.[3]
Experimental Protocols
Accurate quantification of this compound residues in soil requires robust and validated analytical methods. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Flame Photometric Detector (GC-FPD).
Protocol 1: QuEChERS-Based Extraction and LC-MS/MS Analysis
This protocol utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, followed by sensitive and selective analysis using LC-MS/MS.
1. Sample Preparation (QuEChERS Extraction and Cleanup)
-
Soil Sampling and Homogenization: Collect representative soil samples from the field. Air-dry the samples and sieve through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the citrate buffered method). The acetate-buffered version may also be suitable.[4][5]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). For enhanced cleanup, a combination of PSA and C18 sorbents can be used.[5]
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract may be diluted with an appropriate solvent (e.g., acetonitrile/water) if necessary before injection.
-
2. LC-MS/MS Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions can be used for quantification and confirmation of this compound.
Table 3: LC-MS/MS MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 328.0 | 178.0 | 282.0 | 22 / 10 |
Collision energies should be optimized for the specific instrument used.[6][7]
Protocol 2: Derivatization and GC-FPD Analysis
This method is suitable for laboratories equipped with Gas Chromatography and a Flame Photometric Detector. It involves a derivatization step to convert this compound and its metabolites to a common volatile end product.
1. Sample Preparation and Derivatization
-
Extraction:
-
Extract a known weight of soil with a suitable solvent mixture such as acetonitrile:dichloromethane (50:50 v/v).[8] The extraction can be performed by shaking for 1 hour at 30°C.
-
-
Derivatization:
-
The protocol involves the conversion of this compound and its metabolites to 3-[2-(ethylsulfonyl)propyl]-pentanedioic acid dimethyl ester. This complex derivatization typically involves oxidation and esterification steps. Detailed derivatization procedures can be complex and may require specific reagents and conditions that should be optimized in the laboratory. The use of derivatizing agents like diazomethane or methanol with an acid catalyst following an oxidation step is a potential approach.[9]
-
-
Cleanup:
-
After derivatization, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components before GC analysis.
-
2. GC-FPD Instrumental Analysis
-
Instrumentation: A gas chromatograph equipped with a Flame Photometric Detector (FPD) operating in sulfur mode.
-
GC Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Cool on-column injection is recommended to prevent thermal degradation of the analyte.[8]
-
Temperature Program: An optimized temperature program is required to achieve good separation of the derivatized analyte from matrix interferences.
-
Detector: FPD in sulfur mode for selective detection of the sulfur-containing derivative.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound in soil and the logical relationship between the key analytical steps.
Caption: Experimental workflow for LC-MS/MS analysis of this compound in soil.
Caption: Key logical steps in the quantitative analysis of this compound residues.
References
- 1. researchgate.net [researchgate.net]
- 2. invasive.org [invasive.org]
- 3. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preparing Sethoxydim Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective post-emergence herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of lipids.[1] This application note provides detailed protocols for the preparation of this compound stock solutions for use in in vitro assays, crucial for studying its mechanism of action, evaluating its efficacy, and developing new herbicidal agents. Due to this compound's chemical properties, including its solubility and stability, proper preparation and handling of stock solutions are paramount for obtaining accurate and reproducible experimental results.
This compound Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and storage conditions.
| Property | Value | Reference |
| Molecular Weight | 327.50 g/mol | [1] |
| Appearance | Amber-colored, oily, odorless liquid | [1] |
| Water Solubility | 4700 mg/L (at pH 7 and 20°C) | [1][2] |
| 25 mg/L (at pH 4 and 20°C) | [3][4] | |
| Solubility in Organic Solvents | DMSO: 125 mg/mL (requires sonication) | [5] |
| Acetone, Methanol, Hexane: Very soluble | [1] | |
| Acetone, Benzene, Ethyl Acetate, Hexane, Methanol: >1 kg/kg | [3] | |
| Stability | Degrades in the presence of ultraviolet and incandescent light. | [6] |
| Degradation is enhanced under alkaline conditions. | [6] | |
| Reacts spontaneously with water, leading to structural changes. | [6] | |
| Commercial products are stable for at least 2 years under normal storage. | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL this compound stock solution in dimethyl sulfoxide (DMSO). DMSO is a recommended solvent due to its high solubilizing capacity for this compound and its common use in in vitro cell-based assays.
Materials:
-
This compound (analytical standard, >98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
For a 100 mg/mL stock solution in 1 mL of DMSO, weigh out 100 mg of this compound.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh 100 mg of this compound directly into the tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic water bath for 5-10 minutes.[5] Visually inspect the solution to ensure no particulate matter remains.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber tubes).
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for use in in vitro assays, such as cell-based assays or enzyme inhibition studies.
Materials:
-
100 mg/mL this compound stock solution in DMSO
-
Appropriate sterile aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Calibrated micropipettes
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in the assay. It is crucial to keep the final DMSO concentration low (typically ≤0.5%) to minimize solvent-induced cytotoxicity.[7]
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions of the 100 mg/mL stock solution in DMSO to create intermediate stocks before the final dilution into the aqueous medium. This improves accuracy.
-
For example, to prepare a 10 mg/mL intermediate stock, dilute the 100 mg/mL stock 1:10 in DMSO.
-
-
Final dilution into aqueous medium:
-
Add the required volume of the this compound intermediate stock to the final volume of the pre-warmed cell culture medium or assay buffer.
-
For example, to prepare a 100 µM working solution in 1 mL of media (assuming a final DMSO concentration of 0.1%):
-
Prepare a 100 mM intermediate stock in DMSO.
-
Add 1 µL of the 100 mM intermediate stock to 999 µL of cell culture medium.
-
-
Immediately vortex the working solution gently to ensure homogeneity.
-
-
Solvent Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the assay medium without this compound. This is essential to account for any effects of the solvent on the experimental system.
-
Diagrams
Caption: Workflow for this compound stock and working solution preparation.
Caption: Inhibition of ACCase by this compound disrupts lipid biosynthesis.
Application in In Vitro Assays
The prepared this compound solutions can be utilized in a variety of in vitro assays, including:
-
Enzyme Inhibition Assays: To determine the IC50 value of this compound against purified or partially purified ACCase. Colorimetric methods, such as the malachite green assay, can be employed to measure ACCase activity.
-
Cell-Based Proliferation Assays: To assess the cytotoxic or growth-inhibiting effects of this compound on susceptible plant cell cultures.
-
Metabolic Studies: To investigate the impact of this compound on lipid metabolism by analyzing changes in fatty acid profiles in treated cells.
Important Considerations:
-
Due to this compound's light sensitivity, all steps involving the compound and its solutions should be performed with minimal exposure to light. The use of amber-colored tubes and vials is highly recommended.[6]
-
The stability of this compound is pH-dependent, with increased degradation in alkaline conditions.[6] Ensure that the pH of the assay buffer is within a stable range.
-
When diluting the DMSO stock solution into aqueous media, precipitation can occur if the concentration of this compound exceeds its aqueous solubility. It is advisable to add the DMSO stock to the aqueous solution while vortexing to facilitate rapid mixing and minimize precipitation.
By following these detailed protocols and considering the chemical properties of this compound, researchers can confidently prepare stock solutions for their in vitro assays, leading to reliable and reproducible results in the study of this important herbicide.
References
- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 2. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 3. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Herbicide Sethoxydi: Chemical properties, Uses_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
Sethoxydim Application Protocol for Greenhouse Studies: A Detailed Guide for Researchers
Application Notes and Protocols
Introduction
Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione family.[1] It is widely used for the control of annual and perennial grasses in a variety of broadleaf crops.[1][2] Its mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component in the fatty acid synthesis pathway in susceptible grass species.[1][3][4][5] This inhibition leads to a failure in cell membrane production and integrity, particularly in regions of active growth like meristems, ultimately causing plant death.[1][2] Broadleaf plants are generally tolerant to this compound due to a different form of the ACCase enzyme that is not affected by the herbicide.[1][4]
These protocols are designed for researchers, scientists, and drug development professionals to conduct reproducible and rigorous greenhouse studies to evaluate the efficacy, selectivity, and dose-response of this compound on various grass species.
1.0 General Greenhouse Study Parameters
A well-controlled greenhouse environment is crucial for obtaining reliable and reproducible results. The following parameters should be established and maintained throughout the duration of the experiment.
| Parameter | Recommended Conditions |
| Temperature | 23-29°C (day), 15-19°C (night)[6][7] |
| Relative Humidity | 75% ± 5%[6][7] |
| Photoperiod | 12 to 16-hour light period[6][7] |
| Light Intensity | ~1400 µmol s⁻¹ m⁻² photosynthetic photon flux density (PPFD)[6] |
| Pots/Containers | 16-cm diameter and 13-cm height plastic pots are suitable for most grass species.[6][7] |
| Growing Medium | A standard potting mix, for example, composed of 60% silty loam soil, 15% sand, 15% agri-perlite, and 10% peat (by volume), is recommended. The soil should be passed through a 3-mm sieve for uniformity.[6][7] |
| Watering | Pots should be watered as needed to maintain soil moisture at or near field capacity. Sub-irrigation can be an effective method to ensure consistent moisture without washing the herbicide off the foliage.[8] |
2.0 Experimental Design
A robust experimental design is essential for the statistical validity of the results.
-
Design: A completely randomized design or a randomized complete block design with 3-4 replicates is recommended.[6][7][9][10] Blocking can help to account for any environmental gradients within the greenhouse.
-
Treatments:
-
Negative Control: Plants sprayed with water and the same adjuvant used in the herbicide treatments.
-
This compound Treatments: A range of this compound concentrations should be used to establish a dose-response curve. It is recommended to use a logarithmic series of doses. For initial range-finding, a broad range can be used, followed by a narrower range around the suspected GR₅₀/ED₅₀ (the dose that causes a 50% reduction in growth/effect).[11][12]
-
Positive Control (Optional): A standard herbicide with a similar mode of action can be included for comparison.
-
-
Replication: Each treatment should be replicated at least three times.[6][7][10]
3.0 Experimental Protocols
3.1 Plant Preparation and Growth
-
Fill pots with the prepared growing medium.
-
Sow seeds of the target grass species at a uniform depth.
-
After emergence, thin the seedlings to a consistent number per pot (e.g., 3-5 plants) to ensure uniformity.
-
Allow plants to grow to the desired stage for treatment. For post-emergence herbicides like this compound, application at the 2-4 leaf stage is often optimal for annual grasses.[6][7]
3.2 Herbicide Stock and Spray Solution Preparation
-
Prepare a stock solution of this compound using a commercial formulation (e.g., Poast®) or technical grade this compound dissolved in an appropriate solvent.
-
From the stock solution, prepare the desired range of spray concentrations by serial dilution.
-
An adjuvant, such as a crop oil concentrate (COC) or a non-ionic surfactant (NIS), should be added to the spray solutions to enhance the foliar uptake of this compound.[1] The concentration of the adjuvant should be based on the manufacturer's recommendation, typically around 1-2.5 L/ha.[13]
3.3 this compound Application
-
Calibrate a research track sprayer to deliver a consistent volume of spray solution. A typical application volume is 450 L/ha.[6][7]
-
Place the pots with the target plants in the spray chamber.
-
Apply the prepared this compound solutions and the negative control solution to the respective plants.
-
After application, return the plants to the greenhouse and arrange them according to the chosen experimental design.
3.4 Data Collection and Assessment
Assessments should be conducted at regular intervals after treatment (e.g., 7, 14, and 21 days).
-
Visual Phytotoxicity Assessment: Rate the plants based on a visual scale of injury, typically from 0% (no injury) to 100% (plant death). Symptoms of this compound injury include cessation of growth, chlorosis (yellowing) of new leaves, followed by necrosis (browning and tissue death), and a "dead heart" where the newest leaf can be easily pulled from the whorl.[4]
-
Quantitative Efficacy Assessment:
-
Plant Height: Measure the height of the plants from the soil surface to the tip of the longest leaf.
-
Biomass (Fresh and Dry Weight): At the end of the experiment, harvest the above-ground plant material. Record the fresh weight, then dry the plant material in an oven at 70°C until a constant weight is achieved to determine the dry weight. Biomass reduction is a key indicator of herbicide efficacy.
-
Chlorophyll Content: Chlorophyll content can be measured using a chlorophyll meter or through solvent extraction and spectrophotometry, as it is a sensitive indicator of herbicide-induced stress.[14]
-
4.0 Data Analysis
The collected data should be subjected to statistical analysis to determine the significance of the treatment effects.
-
Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences between the treatment means.
-
Dose-Response Analysis: Fit the data (e.g., dry weight as a percentage of the control) to a log-logistic model to determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) or ED₅₀ (the effective dose that causes a 50% response).[11][14][15] This is a critical parameter for comparing the susceptibility of different species or the efficacy of different formulations.
Data Presentation
Table 1: Example Application Rates for this compound Dose-Response Studies in a Greenhouse Setting.
| Treatment No. | % of Field Rate (e.g., 0.5 kg a.i./ha) | g a.i. per hectare | mg a.i. per m² | µL of 184 g/L Formulation per m² |
| 1 (Control) | 0% | 0 | 0 | 0 (+ adjuvant) |
| 2 | 6.25% | 31.25 | 3.125 | 17.0 |
| 3 | 12.5% | 62.5 | 6.25 | 34.0 |
| 4 | 25% | 125 | 12.5 | 67.9 |
| 5 | 50% | 250 | 25 | 135.9 |
| 6 | 100% (1X) | 500 | 50 | 271.7 |
| 7 | 200% (2X) | 1000 | 100 | 543.5 |
a.i. = active ingredient. Calculations are for illustrative purposes and should be adjusted based on the specific formulation and desired field-equivalent rates.
Table 2: Growth Reduction (GR₅₀) Values of this compound for Various Grass Species from Greenhouse Studies.
| Grass Species | Common Name | GR₅₀ (kg a.i./ha) | Reference |
| Festuca rubra | Red Fescue | 15.0 | [13] |
| Agrostis stolonifera | Creeping Bentgrass | ~0.01 | [13] |
| Setaria faberi | Giant Foxtail | Varies | [16] |
| Setaria viridis | Green Foxtail | Varies | |
| Echinochloa crus-galli | Barnyardgrass | Varies | [17] |
Note: GR₅₀ values can vary depending on the specific biotype, growth stage, and environmental conditions.
Table 3: Common Adjuvants Used with this compound in Greenhouse Studies.
| Adjuvant Type | Example | Typical Concentration (% v/v) | Purpose |
| Crop Oil Concentrate (COC) | Petroleum or methylated seed oil based | 1.0 - 2.5% | Increases herbicide penetration through the leaf cuticle.[18] |
| Non-ionic Surfactant (NIS) | Alkylphenol ethoxylate, alcohol ethoxylate | 0.25 - 0.5% | Reduces the surface tension of spray droplets, improving leaf coverage.[18] |
| Ammonium Sulfate (AMS) | Liquid or dry formulation | 1.0 - 2.5% (w/v) | Can improve herbicide uptake, especially in hard water.[18] |
Mandatory Visualization
Caption: Experimental workflow for a greenhouse-based this compound efficacy study.
Caption: Mode of action signaling pathway for this compound in susceptible grass species.
References
- 1. invasive.org [invasive.org]
- 2. scielo.br [scielo.br]
- 3. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Greenhouse experiment design [bio-protocol.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. researchgate.net [researchgate.net]
- 10. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. wssa.net [wssa.net]
- 18. cambridge.org [cambridge.org]
Application Notes and Protocols for Sethoxydim-Based Selection of Transformed Monocot Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genetic transformation of monocotyledonous plants, including major cereal crops, is a cornerstone of modern agricultural biotechnology. A critical step in this process is the efficient selection of successfully transformed cells from a vast population of non-transformed cells. Sethoxydim, a cyclohexanedione herbicide, offers a robust and effective means of selection for transformed monocot cells. This document provides detailed application notes and protocols for the use of this compound as a selective agent in monocot transformation experiments.
This compound acts by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase) in most monocot species.[1][2][3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[1][4][5][6] Inhibition of ACCase disrupts cell membrane integrity, leading to a cessation of growth and eventual death of the plant cell.[1] Dicotyledonous plants possess a form of ACCase that is insensitive to this compound, rendering them naturally resistant.[1]
Resistance to this compound in transformed monocot cells is conferred by the introduction of a gene that encodes a tolerant or modified ACCase enzyme. One established mechanism of resistance is the overproduction of the native ACCase enzyme, which effectively titrates out the inhibitory effect of this compound.[2][3] The first commercially available herbicide-resistant crop developed through this mechanism was a this compound-resistant maize variety.[7][8]
Data Presentation
The following table summarizes quantitative data from a study on this compound-tolerant maize tissue cultures, providing a useful reference for determining optimal selection concentrations.
| Cell Line | Description | This compound Concentration for 50% Growth Reduction (µM) | Tolerated this compound Concentration in Culture Medium (µM) |
| BMS (Wild Type) | 'Black Mexican Sweet' maize tissue culture | 0.6[2][3] | - |
| B10S | This compound-tolerant selected line | 4.5[2][3] | 10[2][3] |
| B50S | This compound-tolerant selected line | 35[2][3] | 50[2][3] |
| B100S | This compound-tolerant selected line | 26[2][3] | 100[2][3] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance in monocot cells.
General Workflow for Selecting Transformed Monocot Cells using this compound
References
- 1. Creation of herbicide-tolerant crops by gene targeting [jstage.jst.go.jp]
- 2. Selection and characterization of this compound- tolerant maize tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection and Characterization of this compound- Tolerant Maize Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etals.org [etals.org]
- 6. krex.k-state.edu [krex.k-state.edu]
- 7. goldbio.com [goldbio.com]
- 8. The Development of Herbicide Resistance Crop Plants Using CRISPR/Cas9-Mediated Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Sethoxydim and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards and methods for the determination of the herbicide sethoxydim and its principal metabolites. The information compiled is intended to support research, environmental monitoring, and food safety applications.
Introduction
This compound is a selective, post-emergence herbicide used to control annual and perennial grasses in a variety of broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible grass species.[1] Understanding the environmental fate and metabolic profile of this compound is critical for assessing its potential impact and ensuring food safety. This compound is known to be relatively unstable and can degrade in the presence of light, water, and microbial activity, forming several metabolites.[2] The primary metabolites of toxicological and regulatory concern are this compound sulfoxide and this compound sulfone, formed through the oxidation of the sulfur atom in the parent molecule.
Analyte Information
The chemical structures and properties of this compound and its major metabolites are summarized below.
| Compound | Chemical Structure | Molecular Formula | CAS Number |
| This compound | [Image of this compound structure] | C₁₇H₂₉NO₃S | 74051-80-2 |
| This compound Sulfoxide | [Image of this compound Sulfoxide structure] | C₁₇H₂₉NO₄S | 114480-24-9 |
| This compound Sulfone | [Image of this compound Sulfone structure] | C₁₇H₂₉NO₅S | 104939-16-4 |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery data for this compound and its metabolites from various analytical methods found in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Soil | HPLC-UV | <5 ppb | - | [2] |
| This compound | Water (Pond) | HPLC-DAD | 0.01 µg/mL | 0.03 µg/mL | [3] |
| This compound | On Column | HPLC-UV | 5 ng | - | [2] |
| Profoxydim Isomers | Soil | Chiral HPLC-MS/MS | 7.6 µg/kg | 25.0 µg/kg | [3] |
| Clethodim & Metabolites | Tobacco & Soil | LC-MS/MS | 0.024-0.06 mg/kg | 0.08-0.2 mg/kg | [4] |
Table 2: Recovery Data
| Analyte(s) | Matrix | Fortification Level(s) | Recovery (%) | Method | Reference |
| Profoxydim Isomers | Dry Soil | Not Specified | 88.27 - 104.93 | Chiral HPLC-MS/MS | [3] |
| Profoxydim Isomers | Soaked Soil | Not Specified | 98.25 - 106.53 | Chiral HPLC-MS/MS | [3] |
| Clethodim & Metabolites | Bovine Milk | 0.05, 0.10, 0.19 mg/kg | 71 - 107 | LC-MS/MS | [4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its metabolites are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound residues in soil and water samples.
Sample Preparation (Soil):
-
Air-dry and sieve the soil sample.
-
To a 50 g subsample, add a suitable extraction solvent such as acetonitrile or methanol.
-
Shake vigorously for 1 hour.
-
Centrifuge the sample and collect the supernatant.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used to separate this compound from its more polar metabolites. A representative gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 30% B
-
22-25 min: 30% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 254 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the simultaneous analysis of this compound and its metabolites in complex matrices like plant and animal tissues.
Sample Preparation (Plant Material):
-
Homogenize 10 g of the plant sample.
-
Extract with 20 mL of acetonitrile by shaking for 30 minutes.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge.
-
Take a 1 mL aliquot of the supernatant and clean it up using dispersive solid-phase extraction (d-SPE) with C18 and PSA sorbents.
-
Centrifuge and filter the supernatant before LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 or phenyl-hexyl reversed-phase column.
-
Mobile Phase: Similar to the HPLC-UV method, using a gradient of water and acetonitrile with formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
This compound: Precursor Ion: m/z 328.2; Product Ions: m/z 178.1, m/z 135.1
-
This compound Sulfoxide: Precursor Ion: m/z 344.2; Product Ions: m/z 178.1, m/z 282.1
-
This compound Sulfone: Precursor Ion: m/z 360.2; Product Ions: m/z 178.1, m/z 298.1
-
Note: Collision energies should be optimized for the specific instrument used.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound and some of its degradation products, potentially after derivatization to improve volatility.
Sample Preparation:
-
Extraction is similar to the HPLC methods.
-
A derivatization step may be necessary. For example, methylation with diazomethane can improve the chromatographic behavior of the analytes.
-
The final extract should be in a volatile solvent like hexane or ethyl acetate.
GC-MS Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless or cool on-column injection.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of this compound and its metabolites by LC-MS/MS.
Metabolic Pathway of this compound
In plants and the environment, this compound undergoes several transformation processes. The primary metabolic pathway involves the oxidation of the sulfur atom.
Caption: Primary metabolic pathway of this compound.
References
Application Notes and Protocols for Sethoxydim Formulation in Experimental Use
Introduction
Sethoxydim is a selective, post-emergence cyclohexanedione herbicide used to control annual and perennial grass species in a variety of broadleaf crops.[1][2][3][4][5] Its mode of action involves the inhibition of a key enzyme in lipid biosynthesis, making it a valuable tool for physiological and biochemical studies in plant science.[2][5] These notes provide detailed protocols for the preparation and application of this compound formulations for experimental research purposes.
Mechanism of Action
This compound targets and inhibits the enzyme Acetyl-CoA Carboxylase (ACCase) in the plastids of susceptible grass species.[2][3][6][7] ACCase catalyzes the first committed step in de novo fatty acid synthesis: the carboxylation of acetyl-CoA to form malonyl-CoA.[6][8] By inhibiting this enzyme, this compound blocks the production of fatty acids, which are essential components of cell membranes.[2] This disruption of lipid synthesis leads to a loss of cell membrane integrity, particularly in regions of active growth like meristems, ultimately resulting in cessation of growth and plant death.[2][9] Most broadleaf (dicotyledonous) plants are tolerant to this compound because they possess a form of ACCase that is not sensitive to the herbicide.[1][2]
Figure 1. Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from various research studies.
Table 1: IC50 Values for this compound Inhibition of ACCase Activity
| Species | Biotype | IC50 Value (µM) | Reference |
|---|---|---|---|
| Corn (Zea mays) | Susceptible | 2.9 | [7] |
| Southern Crabgrass (Digitaria ciliaris) | Susceptible (S) | 0.7 | [10] |
| Southern Crabgrass (Digitaria ciliaris) | Resistant (R1) | 15.3 | [10] |
| Southern Crabgrass (Digitaria ciliaris) | Resistant (R2) | 41.1 |[10] |
Table 2: Effective Concentrations of this compound in Biological Assays
| Species | Concentration (M) | Observed Effect | Reference |
|---|---|---|---|
| Soybean (Glycine max) | 1 x 10⁻⁵ | 45% decrease in lipid content; 30% reduction in fatty acid synthesis. | [6][11] |
| Soybean (Glycine max) | 1 x 10⁻⁵ | 60% reduction in plastidial ACCase activity. | [6][11] |
| Soybean (Glycine max) | 1 x 10⁻⁵ | Marked negative effect on plantlet growth. | [11] |
| Corn (Zea mays) | 1 x 10⁻⁵ | ≥90% inhibition of fatty acid synthesis in isolated chloroplasts. |[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution and its dilution to create aqueous working solutions for experimental application. Commercial formulations of this compound are typically emulsifiable concentrates (EC).[3][12][13] For laboratory use, a stock solution can be prepared from technical grade this compound.
Materials:
-
This compound (technical grade, solid or oily liquid)
-
Acetone (or another suitable solvent like methanol or dichloromethane)[14]
-
Non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) or an oil adjuvant[2]
-
Deionized or distilled water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Safety glasses, gloves, and lab coat
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Accurately weigh 327.5 mg of technical grade this compound (Molecular Weight: 327.5 g/mol )[15].
-
Dissolve the this compound in approximately 7 mL of acetone in a 10 mL volumetric flask.
-
Once fully dissolved, bring the final volume to 10 mL with acetone. Mix thoroughly.
-
Store this stock solution in a tightly sealed, labeled glass container at 4°C, protected from light.
-
-
Prepare a 10 µM Working Solution (Example):
-
To prepare 1 liter of a 10 µM working solution, begin with approximately 900 mL of deionized water in a glass beaker.
-
Add the non-ionic surfactant. A final concentration of 0.05% to 0.1% (v/v) is typically effective. For 0.1%, add 1 mL of surfactant to the water.
-
While stirring the water/surfactant mixture, add 100 µL of the 100 mM this compound stock solution. The surfactant aids in keeping the hydrophobic this compound dispersed in the aqueous solution.
-
Transfer the mixture to a 1 L volumetric flask and bring the final volume to 1 liter with deionized water. Mix thoroughly.
-
Prepare fresh working solutions daily.
-
-
Prepare a Control Solution:
-
It is critical to prepare a control solution containing the same concentration of solvent (acetone) and surfactant as the this compound working solution, but without the active ingredient. This allows for the differentiation of effects caused by this compound versus the formulation components.
-
Protocol 2: Foliar Application of this compound to Experimental Plants
This protocol outlines a general method for applying the prepared this compound formulation to the foliage of young, actively growing plants.
Materials:
-
This compound working solution (from Protocol 1)
-
Control solution (from Protocol 1)
-
Experimental plants (e.g., grass species at the 3-4 leaf stage)
-
Laboratory spray bottle or atomizer capable of producing a fine mist
-
Enclosed spray chamber or fume hood
-
Personal Protective Equipment (PPE)
Procedure:
-
Plant Preparation: Grow plants under controlled environmental conditions (e.g., temperature, light, humidity). Ensure plants are healthy and actively growing.
-
Application:
-
Randomly assign plants to treatment and control groups.
-
Place plants in a spray chamber or fume hood to contain the aerosol.
-
Fill a spray bottle with the this compound working solution. Fill a separate, identical bottle with the control solution.
-
Spray the foliage of the plants in the treatment group until runoff is just beginning to occur, ensuring even coverage of all leaf surfaces.
-
Apply the control solution to the control group in the same manner.
-
-
Post-Application Care:
-
Allow the spray to dry on the leaves completely before returning plants to their growing environment. This is typically rapid, often within an hour.[2]
-
Continue to grow plants under the same controlled conditions.
-
-
Data Collection and Analysis:
-
Observe plants regularly for visual signs of phytotoxicity, such as growth cessation, chlorosis (yellowing), or necrosis (reddening followed by tissue death).[4][9] These symptoms typically appear within 2 to 14 days.[9][13]
-
At predetermined time points, collect quantitative data. This may include plant height, shoot fresh/dry weight, chlorophyll content, or more detailed biochemical assays such as measuring ACCase activity or total lipid content.
-
Statistically compare the data from the treatment group to the control group to determine the significance of this compound's effects.
-
Mandatory Visualization
Figure 2. Experimental workflow for this compound application.
References
- 1. Effect of this compound and Haloxyfop on Acetyl-Coenzyme a Carboxylase Activity in Festuca Species | Weed Science | Cambridge Core [cambridge.org]
- 2. invasive.org [invasive.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. diypestcontrol.com [diypestcontrol.com]
- 5. solutionsstores.com [solutionsstores.com]
- 6. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptome analysis identified the mechanism of synergy between this compound herbicide and a mycoherbicide on green foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Segment (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 10. bioone.org [bioone.org]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 13. domyown.com [domyown.com]
- 14. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]
- 15. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Sethoxydim Uptake and Translocation in Plants
Introduction
Sethoxydim is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its efficacy is dependent on its absorption by the plant foliage and subsequent translocation to its site of action in the meristematic tissues.[1] Understanding the dynamics of this compound uptake and translocation is crucial for optimizing its herbicidal activity, developing new formulations, and assessing potential resistance mechanisms.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure and quantify the uptake and translocation of this compound in plants. The primary methods described involve the use of radiolabeled this compound ([¹⁴C]-sethoxydim) coupled with liquid scintillation counting and chromatographic techniques for metabolite analysis.
Core Concepts
Uptake (Absorption): The process by which this compound penetrates the plant cuticle and enters the plant tissues.[2] Foliar application is the primary route of entry.[1][2]
Translocation: The movement of this compound from the point of application (e.g., a treated leaf) to other parts of the plant, primarily through the phloem, to reach the meristematic regions where it exerts its herbicidal effect.[1][2]
Mechanism of Action: this compound inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is a critical step in fatty acid biosynthesis.[1] This disruption of lipid synthesis ultimately leads to the death of the grass weed.
Factors Influencing Uptake and Translocation
Several factors can influence the rate and extent of this compound uptake and translocation:
-
Adjuvants: The addition of oil concentrates or nonionic surfactants is often required to enhance the foliar absorption of this compound.[1] Ammonium sulfate (AMS) can also increase both absorption and translocation.[3]
-
Plant Species: Different plant species exhibit varying levels of this compound uptake and metabolism, which contributes to its selectivity.[4][5]
-
Environmental Conditions: Factors such as temperature, humidity, and soil moisture can impact the physiological state of the plant and, consequently, herbicide uptake and movement.
-
Growth Stage: The developmental stage of the plant can influence the efficiency of uptake and translocation.[6]
Experimental Protocols
Protocol 1: Quantification of this compound Uptake and Translocation using Radiolabeled Herbicide
This protocol details the use of [¹⁴C]-sethoxydim to quantify its absorption and movement in a model plant system.
Materials:
-
[¹⁴C]-sethoxydim of known specific activity
-
Formulated this compound herbicide
-
Adjuvant (e.g., crop oil concentrate)
-
Test plants (e.g., a susceptible grass species like oats or a tolerant broadleaf species) grown under controlled conditions
-
Microsyringe
-
Ethanol-water solution (e.g., 50% v/v)
-
Cellulose acetate solution
-
Liquid scintillation counter
-
Liquid scintillation cocktail
-
Biological sample oxidizer
-
20 mL scintillation vials
-
Forceps and scissors
-
Analytical balance
Procedure:
-
Plant Preparation: Grow test plants to a specific growth stage (e.g., 3-4 leaf stage) in a controlled environment chamber.
-
Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of formulated this compound, the desired adjuvant, and a known amount of [¹⁴C]-sethoxydim. The final specific activity should be sufficient for accurate detection.
-
Application: Using a microsyringe, apply a small, precise volume (e.g., 10 µL) of the treatment solution to a specific location on a single leaf of each plant. Record the exact amount of radioactivity applied to each plant.
-
Incubation: Return the treated plants to the controlled environment chamber for a predetermined period (e.g., 1, 6, 24, 48, and 72 hours).
-
Harvesting and Sectioning: At each time point, harvest the treated plants.
-
Carefully excise the treated leaf.
-
Wash the surface of the treated leaf with an ethanol-water solution to remove any unabsorbed [¹⁴C]-sethoxydim. Collect the wash solution in a scintillation vial.
-
Optionally, a cellulose acetate solution can be applied to the leaf surface and peeled off to quantify cuticular wax-bound herbicide.
-
Section the remaining plant material into different parts:
-
Tissue above the treated leaf
-
Tissue below the treated leaf
-
Roots
-
-
-
Sample Processing for Liquid Scintillation Counting:
-
Quantification:
-
Data Analysis:
-
Uptake (Absorption): Calculate the amount of [¹⁴C]-sethoxydim absorbed as the total radioactivity recovered in the plant (all sections) as a percentage of the total radioactivity applied.
-
Translocation: Calculate the amount of [¹⁴C]-sethoxydim translocated as the radioactivity recovered in all plant parts except the treated leaf, expressed as a percentage of the absorbed radioactivity.
-
Protocol 2: Analysis of this compound and its Metabolites using HPLC
This protocol describes the extraction and analysis of this compound and its breakdown products from plant tissues.
Materials:
-
Plant tissue from this compound-treated plants
-
Homogenizer
-
Dichloromethane[12]
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with formic acid)
-
Analytical standards of this compound and its potential metabolites (e.g., sulfone derivative)[12]
Procedure:
-
Extraction:
-
Harvest plant tissue and weigh it.
-
Homogenize the tissue in a suitable solvent such as dichloromethane.[12] Note that the extraction efficiency of this compound can be low and pH-dependent.[12]
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the extracted compounds.
-
-
Concentration:
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Re-dissolve the residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject a known volume of the concentrated extract onto the HPLC system.
-
Separate the compounds using a suitable gradient elution program.
-
Detect and quantify this compound and its metabolites by comparing their retention times and peak areas to those of the analytical standards. The limit of detection for this compound by HPLC can be around 5 ng on the column.[12]
-
Data Presentation
Quantitative data from uptake and translocation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Uptake of [¹⁴C]-Sethoxydim in Different Plant Species Over Time
| Time After Treatment (hours) | Plant Species A (% of Applied) | Plant Species B (% of Applied) |
| 1 | 15.2 ± 2.1 | 25.8 ± 3.4 |
| 6 | 35.6 ± 4.5 | 55.1 ± 6.2 |
| 24 | 60.1 ± 7.8 | 80.3 ± 8.9 |
| 48 | 75.4 ± 8.2 | 90.5 ± 9.1 |
| 72 | 82.3 ± 9.5 | 92.1 ± 9.8 |
Table 2: Translocation of [¹⁴C]-Sethoxydim in Different Plant Species 48 Hours After Treatment
| Plant Part | Plant Species A (% of Absorbed) | Plant Species B (% of Absorbed) |
| Treated Leaf | 70.1 ± 5.6 | 55.4 ± 4.8 |
| Above Treated Leaf | 15.3 ± 2.1 | 22.8 ± 3.1 |
| Below Treated Leaf | 10.2 ± 1.5 | 15.6 ± 2.4 |
| Roots | 4.4 ± 0.8 | 6.2 ± 1.1 |
Table 3: Effect of Adjuvants on this compound Uptake and Translocation in Oats
| Adjuvant | Uptake (% of Applied) | Translocation (% of Absorbed) |
| None | 30.5 ± 3.9 | 12.1 ± 1.8 |
| Crop Oil Concentrate | 65.2 ± 7.1 | 25.8 ± 3.5 |
| Ammonium Sulfate | 45.8 ± 5.3 | 18.9 ± 2.7 |
| COC + AMS | 78.4 ± 8.5 | 32.4 ± 4.1 |
Visualizations
Caption: Experimental workflow for measuring this compound uptake and translocation.
Caption: Mechanism of action of this compound via ACCase inhibition.
Caption: Factors influencing this compound uptake, translocation, and efficacy.
References
- 1. invasive.org [invasive.org]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Sulfate Increases Efficacy of this compound Through Increased Absorption and Translocation | Weed Science | Cambridge Core [cambridge.org]
- 4. Absorption, translocation, and metabolism of this compound in centipedegrass and goosegrass. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Challenge Bot Detection // ScholarsArchive@OSU [ir.library.oregonstate.edu]
- 6. Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scintillation counting of 14C-labeled soluble and insoluble compounds in plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tritium and(14)C counting in tissue samples by using liquid scintillation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 11. Frontiers | Liquid scintillation counting at the limit of detection in biogeosciences [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Protocol for Testing Sethoxydim Efficacy on Different Grass Species
Application Note & Protocol: AN-SETH-001
Introduction
Sethoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1][2] It is effective for the control of a wide range of annual and perennial grasses in various broadleaf crops, ornamental plants, and non-crop areas.[1][3] Its mode of action involves the inhibition of acetyl CoA carboxylase (ACCase), an essential enzyme in lipid biosynthesis.[4][5] This disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species, while broadleaf plants remain largely unaffected due to a different ACCase binding site.[2][4] This document provides a detailed protocol for conducting efficacy trials of this compound on different grass species to evaluate its performance, determine optimal application rates, and assess phytotoxicity.
Principle
This protocol outlines a methodology for conducting controlled experiments to assess the efficacy of this compound. The experiment involves treating various grass species with different concentrations of this compound and evaluating the effects over time. Key parameters for evaluation include visual injury ratings, biomass reduction, and inhibition of growth (e.g., seedhead suppression). A randomized complete block design is recommended to minimize the effects of environmental variability.[6][7]
Materials and Reagents
-
Herbicide: this compound emulsifiable concentrate (EC) formulation (e.g., Poast®, Segment®).[1][4]
-
Adjuvant: Crop oil concentrate (COC) or methylated seed oil (MSO) and/or a non-ionic surfactant (NIS).[1][4][8]
-
Grass Species: Certified seeds or established plants of target annual and perennial grass species (e.g., crabgrass, bahiagrass, wild oats, annual ryegrass).[1]
-
Control (Untreated) Group: A set of plants that will not be treated with this compound.
-
Reference Herbicide (Optional): A commercially available herbicide with a known efficacy against the target grass species.
-
Equipment:
-
CO2 backpack sprayer with appropriate nozzles (e.g., TeeJet® 8002VS).[7]
-
Personal Protective Equipment (PPE) as per the herbicide label.
-
Graduated cylinders and beakers for accurate measurement.
-
Plot stakes and flagging tape for marking experimental units.
-
Data collection sheets or electronic data capture devices.
-
Drying oven and analytical balance for biomass measurements.
-
Experimental Design
A randomized complete block design (RCBD) with a minimum of four replications is recommended.[7] This design helps to account for variability within the experimental area.[6]
-
Treatments:
-
Untreated Control (no this compound application).
-
This compound at the recommended label rate (1X).
-
This compound at half the recommended label rate (0.5X).
-
This compound at double the recommended label rate (2X).[9][10]
-
This compound at the recommended label rate plus an adjuvant (e.g., COC at 1% v/v).[8]
-
Reference herbicide (optional).
-
-
Plot Size: A standard plot size of 2m x 10m or 2m x 15m is generally adequate for handheld sprayer applications.[9]
-
Buffer Zones: Untreated buffer rows should be established between plots to prevent spray drift.[6]
Experimental Protocol
5.1. Plant Establishment and Maintenance
-
Prepare a uniform seedbed and sow the seeds of the selected grass species.
-
Alternatively, transplant established seedlings into the experimental plots.
-
Ensure uniform plant growth and density across all plots before herbicide application.
-
Irrigate the plots as needed to ensure the grasses are actively growing at the time of application.[11]
5.2. Herbicide Preparation and Application
-
Calibrate the sprayer to ensure accurate and uniform application.
-
Prepare the spray solutions for each treatment according to the calculated rates. Always follow the herbicide label instructions for mixing.
-
Apply the treatments when the grasses are at the appropriate growth stage, typically small and actively growing (e.g., 2-4 leaf stage for annual grasses).[3][12]
-
Apply the herbicide uniformly to the foliage of the target grasses.[13]
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
5.3. Data Collection and Evaluation
-
Visual Phytotoxicity/Efficacy Ratings:
-
Biomass Measurement:
-
At the end of the evaluation period, harvest the above-ground biomass from a designated quadrat within each plot.
-
Dry the biomass in a drying oven at 70°C until a constant weight is achieved.
-
Record the dry weight for each plot.
-
-
Seedhead Suppression (for perennial grasses):
-
Count the number of seedheads in a designated area within each plot at the end of the growing season.
-
Data Presentation
Summarize the collected data in the following tables for clear comparison.
Table 1: Visual Efficacy Ratings of this compound on Different Grass Species (% Control)
| Treatment | Rate | Adjuvant | 7 DAT | 14 DAT | 21 DAT | 28 DAT |
| Untreated Control | 0 | None | 0 | 0 | 0 | 0 |
| This compound | 0.5X | None | ||||
| This compound | 1X | None | ||||
| This compound | 2X | None | ||||
| This compound | 1X | COC (1% v/v) | ||||
| Reference Herbicide | Label Rate | As per label |
Table 2: Effect of this compound on Grass Biomass
| Treatment | Rate | Adjuvant | Average Dry Biomass (g/m²) | % Biomass Reduction |
| Untreated Control | 0 | None | 0 | |
| This compound | 0.5X | None | ||
| This compound | 1X | None | ||
| This compound | 2X | None | ||
| This compound | 1X | COC (1% v/v) | ||
| Reference Herbicide | Label Rate | As per label |
Table 3: Seedhead Suppression in Perennial Grasses
| Treatment | Rate | Adjuvant | Average Seedheads/m² | % Seedhead Suppression |
| Untreated Control | 0 | None | 0 | |
| This compound | 0.5X | None | ||
| This compound | 1X | None | ||
| This compound | 2X | None | ||
| This compound | 1X | COC (1% v/v) | ||
| Reference Herbicide | Label Rate | As per label |
Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: Mode of action of this compound in susceptible grasses.
References
- 1. diypestcontrol.com [diypestcontrol.com]
- 2. solutionsstores.com [solutionsstores.com]
- 3. Segment (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 4. invasive.org [invasive.org]
- 5. fs.usda.gov [fs.usda.gov]
- 6. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. Making sure you're not a bot! [iastatedigitalpress.com]
- 8. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 9. peaceforageseed.ca [peaceforageseed.ca]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. domyown.com [domyown.com]
- 12. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 13. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of Sethoxydim
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sethoxydim is a selective post-emergence herbicide belonging to the cyclohexanedione class of chemicals. Its herbicidal activity stems from the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the first committed step in the de novo synthesis of fatty acids.[1][3] These fatty acids are essential components of cell membranes and energy storage molecules. Inhibition of ACCase disrupts lipid synthesis, leading to a cessation of growth and eventual death in susceptible plants.[4] This document provides detailed protocols for in vitro enzyme inhibition assays to evaluate the inhibitory activity of this compound against ACCase. Two primary methods are described: a traditional radiometric assay and a more contemporary colorimetric assay using malachite green.
Signaling Pathway: Fatty Acid Biosynthesis
Acetyl-CoA Carboxylase (ACCase) is a key regulatory enzyme in the fatty acid biosynthesis pathway. It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which serves as the donor of two-carbon units for fatty acid elongation. The inhibition of ACCase by this compound blocks the entire downstream pathway, preventing the synthesis of fatty acids necessary for cell viability.
Caption: Inhibition of ACCase by this compound in the Fatty Acid Biosynthesis Pathway.
Quantitative Data Presentation
The inhibitory effect of this compound on ACCase activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kis). The following tables summarize representative quantitative data for this compound.
Table 1: IC50 Values of this compound against ACCase from Different Plant Biotypes
| Plant Biotype | ACCase Susceptibility | This compound IC50 (µM) | Reference |
| Digitaria ciliaris (Susceptible) | Susceptible | 0.7 | [5][6] |
| Digitaria ciliaris (Resistant, R1) | Resistant | 15.3 | [5][6] |
| Digitaria ciliaris (Resistant, R2) | Resistant | 41.1 | [5][6] |
| Zea mays (Susceptible) | Susceptible | - | [7] |
| Zea mays (Resistant) | Resistant | >77-fold higher than susceptible | [7] |
Table 2: Kinetic Parameters of this compound Inhibition of ACCase
| Substrate | Inhibition Type | Kis (µM) | Reference |
| Acetyl-CoA | Noncompetitive | 1.9 | [8] |
| HCO3- | Noncompetitive | 5.6 | [8] |
| MgATP | Noncompetitive | 13.3 | [8] |
Experimental Protocols
Two common methods for measuring ACCase inhibition by this compound are the radiometric assay and the malachite green colorimetric assay. The choice of method may depend on laboratory capabilities and safety considerations, with the malachite green assay offering a non-radioactive alternative.
Experimental Workflow
The general workflow for both assay types involves enzyme extraction, setting up the enzymatic reaction with the inhibitor, and subsequent detection of the product or a byproduct.
Caption: General workflow for in vitro ACCase inhibition assay.
Protocol 1: Radiometric ACCase Inhibition Assay
This method measures the incorporation of radiolabeled bicarbonate ([¹⁴C]NaHCO₃) into an acid-stable product, malonyl-CoA.
1. Materials and Reagents:
-
Enzyme Source: Partially purified ACCase from plant tissue (e.g., maize seedlings).
-
Assay Buffer: 50 mM HEPES, pH 8.0.
-
Substrates and Cofactors:
-
ATP solution (e.g., 100 mM stock).
-
MgCl₂ solution (e.g., 250 mM stock).
-
KCl solution (e.g., 2 M stock).
-
Dithiothreitol (DTT) solution (e.g., 50 mM stock).
-
Acetyl-CoA solution (e.g., 4 mM stock).
-
[¹⁴C]NaHCO₃ (specific activity, e.g., 3 Ci/ml).
-
-
Inhibitor: this compound stock solution (in a suitable solvent like DMSO).
-
Stop Solution: 12 N HCl.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
2. Enzyme Extraction:
-
Homogenize fresh plant tissue in a cold extraction buffer.
-
Centrifuge the homogenate to pellet cell debris.
-
The supernatant containing the crude enzyme extract can be used directly or further purified.
3. Assay Procedure: [9]
-
Prepare a reaction mixture in a microcentrifuge tube with a final volume of 300 µl. The final concentrations of the components should be:
-
50 mM HEPES, pH 8.0
-
1 mM ATP
-
2.5 mM MgCl₂
-
20 mM KCl
-
0.5 mM DTT
-
3 µCi/ml [¹⁴C]NaHCO₃
-
100 µg of protein (enzyme extract)
-
Varying concentrations of this compound (or solvent control).
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.4 mM.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding 40 µl of 12 N HCl to a 150 µl aliquot of the reaction mixture.
-
Dry the samples under a stream of nitrogen to remove unreacted [¹⁴C]NaHCO₃.
-
Resuspend the dried residue in water, add scintillation cocktail, and measure the acid-stable radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
Protocol 2: Malachite Green Colorimetric ACCase Inhibition Assay
This assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ACCase reaction. The Pi forms a colored complex with malachite green and molybdate, which can be measured spectrophotometrically.
1. Materials and Reagents:
-
Enzyme Source: Partially purified ACCase from plant tissue.
-
Enzyme Assay Buffer: 0.1 M Tricine (pH 8.0), 15 mM KCl, 3 mM MgCl₂·6H₂O, 1 mM DTT, 0.01% BSA, 120 mM NaHCO₃, and 25 mM ATP.[2]
-
Substrate: Acetyl-CoA (lithium salt).
-
Inhibitor: this compound stock solution.
-
Malachite Green Termination Solution: Prepared by mixing a malachite green stock solution with ammonium molybdate and Triton-X.[2]
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 630 nm.
2. Enzyme Extraction:
-
Follow a similar procedure as for the radiometric assay to obtain a crude or partially purified enzyme extract.[10]
3. Assay Procedure: [2]
-
In a 96-well plate, add the following components in a total volume of 225 µl:
-
25 µl of enzyme extract.
-
25 µl of this compound at various concentrations (or solvent control).
-
150 µl of the enzyme assay buffer.
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding 25 µl of acetyl-CoA to a final concentration of 4.5 mM.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding 25 µl of the malachite green termination solution.
-
After a brief incubation period (e.g., 2 minutes) for color development, measure the absorbance at 630 nm using a microplate reader.
4. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Convert the absorbance values of the samples to the amount of phosphate released.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6]
Conclusion
The provided protocols offer robust methods for assessing the in vitro inhibitory activity of this compound against its target enzyme, ACCase. The choice between the radiometric and malachite green assays will depend on the specific resources and needs of the research setting. Both methods, when performed with care, can provide valuable quantitative data on the potency of this compound and other potential ACCase inhibitors, aiding in herbicide research and development.
References
- 1. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 3. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. cambridge.org [cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fatty Acid Biosynthesis Revisited: Structure Elucidation and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
Application Notes and Protocols for Studying the Effects of Sethoxydim Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sethoxydim is a selective post-emergence herbicide belonging to the cyclohexanedione class. Its primary mode of action in susceptible grass species is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1] This inhibition leads to a failure in cell membrane production and integrity, ultimately causing cell death in meristematic tissues. While its effects on plants are well-documented, understanding its potential impact on non-target organisms, including mammalian cells, is crucial for comprehensive risk assessment and in the context of drug development, where off-target effects are a major concern.
These application notes provide a framework of cell culture-based assays to investigate the cytotoxic and mechanistic effects of this compound on animal cell lines. The protocols described herein are foundational and can be adapted to specific cell types and research questions.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cell Lines (Hypothetical Data)
This table illustrates how to present IC50 (half-maximal inhibitory concentration) values, a key metric of cytotoxicity.
| Cell Line | Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 | Human Hepatoma | MTT | 24 | 150 |
| 48 | 110 | |||
| 72 | 85 | |||
| A549 | Human Lung Carcinoma | Neutral Red | 24 | 220 |
| 48 | 180 | |||
| 72 | 145 | |||
| 3T3-L1 | Mouse Adipocyte | AlamarBlue | 24 | >500 |
| 48 | 450 | |||
| 72 | 380 |
Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (Hypothetical Data)
This table demonstrates the presentation of data from cell cycle analysis.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0 (Apoptosis) (%) |
| Control (Vehicle) | 65 ± 4.2 | 20 ± 2.5 | 15 ± 2.1 | 2 ± 0.5 |
| This compound (50 µM) | 75 ± 5.1 | 15 ± 2.0 | 10 ± 1.8 | 8 ± 1.2 |
| This compound (100 µM) | 82 ± 6.3 | 10 ± 1.5 | 8 ± 1.3 | 15 ± 2.3 |
Table 3: Markers of Oxidative Stress and Apoptosis in A549 Cells Treated with this compound (Hypothetical Data)
This table provides a template for summarizing data on oxidative stress and apoptosis.
| Treatment | Relative ROS Levels | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential (%) |
| Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | 95 ± 5.0 |
| This compound (100 µM) | 2.5 ± 0.3 | 3.2 ± 0.4 | 65 ± 7.2 |
| This compound (200 µM) | 4.8 ± 0.6 | 6.8 ± 0.7 | 40 ± 6.5 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
Selected mammalian cell line (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G0 peak can be quantified as an indicator of apoptosis.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To assess whether this compound induces oxidative stress.
Materials:
-
Selected mammalian cell line
-
Complete culture medium
-
This compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
PBS
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or 6-well plate (for flow cytometry). Treat with this compound for a predetermined time (e.g., 6, 12, or 24 hours).
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well.
-
Plate Reader: Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.
-
Flow Cytometer: Harvest the cells and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis: Quantify the relative fluorescence units (RFU) or the mean fluorescence intensity and normalize to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound effects in cell culture.
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
References
Application Note: Laboratory Determination of Sethoxydim Half-Life
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to determining the environmental persistence of sethoxydim, a selective post-emergence herbicide. This compound's efficacy and environmental impact are directly related to its degradation rate, quantified by its half-life (t½). The primary degradation pathways in laboratory settings are microbial metabolism, photolysis, and hydrolysis.[1] This application note outlines detailed protocols for studying these pathways, summarizes known half-life data under various conditions, and provides a standard workflow for experimental execution and data analysis.
Summary of this compound Half-Life Data
The degradation rate of this compound is highly dependent on environmental conditions. The following table summarizes half-life values reported in laboratory and field studies.
| Matrix/Condition | Half-Life (t½) | Key Factors | Source(s) |
| Soil (General) | Few hours to 25 days (avg. 5 days) | Microbial metabolism, photolysis | [1] |
| Soil (Microbial Metabolism) | Average 25 days | Primarily microbial action | [1] |
| Soil Surface (Photodegradation) | < 4 hours | Sunlight/UV light exposure | [1][2] |
| Silica Gel (Soil Model) | 5.0 minutes | Simulated solar radiation | [3][4] |
| Water (Photodegradation) | < 1 hour | Sunlight/UV light exposure | [1][2][5] |
| Water (Hydrolysis) | ~40 days (neutral pH, 25°C) | Stable to chemical action of water | [2] |
| Leaf Model (Organic Solvents) | 8.0 to 20.5 minutes | Simulated solar radiation | [3][4] |
Experimental and Analytical Workflow
The determination of a pesticide's half-life follows a structured process from experimental design through to final data analysis. The key stages are outlined in the workflow diagram below.
Caption: Workflow for laboratory determination of this compound half-life.
Experimental Protocols
These protocols are based on standard environmental fate study designs, such as those outlined by the OECD.
Protocol 1: Aerobic Soil Degradation
This experiment measures this compound's degradation due to microbial activity in soil under controlled aerobic conditions.
3.1.1 Materials
-
Analytical grade this compound standard.
-
Freshly collected, sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture).
-
Sterile deionized water.
-
Incubator set to 20 ± 2°C.
-
Analytical balance, flasks, and appropriate glassware.
-
Extraction solvent (e.g., Dichloromethane or Acetonitrile).
3.1.2 Procedure
-
Soil Characterization: Analyze the soil for pH, organic carbon content, and texture.
-
Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
-
Pre-incubation: Acclimate the soil by incubating it in the dark at 20°C for 7-14 days to stabilize microbial activity.
-
Fortification (Spiking): Prepare a stock solution of this compound. Apply the stock solution to the bulk soil sample to achieve a final concentration relevant to field application rates. Mix thoroughly for homogeneity.
-
Incubation: Transfer known quantities of the treated soil into individual incubation vessels (e.g., flasks). Loosely cover the vessels to allow air exchange while minimizing water loss.
-
Sampling: Place the vessels in a dark incubator at 20°C. Collect triplicate samples at predetermined intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 28 days). The time-zero sample should be collected immediately after fortification.
-
Storage: Store samples at or below -18°C until analysis.
Protocol 2: Photodegradation on a Soil Surface
This protocol assesses the degradation of this compound due to light on a soil surface.
3.2.1 Materials
-
Analytical grade this compound standard.
-
Fine-loamy or sandy loam soil, sieved and air-dried.
-
Petri dishes or thin-layer chromatography (TLC) plates coated with soil.
-
Simulated solar radiation source (e.g., Xenon arc lamp with filters to mimic natural sunlight).
-
Dark control chamber maintained at the same temperature.
-
Extraction solvent.
3.2.2 Procedure
-
Plate Preparation: Prepare thin layers of soil (approx. 1-2 mm) on inert plates or in petri dishes.
-
Fortification: Apply a solution of this compound evenly to the soil surface and allow the solvent to evaporate.
-
Irradiation: Place the treated plates under the light source. The temperature should be maintained at 25 ± 2°C.
-
Dark Control: Place an identical set of treated plates in a dark chamber at the same temperature to differentiate between photodegradation and other degradation processes.
-
Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove triplicate plates from both the irradiated and dark conditions.
-
Extraction: Extract the entire soil sample from each plate for analysis.
-
Storage: If not analyzed immediately, store extracts at or below -18°C.
Protocol 3: Hydrolysis in Aqueous Solutions
This experiment determines the rate of this compound's chemical degradation in water at different pH levels, excluding microbial and light-mediated effects.
3.3.1 Materials
-
Analytical grade this compound standard.
-
Sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).
-
Sterile glass vessels with screw caps.
-
Constant temperature incubator or water bath set to 25 ± 1°C.
-
Filtration apparatus (if needed for analysis).
3.3.2 Procedure
-
Solution Preparation: Prepare a stock solution of this compound in a minimal amount of water-miscible organic solvent.
-
Fortification: Add a small aliquot of the stock solution to each of the sterile buffer solutions to achieve the desired test concentration (e.g., 1-10 mg/L). Ensure the organic solvent volume is less than 1% of the total volume.
-
Incubation: Tightly seal the vessels and place them in a dark incubator at 25°C.
-
Sampling: Collect triplicate samples from each pH solution at appropriate intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 30 days).
-
Analysis: Analyze the aqueous samples directly or after appropriate extraction.
Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound.
4.1 Sample Extraction
-
Soil: Extract samples by shaking with a suitable solvent like dichloromethane or acetonitrile. The extraction efficiency can be pH-dependent, with better recoveries at an acidic pH.[6][7] The extract may require concentration and cleanup via Solid Phase Extraction (SPE) if matrix interference is high.
-
Water: Samples from the hydrolysis study can often be injected directly. If concentration is needed, liquid-liquid extraction with dichloromethane can be used.
4.2 HPLC Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient mixture of acetonitrile and acidified water (e.g., with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 282 nm, which is a strong absorption maximum for this compound.[7]
-
Injection Volume: 20 µL.
-
Quantification: Use an external standard calibration curve prepared from the analytical grade this compound standard.
Data Analysis and Half-Life Calculation
The degradation of pesticides often follows first-order kinetics.
-
Plot Data: Plot the natural logarithm (ln) of the this compound concentration versus time for each experimental condition.
-
Determine Rate Constant: If the plot yields a straight line, the degradation follows first-order kinetics. The slope of the line is equal to the negative degradation rate constant (-k).
-
Calculate Half-Life: The half-life (t½) is calculated using the formula:
t½ = ln(2) / k ≈ 0.693 / k
Where 'k' is the absolute value of the degradation rate constant.[4]
-
Reporting: Report the half-life for each condition (soil, photolysis, pH 4, 7, 9) along with the coefficient of determination (R²) from the linear regression to indicate the quality of the fit.
References
- 1. invasive.org [invasive.org]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 5. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques to Measure this compound and Breakdown Products | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Sethoxydim Dose-Response Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sethoxydim is a selective, post-emergence herbicide used to control annual and perennial grass weeds in a wide variety of broadleaf crops.[1][2] It belongs to the cyclohexanedione chemical family and functions by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase).[2][3] This enzyme is critical for the biosynthesis of lipids (fatty acids), which are essential components of cell membranes, particularly in regions of active growth.[4][5] By inhibiting ACCase, this compound disrupts cell membrane integrity, leading to necrosis and eventual death of susceptible grass species.[2][4] Most broadleaf plants are tolerant to this compound because their form of the ACCase enzyme is not sensitive to the herbicide.[4][6]
Dose-response studies are fundamental for determining the efficacy of herbicides like this compound. These experiments establish the relationship between the herbicide dose and the magnitude of the plant response, allowing for the calculation of key parameters such as the effective dose required to inhibit growth by 50% (ED₅₀ or GR₅₀). This document provides a detailed framework for designing, executing, and analyzing this compound dose-response experiments.
Part 1: Mechanism of Action Signaling Pathway
This compound's herbicidal activity is initiated by its specific inhibition of the ACCase enzyme. This action sets off a cascade that ultimately proves lethal to susceptible plants. The pathway is summarized below.
Caption: this compound's mechanism of action from application to plant death.
Part 2: Experimental Design
A robust experimental design is crucial for obtaining reliable and interpretable dose-response data. Key considerations include dose range selection, replication, and the inclusion of proper controls.
Objective: To quantify the dose-dependent effect of this compound on a target grass species and determine the GR₅₀ (the dose causing a 50% reduction in plant growth).
Experimental Variables:
-
Independent Variable: Concentration of this compound.
-
Dependent Variables:
-
Plant biomass (fresh or dry weight).
-
Visual injury rating (e.g., 0-100% scale).
-
Plant height.
-
Chlorophyll content or net photosynthetic rate.[7]
-
Controls:
-
Negative Control: Plants treated with a solution containing no herbicide.
-
Vehicle Control: Plants treated with the herbicide carrier solution (e.g., water plus adjuvant) to account for any effects of the formulation components.
Dose Selection: A critical aspect of dose-response studies is the selection of a wide range of concentrations that elicit responses from minimal to maximal effect.[8][9] A logarithmic or geometric series of doses is recommended to ensure data points are well-distributed along the response curve.
Replication: To ensure statistical power and account for biological variability, each treatment (including controls) should be replicated. A minimum of 4-6 replicates per dose is recommended.[10] The experiment should be conducted in a completely randomized design.[10]
Experimental Workflow
The overall process for a this compound dose-response study follows a structured workflow from preparation to analysis.
Caption: Workflow for a typical this compound dose-response experiment.
Part 3: Experimental Protocols
Protocol 3.1: Plant Cultivation and Treatment
-
Plant Growth:
-
Sow seeds of the target grass species (e.g., corn, oat, ryegrass) in pots containing a standard potting mix.[11]
-
Grow plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Water and fertilize as needed to ensure uniform, healthy growth.
-
-
Treatment Stage:
-
Apply this compound when plants are actively growing, typically at the 1-6 leaf stage.[5]
-
-
Herbicide Preparation:
-
Application:
-
Apply the herbicide solutions using a calibrated sprayer to ensure uniform coverage.
-
After application, return plants to the controlled environment. Avoid watering over the foliage for at least 1 hour to prevent washing the herbicide off.[5]
-
Protocol 3.2: Data Collection
-
Timeline: Collect data at a predetermined time point after treatment, typically 14-28 days, when symptoms are fully developed.[5][10]
-
Visual Injury Assessment:
-
Biomass Measurement:
-
Excise the above-ground portion of each plant at the soil level.
-
Measure the fresh weight immediately.
-
To determine dry weight, place the harvested shoots in paper bags and dry in an oven at 60-70°C until a constant weight is achieved.
-
Protocol 3.3: Data Analysis
-
Data Transformation: Convert biomass data to a percentage of the mean of the negative control ((treated_biomass / mean_control_biomass) * 100).
-
Non-linear Regression:
-
Analyze the dose-response data using a non-linear regression model. The four-parameter log-logistic model is widely recommended for herbicide dose-response studies.[8][13]
-
The equation is typically expressed as: y = c + (d - c) / (1 + exp(b * (log(x) - log(e)))) Where:
-
y is the response (e.g., % biomass).
-
x is the herbicide dose.
-
d is the upper limit (response at zero dose).
-
c is the lower limit (response at an infinite dose).
-
e is the dose producing a 50% response (GR₅₀ or ED₅₀).
-
b is the slope of the curve around e.
-
-
-
Software: Use statistical software such as R (with the drc package), SAS, or GraphPad Prism to fit the model and calculate the parameters.
Part 4: Data Presentation
Quantitative data should be summarized in clear, well-structured tables.
Table 1: Example Raw Data for this compound Effect on Corn Biomass
This table presents hypothetical fresh weight data collected 21 days after treatment.
| This compound Dose (g ai/ha) | Replicate 1 (g) | Replicate 2 (g) | Replicate 3 (g) | Replicate 4 (g) | Mean (g) | Std. Dev. | % of Control |
| 0 (Control) | 10.2 | 9.8 | 10.5 | 9.9 | 10.1 | 0.31 | 100.0 |
| 50 | 8.5 | 8.9 | 8.2 | 8.6 | 8.55 | 0.29 | 84.7 |
| 100 | 6.1 | 5.8 | 6.5 | 6.3 | 6.18 | 0.29 | 61.1 |
| 200 | 3.2 | 2.9 | 3.5 | 3.1 | 3.18 | 0.25 | 31.4 |
| 400 | 0.8 | 1.1 | 0.9 | 0.7 | 0.88 | 0.17 | 8.7 |
| 800 | 0.2 | 0.3 | 0.2 | 0.2 | 0.23 | 0.05 | 2.2 |
Table 2: Estimated Parameters from Log-Logistic Model
This table summarizes the key parameters derived from fitting the dose-response curve to the data in Table 1.
| Parameter | Estimate | Std. Error | Description |
| b (Slope) | -2.54 | 0.21 | The relative slope around the GR₅₀. |
| c (Lower Limit) | 2.15 | 0.55 | The theoretical minimum response (%). |
| d (Upper Limit) | 99.89 | 0.78 | The theoretical maximum response (%). |
| e (GR₅₀) | 155.6 | 7.3 | The dose (g ai/ha) causing 50% growth reduction. |
References
- 1. This compound Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. invasive.org [invasive.org]
- 5. Poast / this compound | CALS [cals.cornell.edu]
- 6. Effect of this compound and Haloxyfop on Acetyl-Coenzyme a Carboxylase Activity in Festuca Species | Weed Science | Cambridge Core [cambridge.org]
- 7. Techniques for Detecting Grass Tolerance to this compound and Fenoxaprop-Ethyl Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. fs.usda.gov [fs.usda.gov]
- 12. scielo.br [scielo.br]
- 13. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sethoxydim Degradation in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sethoxydim in aqueous solutions. Our aim is to help you anticipate and address common challenges related to the stability of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing potency over a short period. What could be the cause?
A1: this compound is known to be unstable in aqueous solutions under certain conditions. The primary factors contributing to its degradation are exposure to light (photodegradation), alkaline pH, and the presence of certain ions. Rapid loss of potency is often due to photodegradation, as this compound can have a half-life of approximately one hour when exposed to simulated sunlight in water.[1][2]
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous solution?
A2: this compound degradation is enhanced under alkaline conditions.[3][4] Therefore, to maximize stability, it is recommended to maintain a neutral or slightly acidic pH (below 7). If your experimental conditions require an alkaline pH, be aware that the degradation of this compound will be accelerated.
Q3: Can I work with this compound solutions under normal laboratory lighting?
A3: No, it is not recommended. This compound is highly susceptible to photodegradation from both UV and incandescent light.[3][4] All work with this compound solutions should be performed under amber lighting or in light-protected containers (e.g., amber vials or foil-wrapped flasks) to minimize degradation.
Q4: Are there any substances I should avoid adding to my this compound solutions?
A4: Yes. Certain salts, particularly sodium and calcium salts, can be antagonistic to this compound's activity, especially when the solution's pH is above 7.[5] Conversely, ammonium salts have been shown to be synergistic.[5] Ferric ions can also significantly decrease the half-life of this compound in solution.[6]
Q5: How does temperature affect the stability of this compound in aqueous solutions?
A5: While light and pH are the most significant factors, temperature can also play a role. Increased temperatures can increase the rate of chemical reactions, including degradation. It is advisable to store stock solutions at recommended temperatures and minimize exposure to high temperatures during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. Protect all solutions from light. Buffer the solution to a neutral or slightly acidic pH. |
| Low recovery of this compound during analysis | Degradation during sample preparation or analysis. | Ensure all sample handling and analysis are performed under light-protected conditions. Check the pH of your mobile phase and sample diluents. |
| Formation of unknown peaks in chromatograms | This compound has degraded into by-products. | Refer to literature on this compound degradation products to tentatively identify them.[1] This confirms that degradation is occurring. Implement preventative measures (light and pH control). |
| Reduced herbicidal activity in bioassays | Antagonism from other components in the spray carrier or degradation of this compound. | Avoid using spray carriers with high concentrations of sodium or calcium salts, especially at a pH above 7.[5] Consider the addition of ammonium sulfate to overcome antagonism.[5] Ensure the solution is used promptly after preparation. |
Data Presentation
Table 1: Half-life of this compound under Different Photodegradation Conditions
| Condition | Half-life (t½) | Reference |
| In water under simulated sunlight | ~ 1 hour | [1][2] |
| In the presence of Ferric ions | Decreased half-life | [6] |
| In commercial formulation (Poast®) | Accelerated photolysis (3x faster) | [6] |
| On silica gel plates (soil model) | 5.0 minutes | [7][8] |
| In organic solvents (leaf model) | 8.0 - 20.5 minutes | [7][8] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions (e.g., varying pH, light exposure, and temperature).
Materials:
-
This compound standard
-
HPLC-grade water
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Amber and clear glass vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Light source (e.g., UV lamp or solar simulator) if investigating photodegradation
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and store it in an amber vial at a low temperature (e.g., 4°C).
-
Preparation of Working Solutions: Dilute the stock solution with the desired aqueous buffers into both amber and clear vials.
-
Experimental Conditions:
-
Light Exposure: Place the clear vials under the desired light source for specific time intervals. Keep the amber vials wrapped in foil as dark controls.
-
pH Variation: Use the solutions prepared with different pH buffers.
-
Temperature Variation: Place vials in incubators or water baths set to the desired temperatures.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Sample Analysis: Analyze the aliquots by HPLC to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t½).
Visualizations
Caption: Key factors influencing this compound degradation in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound and Its Degradation Products in Solution, in Soil, and on Surfaces | Weed Science | Cambridge Core [cambridge.org]
- 5. This compound Response to Spray Carrier Chemical Properties and Environment | Weed Technology | Cambridge Core [cambridge.org]
- 6. Photodegradation behaviour of this compound and its comercial formulation Poast® under environmentally-relevant conditions in aqueous media. Study of photoproducts and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Sethoxydim Efficacy
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for addressing poor sethoxydim efficacy in laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a selective, systemic herbicide that functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[1][2] This enzyme is a critical component in the initial steps of fatty acid synthesis.[3] By blocking ACCase, this compound prevents the production of lipids necessary for building and maintaining cell membranes, particularly in regions of active growth like meristems.[4][5] This disruption leads to a loss of cell membrane integrity, cessation of growth, and ultimately, the death of susceptible grass species.[3][5] Broadleaf plants are not affected because they possess a different form of the ACCase enzyme that this compound cannot bind to.[4]
Q2: I'm observing little to no effect from my this compound application. What are the most common reasons for treatment failure?
A2: Poor efficacy is often linked to several factors outside of the herbicide's inherent activity. The most common issues include:
-
Improper Solution Formulation: Forgetting to include a necessary adjuvant, such as an oil concentrate or non-ionic surfactant, is a primary cause of failure. These agents are critical for helping this compound penetrate the waxy cuticle of the plant's leaves.[4]
-
Sub-optimal Environmental Conditions: this compound's activity is significantly influenced by the environment. High temperature and humidity enhance its effectiveness, while conditions of stress, such as drought, flooding, or prolonged cool temperatures, can reduce its efficacy.[3][4][6]
-
Incorrect Plant Growth Stage: The herbicide is most effective when applied to small, actively growing grasses.[7] Mature or stressed plants are less susceptible.[3]
-
Chemical Degradation: this compound is susceptible to rapid degradation by UV light (photolysis).[4][8] It is also unstable in water, especially under alkaline conditions.[9]
-
Potential Herbicide Resistance: The target grass species may have developed resistance to ACCase inhibitors.[10][11]
Q3: My this compound solution was freshly prepared, yet the efficacy is low. Could the preparation itself be the issue?
A3: Yes, the composition of your spray carrier can dramatically impact this compound's performance.
-
pH and Water Hardness: The pH of your spray solution is critical. The presence of certain salts, particularly sodium and calcium, can be antagonistic to this compound activity, especially when the carrier pH exceeds 7.[8]
-
Antagonistic Ions: Sodium bicarbonate in the spray carrier can significantly reduce this compound phytotoxicity. This negative effect is magnified when treated plants are exposed to UV light, as it may slow the herbicide's absorption, leaving it vulnerable to photodegradation on the leaf surface.[8]
-
Synergistic Additives: Conversely, the addition of ammonium salts or ammonium hydroxide can be synergistic, enhancing this compound's effectiveness regardless of the spray solution's pH.[8]
Q4: How quickly does this compound degrade, and what are the proper storage conditions?
A4: this compound is highly labile and degrades rapidly under certain conditions.
-
Photodegradation: It is readily degraded by light.[4] In water, photodegradation can occur in less than an hour, and on soil surfaces, in less than four hours.[12] This is a critical consideration for lab experiments, as exposure to direct sunlight or certain types of artificial lighting post-application can neutralize the herbicide.
-
Stability in Solution: this compound is unstable in water at room temperature; in one study, only 6% of the parent compound remained after 72 hours.[9] Stock solutions should be prepared in an appropriate organic solvent like methanol or 2-propanol and stored at 4°C in the dark.[13] Aqueous solutions for experiments should be prepared immediately before use.
Q5: What are the typical visual symptoms of this compound activity, and what is the expected timeline for their appearance?
A5: The effects of this compound are not immediate. Growth inhibition is the first sign, typically occurring within 48 hours of application.[7] Visible symptoms follow a predictable pattern:
-
1-3 Weeks Post-Treatment: Young leaves in the growing points will start to turn yellow and then brown.[3] The leaf sheaths may become brown and mushy.[3]
-
2-4 Weeks Post-Treatment: Susceptible plants are typically dead within this timeframe.[3] Meristematic tissues may turn black shortly after the initial growth inhibition.[7]
Q6: Could the grass species in my experiment be resistant to this compound?
A6: Yes, herbicide resistance is a well-documented phenomenon. There are two primary mechanisms of resistance to this compound:
-
Target-Site Resistance (TSR): This involves a genetic mutation in the ACCase gene, which alters the enzyme's structure. This change prevents this compound from binding effectively, rendering the herbicide useless.[10][11] An example is the Ile-1781-Leu amino acid substitution.[10][11]
-
Non-Target-Site Resistance (NTSR): This can involve several mechanisms, including enhanced metabolic degradation of the herbicide before it can reach its target site.[10] Another form is the overproduction of the ACCase enzyme, which effectively dilutes the impact of the herbicide.[14]
Data Presentation
Table 1: Summary of Key Factors Influencing this compound Efficacy
| Factor | Impact on Efficacy | Recommended Action / Condition | Citation(s) |
| Adjuvant | Positive / Critical | Always include a non-ionic surfactant or oil adjuvant in the spray solution. | [4][5] |
| Plant Growth Stage | Variable | Apply to small, actively growing grasses (e.g., 1-6 leaf stage). | [3][7] |
| Plant Stress | Negative | Avoid treating plants under drought, heat, or cold stress. | [3][6] |
| Temperature | Positive | Higher temperatures generally increase effectiveness. | [4][6] |
| Humidity | Positive | High relative humidity improves uptake and efficacy. | [4][6] |
| Light (UV) | Negative | Minimize exposure to UV/sunlight immediately after application to prevent photodegradation. | [4][8] |
| Spray Carrier pH | Variable | Maintain a slightly acidic to neutral pH; avoid pH > 7, especially with hard water. | [8][9] |
| Antagonistic Salts | Negative | Avoid using water with high concentrations of sodium, calcium, or bicarbonate. | [8] |
| Synergistic Salts | Positive | The addition of ammonium sulfate can overcome antagonism and enhance activity. | [8] |
Table 2: Experimental Troubleshooting Checklist
| Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| No plant response | No adjuvant used; Herbicide degraded; Plant resistance. | Reformulate with an oil adjuvant. Prepare fresh solution immediately before use. Conduct a dose-response assay on a known susceptible population to confirm herbicide activity. |
| Reduced efficacy | Plant stress (drought, etc.); Incorrect growth stage; Sub-optimal temperature/humidity. | Ensure plants are well-watered and healthy before application. Treat smaller, younger plants. Conduct experiments in a controlled environment with warm, humid conditions. |
| Inconsistent results | Variable light exposure post-treatment; Poor application coverage; Antagonism from spray carrier. | Keep light conditions consistent for all treated plants. Ensure thorough and uniform spray coverage. Use deionized or distilled water for spray solutions; consider adding ammonium sulfate. |
| Symptoms appear but plants recover | Herbicide rate too low; Non-target-site resistance (metabolism). | Increase the herbicide application rate in a follow-up experiment. Test for resistance mechanisms. |
Experimental Protocols
Protocol 1: General Assessment of this compound Efficacy
-
Plant Propagation: Grow a susceptible grass species (e.g., oat, Avena sativa) in pots with standard potting medium. Maintain plants in a controlled environment (e.g., 25°C, 70% RH, 16:8 light:dark cycle) until they reach the 3-4 leaf stage.
-
Herbicide Stock Preparation: Prepare a 100 mM stock solution of this compound in methanol. Store in a glass vial at 4°C in the dark.
-
Working Solution Preparation: Immediately before application, prepare the final spray solution. Dilute the this compound stock solution in deionized water to the desired final concentration (e.g., 100 µM). Add an oil adjuvant (e.g., methylated seed oil) to a final concentration of 1% (v/v).
-
Application: Uniformly spray the plants to the point of runoff using a laboratory sprayer. Include a "mock" control group sprayed only with the water and adjuvant solution.
-
Incubation: Return plants to the controlled environment. To minimize photodegradation, avoid exposure to high-intensity light for the first 1-2 hours post-application.
-
Data Collection:
-
Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), rate plants on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each plant. Dry the tissue at 60°C for 72 hours and record the dry weight.
-
-
Analysis: Compare the visual injury ratings and dry weights of the treated group to the control group to determine the percent injury and percent reduction in growth.
Protocol 2: Dose-Response Assay for Resistance Screening
-
Plant Material: Use seeds from both a suspected resistant population and a known susceptible population of the same species. Grow plants as described in Protocol 1.
-
Herbicide Concentrations: Prepare a series of this compound working solutions with a range of concentrations (e.g., 0, 0.1X, 0.5X, 1X, 2X, 5X, 10X, where 1X is the standard recommended field rate). Ensure each solution contains 1% (v/v) oil adjuvant.
-
Application: Randomly assign plants from each population to a concentration level. Apply the treatments as described in Protocol 1. Replicate each treatment at least four times.
-
Data Collection: At 21 DAT, determine the dry weight for each plant as described in Protocol 1.
-
Analysis: For each population, calculate the average dry weight for each herbicide concentration. Express this data as a percentage of the average dry weight of the untreated (0) control for that population. Plot the percent growth reduction against the log of the herbicide concentration. Use a non-linear regression analysis to determine the GR₅₀ (the herbicide concentration required to reduce growth by 50%). The resistance factor (RF) can be calculated as: RF = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).
Visualizations
Caption: Troubleshooting workflow for diagnosing poor this compound efficacy.
Caption: this compound's mechanism of action and common resistance pathways.
Caption: Standard experimental workflow for an in-lab this compound efficacy study.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 3. cals.cornell.edu [cals.cornell.edu]
- 4. invasive.org [invasive.org]
- 5. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 6. caws.org.nz [caws.org.nz]
- 7. Segment (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 8. This compound Response to Spray Carrier Chemical Properties and Environment | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differences in the molecular basis of resistance to the cyclohexanedione herbicide this compound in Lolium multiflorum : Rothamsted Research [repository.rothamsted.ac.uk]
- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 13. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 14. Selection and Characterization of this compound- Tolerant Maize Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sethoxydim Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and herbicidal activity of sethoxydim.
Frequently Asked Questions (FAQs)
Q1: How does the pH of a solution affect the stability of this compound?
A1: this compound is significantly more stable in acidic to neutral aqueous solutions. Under alkaline conditions, its degradation is greatly enhanced.[1][2][3][4] The stability of this compound in water is pH-dependent, with the molecule being more persistent in acidic environments.
Q2: What is the primary degradation pathway of this compound in aqueous solutions at different pH levels?
A2: In aqueous solutions, this compound undergoes hydrolysis. This degradation is accelerated in alkaline conditions.[1][3] The decomposition leads to the formation of more polar breakdown products.[1][2] While detailed degradation pathways are complex and can involve multiple reactions, a simplified representation involves the cleavage of the molecule, particularly at the oxime linkage, which is susceptible to hydrolysis.
Q3: Does pH influence the herbicidal activity of this compound?
A3: The influence of pH on this compound's herbicidal activity can be complex. Some studies suggest that its activity on target species like johnsongrass is not significantly affected by pH within a range of 3.5 to 6.5. However, high pH (above 7) in spray carriers, especially in the presence of antagonistic ions like sodium and calcium, can reduce its phytotoxicity. Conversely, ammonium salts and ammonium hydroxide have been shown to be synergistic with this compound, and this effect appears to be independent of the spray solution's pH.
Q4: What is the mechanism of action of this compound, and is it pH-dependent?
A4: this compound is a selective, systemic herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[5][6] ACCase is crucial for the biosynthesis of fatty acids, which are essential components of plant cell membranes. By blocking this enzyme, this compound disrupts lipid synthesis, leading to the death of susceptible grass species. The inhibition of ACCase itself is not reported to be directly pH-dependent within the physiological range of the plant cell cytoplasm. However, the stability of the this compound molecule in the spray solution before it reaches the target enzyme is pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced herbicidal efficacy of this compound application. | High pH of the spray solution: Alkaline hydrolysis can degrade this compound before it is absorbed by the plant. | Buffer the spray solution to a slightly acidic pH (e.g., pH 4-6) to improve the stability of this compound. |
| Presence of antagonistic salts: Hard water containing high levels of calcium and sodium can reduce this compound activity, especially at higher pH. | Use a water conditioner or ammonium sulfate as an adjuvant to overcome the antagonism from hard water salts. | |
| Inconsistent results in this compound stability studies. | Inadequate pH control: Fluctuations in the pH of the experimental solution can lead to variable degradation rates. | Use appropriate buffers to maintain a constant pH throughout the experiment. Regularly monitor the pH of the solutions. |
| Photodegradation: this compound is susceptible to degradation by UV light, which can be a confounding factor in stability studies. | Conduct stability experiments in light-controlled environments or use amber glassware to minimize photodegradation. Include dark controls in the experimental setup. | |
| Difficulty in extracting this compound from aqueous samples. | Low extraction efficiency at certain pH values: The extraction efficiency of this compound with organic solvents like dichloromethane is pH-dependent. | Adjust the pH of the aqueous sample to an acidic pH (e.g., pH 3) before extraction to improve recovery.[1][2] |
Data Presentation
Table 1: Half-life of this compound in Aqueous Solutions at Different pH Values (Hydrolysis)
| pH | Half-life (days) | Reference |
| 3 | 1.6 | [7] |
| 4 | Stable | [8] |
| 5 | Stable | [8] |
| 6 | 45 | [7] |
| 7 | 40 | [8] |
| 8 | Degrades | [9] |
| 9 | 438 | [7] |
| 10 | Stable | [8] |
Table 2: Photodegradation Half-life of this compound
| Medium | Half-life | Reference |
| Water (simulated sunlight) | ~1 hour | [10][11] |
| On soil surface | < 4 hours | [12] |
| In water (natural sunlight) | < 1 hour | [12] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solutions at Various pH
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound analytical standard
-
HPLC-grade water
-
Buffer solutions (pH 4, 7, and 9)
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable organic solvent like methanol.
-
Preparation of Test Solutions: In separate volumetric flasks, prepare test solutions of this compound at a final concentration (e.g., 10 µg/mL) in each of the buffer solutions (pH 4, 7, and 9).
-
Incubation: Store the test solutions in a temperature-controlled environment (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each test solution.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a mobile phase appropriate for the separation of this compound and its degradation products (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point by comparing the peak area to a calibration curve.
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Assay for this compound Inhibition of Acetyl-CoA Carboxylase (ACCase) Activity
Objective: To determine the inhibitory effect of this compound on ACCase activity.
Materials:
-
Partially purified ACCase enzyme extract from a susceptible grass species
-
This compound analytical standard
-
Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.0, containing MgCl₂, ATP, NaHCO₃, and DTT)
-
[¹⁴C]-labeled acetyl-CoA or a colorimetric reagent like malachite green
-
Scintillation cocktail and counter (for radiometric assay) or a microplate reader (for colorimetric assay)
Procedure:
-
Enzyme Preparation: Extract and partially purify ACCase from the shoots of a susceptible grass species.
-
Preparation of this compound Solutions: Prepare a series of this compound solutions of varying concentrations in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixture containing the assay buffer and the ACCase enzyme extract.
-
Inhibition Step: Add the different concentrations of this compound to the reaction mixtures and incubate for a specific period to allow for enzyme inhibition.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, [¹⁴C]-acetyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined time.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification of Activity:
-
Radiometric Assay: Measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Colorimetric Assay: Use a reagent like malachite green to measure the production of ADP, which is proportional to ACCase activity.
-
-
Data Analysis:
-
Calculate the percentage of ACCase inhibition for each this compound concentration relative to a control without the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of ACCase activity) from the dose-response curve.
-
Visualizations
Caption: Experimental workflow for assessing the impact of pH on this compound.
Caption: Simplified logical relationship of this compound stability at different pH levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques to Measure this compound and Breakdown Products | Weed Science | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound and Its Degradation Products in Solution, in Soil, and on Surfaces | Weed Science | Cambridge Core [cambridge.org]
- 5. Inhibition of ACCase220 and ACCase240 isozymes from this compound-resistant and -susceptible maize hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invasive.org [invasive.org]
Technical Support Center: Optimizing Sethoxydim for Cell Culture Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using sethoxydim as a selection agent in cell culture. Find troubleshooting tips, frequently asked questions, detailed protocols, and data to ensure successful selection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a selection agent?
This compound is a selective herbicide belonging to the cyclohexanedione chemical family.[1] Its mode of action is the inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[2][3] ACCase is a critical enzyme in the biosynthesis of lipids, which are essential for building and maintaining cell membranes.[2][4] By blocking this enzyme, this compound prevents fatty acid production, leading to a failure of cell membrane integrity, particularly in actively growing regions, and ultimately causing cell death.[3][5] Its selectivity arises because broadleaf plants (dicots) and non-grass species possess a form of the ACCase enzyme that is not susceptible to this compound, while most grass species (monocots) are sensitive.[3]
Caption: Mechanism of this compound action.
Q2: For which types of cell cultures is this compound an effective selection agent?
This compound is primarily effective for selecting transgenic cells in monocot species, particularly grasses, that have been engineered to express a tolerant form of the ACCase enzyme or another resistance mechanism.[6][7][8] It has little to no impact on broadleaf herbs, woody plants, or mammalian cells, making it unsuitable as a general selection agent for these systems.[1][3]
Q3: What is a "kill curve" and why is it necessary for this compound selection?
A kill curve is a dose-response experiment used to determine the minimum concentration of a selection agent required to kill all non-transformed cells within a specific timeframe (e.g., 7-14 days).[9][10] This is a critical preliminary step because different cell lines exhibit varying sensitivities to this compound.[] Performing a kill curve ensures efficient selection by using a concentration high enough to eliminate non-transformants but low enough to minimize stress and potential off-target effects on successfully transformed cells.
Troubleshooting Guide
Q4: My non-transformed cells are not dying after this compound application. What could be the issue?
-
Incorrect Concentration: The this compound concentration may be too low. It is crucial to perform a kill curve to determine the optimal concentration for your specific cell line and density.[10][12]
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Cell Density: High cell confluency can sometimes reduce the efficacy of a drug treatment.[13] Ensure you are plating cells at a consistent and appropriate density as determined during your kill curve experiment.
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Degradation of this compound: this compound can be degraded by light (photolysis).[3] Ensure stock solutions are stored properly (protected from light) and that media containing this compound is replaced regularly (e.g., every 3-4 days) to maintain its effective concentration.[10]
-
pH of Media: The pH of the culture medium can influence this compound's activity. Although primarily studied in spray applications, significant deviations from optimal pH could affect its efficacy.[14]
-
Inherent Resistance: The parental cell line may have a natural tolerance to this compound.
Q5: All of my cells, including the transformed ones, are dying. What should I do?
-
Concentration Too High: The this compound concentration is likely too high, overwhelming the resistance mechanism of your transformed cells. Re-evaluate your kill curve data or perform a new one with a finer concentration gradient.
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Insufficient Resistance Gene Expression: The expression of the resistance gene in your transformed cells may be too low to confer adequate protection. This could be an issue with the vector, promoter, or integration site.
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Selection Applied Too Early: Applying the selection agent immediately after transformation may not give cells enough time to recover and express the resistance gene. Allow a recovery period of 24-48 hours before initiating selection.
Q6: What are the typical visual signs of this compound's effect on sensitive cells?
Within a few days of application, sensitive cells will stop growing.[1] This is followed by visible signs of stress and death, such as cells rounding up, detaching (for adherent cultures), and necrosis.[5] In plant tissues, affected areas may show yellowing or browning.[1]
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration (Kill Curve)
This protocol is designed to find the minimum this compound concentration that effectively kills non-transformed cells.
Materials:
-
Healthy, actively dividing non-transformed cells.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 100 mM in DMSO).
-
24-well or 96-well cell culture plates.
-
Cell counting apparatus (e.g., hemocytometer or automated counter).
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a density that allows them to reach 30-50% confluency within 24 hours.[10]
-
Prepare Dilutions: The next day, prepare a series of this compound dilutions in complete culture medium. A wide range is recommended for the initial experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Always include a "no this compound" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different this compound concentrations. It is recommended to test each concentration in duplicate or triplicate.[10]
-
Incubation and Observation: Incubate the plate under standard culture conditions. Observe the cells daily under a microscope for signs of cell death.
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Media Replacement: Replace the medium with fresh, antibiotic-containing medium every 3-4 days to maintain the selection pressure.[10]
-
Determine Viability: After 7-10 days, determine the percentage of viable cells in each well. This can be done using a Trypan Blue exclusion assay or a cell viability reagent like MTT.
-
Analysis: The optimal concentration for selection is the lowest concentration that results in 100% cell death.
Caption: Workflow for a this compound kill curve experiment.
Data Tables
The following tables provide examples of effective this compound concentrations from published research and a hypothetical kill curve result.
Table 1: Effective this compound Concentrations in Maize (Zea mays L.) Tissue Cultures (Data adapted from studies on this compound-tolerant maize cell lines)
| Cell Line | Description | This compound Concentration Reducing Growth by 50% (IC50) | Reference |
| 'Black Mexican Sweet' (BMS) | Unselected, sensitive parental line | 0.6 µM | [6][7] |
| B10S | Selected line, tolerant | 4.5 µM | [6][7] |
| B50S | Highly tolerant line, selected from B10S | 35 µM | [6][7] |
| B100S | Highly tolerant line, selected from B10S | 26 µM | [6][7] |
Table 2: Example Results from a this compound Kill Curve Experiment
| This compound Concentration (µM) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Observation |
| 0 (Control) | 100% | 100% | 100% | Healthy, confluent cell growth. |
| 1 | 85% | 60% | 45% | Growth inhibited, some cell death. |
| 5 | 50% | 20% | 5% | Significant cell death, few remaining cells. |
| 10 | 20% | 0% | 0% | All cells dead by day 7. |
| 25 | 5% | 0% | 0% | Rapid cell death. |
| 50 | 0% | 0% | 0% | Very rapid and complete cell death. |
Based on these hypothetical results, 10 µM would be the optimal concentration to use for stable cell line selection.
References
- 1. diypestcontrol.com [diypestcontrol.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. invasive.org [invasive.org]
- 4. Effects of this compound on the metabolism of isolated leaf cells of soybean [Glycine max (L.) Merr] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 6. Selection and characterization of this compound- tolerant maize tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and Characterization of this compound- Tolerant Maize Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mnl.maizegdb.org [mnl.maizegdb.org]
- 9. Antibiotic Kill Curve [merckmillipore.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Response to Spray Carrier Chemical Properties and Environment | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Interference of Mineral Salts with Sethoxydim Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sethoxydim activity, specifically related to interference from mineral salts in spray solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound application is showing reduced efficacy on target grass species. What could be the cause?
A1: Reduced efficacy of this compound, a weak acid herbicide, can be due to several factors. A primary cause is antagonism from mineral salts present in the water used to create the spray solution. This is particularly common when using hard or alkaline water sources. Cations such as calcium (Ca²⁺), magnesium (Mg²⁺), and sodium (Na⁺) can interfere with this compound's activity.[1][2][3]
Q2: How do mineral salts interfere with this compound?
A2: The interference is primarily a chemical antagonism that occurs in the spray tank before the herbicide reaches the plant. This compound is a weak acid and can exist in an anionic (negatively charged) form. Positively charged mineral salt cations can bind to the this compound molecules, forming less soluble this compound-salt complexes.[3] These complexes are not as readily absorbed by the waxy cuticle of the plant leaves, leading to a reduction in the amount of active herbicide reaching its target site within the plant.[3]
Q3: Which specific mineral salts are known to cause the most significant interference?
A3: The most common antagonistic cations found in hard water are calcium (Ca²⁺) and magnesium (Mg²⁺).[1][3] Additionally, sodium bicarbonate (often found in alkaline water) has been shown to significantly reduce the efficacy of this compound.[2][4] Other cations like iron (Fe²⁺/Fe³⁺), aluminum (Al³⁺), zinc (Zn²⁺), and manganese (Mn²⁺) can also contribute to this antagonistic effect.[1][3]
Q4: Does the pH of the spray solution affect this compound activity?
A4: Yes, the pH of the spray solution is a critical factor. This compound, being a weak acid herbicide, is more readily absorbed by plant leaves in a slightly acidic solution.[1][5] In alkaline water (high pH), this compound is more likely to dissociate and become negatively charged, making it more susceptible to binding with hard water cations. The combination of high pH and high mineral salt concentration can lead to a significant reduction in herbicide effectiveness.[6]
Q5: How can I mitigate the negative effects of mineral salts on this compound activity?
A5: Several strategies can be employed:
-
Use of Water Conditioners: Adding ammonium sulfate (AMS) to the spray tank before adding this compound is a common and effective method.[7][8] The sulfate ions in AMS preferentially bind with the hard water cations, preventing them from reacting with the this compound molecules.[8]
-
pH Adjusters: Using a pH adjuster to acidify the spray solution can improve this compound's stability and uptake.[1][5]
-
Use High-Quality Water: Whenever possible, use water with low mineral content (soft water) for preparing spray solutions.
-
Increase Herbicide Rate: In some cases, increasing the application rate of this compound may help overcome the antagonism, but this should be done in accordance with the product label and may not be the most economical solution.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or inconsistent grass weed control after this compound application. | Hard Water Antagonism: High levels of Ca²⁺, Mg²⁺, or other cations in the spray water. | 1. Test the hardness of your water source. 2. If water is hard, add a water conditioning agent like ammonium sulfate (AMS) to the tank before adding this compound. A common recommendation is 8.5 to 17 pounds of AMS per 100 gallons of water.[8] 3. Consider using an alternative, softer water source. |
| Poor this compound performance, especially when tank-mixed with other herbicides like bentazon. | Cation Antagonism from Formulation: Some herbicide formulations contain salts (e.g., sodium salt of bentazon) that can antagonize this compound.[9] | 1. Avoid tank-mixing this compound with herbicides known to contain high levels of antagonistic cations. 2. If tank-mixing is necessary, use a water conditioner like AMS. 3. Consider sequential applications instead of a tank-mix, allowing sufficient time between applications. |
| Variable this compound efficacy across different experimental batches. | Inconsistent Water Quality: The mineral content and pH of the water source may be fluctuating. | 1. Standardize the water source for all experiments. 2. Routinely test the pH and hardness of the water. 3. Use deionized or distilled water for preparing stock solutions and dilutions in a controlled laboratory setting. |
| Visible precipitate or cloudiness in the spray tank after mixing this compound. | Formation of Insoluble this compound Salts: This is a direct indication of a chemical reaction between this compound and mineral salts. | 1. Immediately cease application. 2. Clean the spray equipment thoroughly. 3. In future mixes, add a water conditioner and agitate well before adding this compound. Ensure the mixing order is correct (water, conditioner, then herbicide). |
Data Presentation
Table 1: Quantitative Impact of Mineral Salts on this compound Efficacy
| Antagonistic Salt | Concentration | Target Weed Species | Observed Effect on Efficacy | Source |
| Sodium Bicarbonate | 250 ppm, 500 ppm | Wild Oats, Green Foxtail | Reduced efficacy of this compound.[2] | Holm et al., 1995 |
| Bentazon (contains Sodium) | Tank-mix | Italian Ryegrass | Control reduced from 60% (this compound alone) to 30%.[9] | Minton et al. |
| Bentazon (contains Sodium) | Tank-mix | Barnyardgrass | 18% reduction in control.[9] | Minton et al. |
| Bentazon (contains Sodium) | Tank-mix | Multiple grass species | 5-10% decrease in control.[9] | Rhodes Jr. and Coble |
| Sodium Acetate | 3000 ppm | Quackgrass | Produced the same level of antagonism as bentazon. | Wanamarta et al., 1989 |
| Sodium Acetate / Bicarbonate | 10 mM | Quackgrass | Reduced uptake of ¹⁴C-sethoxydim. | Wanamarta et al., 1989 |
| Ca²⁺, Mg²⁺, Li⁺, K⁺, Cs⁺ | Not specified | Quackgrass | Reduced absorption of ¹⁴C-sethoxydim. | Wanamarta et al., 1989 |
Experimental Protocols
Protocol: Greenhouse Bioassay for Assessing Mineral Salt Antagonism of this compound
This protocol outlines a greenhouse experiment to quantify the antagonistic effect of mineral salts on the efficacy of this compound.
1. Plant Material and Growth Conditions:
- Select a sensitive grass weed species (e.g., oat (Avena sativa), barnyardgrass (Echinochloa crus-galli)).
- Sow seeds in pots containing a commercial potting mix or a standardized soil blend.
- Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16 hours light).
- Water the plants as needed to maintain adequate soil moisture.
- Thin seedlings to a uniform number per pot (e.g., 3-5 plants) before treatment.
2. Preparation of Spray Solutions:
- Prepare a stock solution of this compound in deionized water.
- Prepare stock solutions of the mineral salts to be tested (e.g., CaCl₂, MgSO₄, NaHCO₃) at various concentrations.
- For each treatment, prepare the final spray solution by adding the mineral salt stock solution to deionized water to achieve the desired final salt concentration.
- Add any required adjuvants (e.g., crop oil concentrate) as per the this compound label recommendations.
- Finally, add the this compound stock solution to achieve the desired herbicide application rate.
- Include a control treatment with this compound in deionized water (no mineral salts) and an untreated control (sprayed with water and adjuvant only).
3. Herbicide Application:
- Apply the treatments when the grass weeds have reached a specific growth stage (e.g., 3-4 leaf stage).
- Use a laboratory spray chamber equipped with a flat-fan nozzle to ensure uniform application.
- Calibrate the sprayer to deliver a specific volume (e.g., 20 gallons per acre).
4. Post-Treatment Care and Evaluation:
- Return the treated plants to the greenhouse and arrange them in a randomized complete block design.
- Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no control) to 100% (complete plant death).
- At the final evaluation, harvest the above-ground biomass of the plants in each pot.
- Dry the biomass in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.
- Measure the dry weight and calculate the percent reduction in biomass compared to the untreated control.
5. Data Analysis:
- Analyze the visual control ratings and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of the antagonistic effects of the mineral salts.
Mandatory Visualizations
Caption: Logical diagram of mineral salt interference with this compound.
Caption: Experimental workflow for a greenhouse bioassay.
References
- 1. The Basis of Bentazon Antagonism on this compound Absorption and Activity (1989) | Gunawan Wanamarta | 58 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adjuvants to Reduce Sodium Bicarbonate Antagonism of this compound and Clothodim — SaskCanola [saskcanola.com]
- 5. oxy.com:443 [oxy.com:443]
- 6. Effects of Calcium, Magnesium and Potassium on Sweet Basil Downy Mildew (Peronospora belbahrii) | MDPI [mdpi.com]
- 7. hort [journals.ashs.org]
- 8. Ammonium Sulfate Effects on the Activity of Herbicides for Selective Grass Control | Weed Technology | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sethoxydim Performance Under Varying Environmental Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the performance of sethoxydim under different temperature and humidity conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing reduced this compound efficacy in my experiments during hot and dry conditions?
A1: Reduced efficacy of this compound under hot and dry conditions is a known issue. High temperatures, especially when combined with low relative humidity, can lead to several physiological changes in target grass species that inhibit herbicide performance.[1][2] Plants under moisture stress may develop a thicker leaf cuticle, which acts as a barrier, reducing herbicide absorption.[2][3][4] Additionally, rapid drying of spray droplets on the leaf surface in low humidity conditions shortens the time available for absorption.[1][2]
Q2: My results are inconsistent across experiments conducted at different times of the year. Could temperature and humidity be the cause?
A2: Yes, fluctuating temperature and humidity are significant sources of variability in this compound performance.[5][6] Efficacy is markedly enhanced with increases in both temperature and humidity.[5][7] For instance, this compound absorption and translocation in bermudagrass are significantly greater at 35°C with 100% relative humidity compared to 18°C at either 40% or 100% relative humidity.[8] Therefore, experiments conducted under cooler, drier conditions will likely show reduced herbicide activity compared to those in warm, humid environments.[9]
Q3: How does high humidity improve the performance of this compound?
A3: High humidity enhances this compound performance primarily by increasing herbicide uptake.[3] It slows the evaporation of the spray droplets on the leaf surface, allowing more time for the active ingredient to be absorbed.[1] Furthermore, plants grown in high humidity may have a thinner cuticle, which is less of a barrier to herbicide penetration.[3]
Q4: What is the optimal temperature range for this compound application?
A4: While this compound activity generally increases with temperature, the ideal range for application is typically between 65°F and 85°F (approximately 18°C to 29°C), when weeds are actively growing.[4] Very high temperatures can cause plants to experience stress, reducing metabolic activity and subsequent herbicide translocation.[4] Conversely, cool temperatures can slow down herbicide activity and the development of symptoms.[9]
Q5: Can I compensate for low humidity by adjusting my application technique?
A5: Yes, to some extent. When applying this compound in low relative humidity, it is recommended to use equipment that produces larger spray droplets to compensate for evaporation.[10][11] Using appropriate adjuvants, such as an oil adjuvant or non-ionic surfactant, is also crucial as they can improve absorption.[5]
Troubleshooting Guide
Issue 1: Poor control of grass weeds despite correct dosage.
-
Possible Cause: Application during unfavorable environmental conditions, such as low humidity, low soil moisture, or temperature extremes.[6][10] Stressed weeds do not absorb and translocate herbicides effectively.[12]
-
Troubleshooting Steps:
-
Review Environmental Data: Check the temperature, relative humidity, and soil moisture levels at the time of application. Performance is generally reduced in moisture-stressed plants.[3][7]
-
Assess Weed Health: Ensure target weeds are actively growing and not under stress from drought, heat, or other factors.[6][12] If necessary, irrigate before application to promote active growth.[10]
-
Optimize Application Timing: Apply during periods of higher humidity, such as early morning or late afternoon, to slow droplet drying.[1][2]
-
Confirm Adjuvant Use: Verify that an appropriate oil adjuvant or non-ionic surfactant was included in the spray mixture, as this is critical for this compound's effectiveness.[5]
-
Issue 2: Inconsistent phytotoxicity observed in controlled environment studies.
-
Possible Cause: Minor, unmonitored fluctuations in temperature or humidity within growth chambers, or differences in plant acclimation.
-
Troubleshooting Steps:
-
Calibrate and Monitor Equipment: Ensure that growth chambers are accurately maintaining the set temperature and humidity levels. Use data loggers to track conditions throughout the experiment.
-
Acclimatize Plants: Allow plants to acclimate to the experimental conditions for a set period before herbicide application to ensure uniform physiological status.
-
Standardize Protocols: Ensure all application parameters (e.g., nozzle type, pressure, volume) are consistent across all experimental runs.
-
Evaluate Light Conditions: Light intensity can also influence this compound performance. Reduced control has been observed under shaded conditions compared to full sun.[4] Ensure light conditions are consistent.
-
Quantitative Data on Environmental Effects
The following tables summarize the quantitative impact of temperature and humidity on this compound performance based on published research.
Table 1: Effect of Temperature and Relative Humidity (RH) on this compound Absorption and Translocation in Bermudagrass (2 Days After Treatment)
| Temperature | Relative Humidity | 14C-Absorption (%) | Translocation (Relative to 18°C, 40% RH) |
| 35°C | 100% | 70% | ~4-fold greater |
| 35°C | 40% | 56% | ~2-fold greater |
| 18°C | 100% | 33-43% | Baseline |
| 18°C | 40% | 33-43% | Baseline |
Data sourced from Weed Science, 1984.[8]
Table 2: Effect of Temperature and Relative Humidity (RH) on this compound Efficacy on Bermudagrass
| Temperature | Relative Humidity | Shoot Injury (%) | Regrowth (Length, % of control) | Regrowth (Fresh Weight, % of control) |
| 35°C | 100% | 90% | < 5% | < 5% |
| 35°C | 40% | 60-68% | 82-87% | 55-74% |
| 18°C | 100% | 60-68% | 82-87% | 55-74% |
| 18°C | 40% | 60-68% | 82-87% | 55-74% |
Data sourced from Weed Science, 1984.[8]
Experimental Protocols
Protocol: Evaluating the Effect of Temperature and Humidity on this compound Efficacy
This protocol outlines a general methodology for a controlled environment experiment to assess the impact of temperature and humidity on this compound's performance.
-
Plant Propagation and Growth:
-
Grow a susceptible grass species (e.g., oat, bermudagrass) in pots containing a standardized soil mix.
-
Maintain plants in a greenhouse with optimal conditions until they reach the desired growth stage for application (e.g., 3-4 leaf stage).
-
-
Acclimatization:
-
Move the plants into controlled environment growth chambers set to the desired experimental conditions (e.g., Treatment 1: 18°C/40% RH; Treatment 2: 18°C/85% RH; Treatment 3: 32°C/40% RH; Treatment 4: 32°C/85% RH).
-
Acclimate the plants to these conditions for at least 48-72 hours prior to herbicide application.
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of this compound. Include a recommended adjuvant (e.g., crop oil concentrate at 1% v/v) in the final spray solution.
-
Apply the herbicide using a calibrated laboratory track sprayer to ensure uniform coverage. Include an untreated control group for each environmental condition.
-
-
Post-Application Treatment:
-
Immediately return the plants to their respective growth chambers after spraying.
-
Maintain the environmental conditions for the duration of the experiment (e.g., 14-21 days).
-
-
Data Collection and Analysis:
-
Visual Injury Ratings: Score plants for phytotoxicity at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Reduction: At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent reduction in biomass compared to the untreated controls.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of temperature, humidity, and their interaction on this compound efficacy.
-
Visualizations
Caption: Logical flow of environmental factors influencing plant physiology and this compound efficacy.
Caption: Standard experimental workflow for testing this compound performance under varied conditions.
References
- 1. Herbicides and Variable Weather | Integrated Crop Management [crops.extension.iastate.edu]
- 2. How Hot and Dry Conditions Affect Herbicide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 3. caws.org.nz [caws.org.nz]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. invasive.org [invasive.org]
- 6. gracofertilizer.com [gracofertilizer.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Toxicity and Translocation of this compound in Bermudagrass (Cynodon dactylon) as Affected by Environment | Weed Science | Cambridge Core [cambridge.org]
- 9. cals.cornell.edu [cals.cornell.edu]
- 10. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 11. fs.usda.gov [fs.usda.gov]
- 12. domyown.com [domyown.com]
Technical Support Center: Optimizing Sethoxydim Absorption with Surfactants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the herbicide sethoxydim. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental applications, with a focus on enhancing foliar absorption through the use of various surfactants.
Frequently Asked Questions (FAQs)
Q1: Why is a surfactant necessary for this compound applications?
A1: this compound is a post-emergent herbicide that needs to be absorbed through the waxy cuticle of the plant's leaves to be effective.[1] Surfactants, or surface-active agents, are crucial for improving the efficacy of this compound by reducing the surface tension of the spray droplets.[2] This allows the droplets to spread more evenly across the leaf surface, increasing the contact area and preventing the spray from beading up and rolling off.[2] Additionally, some surfactants can help to dissolve the waxy layer of the leaf cuticle, further facilitating the penetration of this compound into the plant.[3]
Q2: What are the main types of surfactants recommended for use with this compound?
A2: The most commonly recommended adjuvants for this compound fall into three main categories:
-
Non-ionic Surfactants (NIS): These are general-purpose surfactants that reduce surface tension and improve spray coverage.[2]
-
Crop Oil Concentrates (COC): These are composed of a petroleum or vegetable-based oil (typically 80-85%) and a smaller percentage of a non-ionic surfactant (15-20%).[3][4] They provide good spreading and penetrating properties.[2]
-
Methylated Seed Oils (MSO): These are derived from vegetable oils that have been chemically modified (esterified).[3] MSOs are generally considered more aggressive in dissolving the leaf cuticle and can lead to faster and more complete herbicide absorption compared to COCs and NIS.[5]
Q3: Which type of surfactant is most effective at increasing this compound absorption?
A3: While the ideal surfactant can depend on the specific weed species, environmental conditions, and tank-mix partners, a general hierarchy of effectiveness for enhancing this compound absorption is: Methylated Seed Oil (MSO) > Crop Oil Concentrate (COC) > Non-ionic Surfactant (NIS).[6] MSOs are particularly effective under dry or stressful conditions where weeds may have a thicker, waxier cuticle.[5][7]
Troubleshooting Guide
Problem 1: Reduced this compound efficacy despite using a recommended surfactant.
-
Possible Cause 1: Environmental Stress. High temperatures, low humidity, or drought conditions can cause weeds to become stressed, leading to a thicker leaf cuticle and reduced metabolic activity, which in turn hinders this compound absorption and translocation.[1][8] Even with a surfactant, efficacy can be diminished.
-
Solution: If possible, apply this compound when weeds are actively growing and not under stress. Irrigating prior to application can improve uptake in dry conditions. Consider using a methylated seed oil (MSO), as they are often more effective under stressful conditions.[7]
-
-
Possible Cause 2: Antagonism from Tank-Mix Partners. Tank-mixing this compound with certain broadleaf herbicides, such as bentazon, can significantly reduce its absorption and effectiveness against grass weeds. This is because a sodium salt of this compound can form, which is less readily absorbed by the plant.
-
Solution: To overcome this antagonism, consider adding ammonium sulfate (AMS) to the tank mix.[8] AMS can help to prevent the formation of the less absorbable this compound salt.[8] Alternatively, if antagonism is severe, apply the herbicides separately with a sufficient time interval between applications.
-
-
Possible Cause 3: Improper Spray Solution pH. The pH of the spray carrier can influence this compound's stability and absorption. Antagonism from certain salts, like sodium bicarbonate, is more pronounced at a higher pH (above 7).[8]
-
Solution: Buffer the spray solution to a slightly acidic to neutral pH (around 5.5-7.0) if your water source is alkaline. Ammonium sulfate can also help to mitigate the negative effects of high pH and antagonistic salts.[8]
-
-
Possible Cause 4: UV Degradation. this compound can be susceptible to degradation by UV light, especially if it remains on the leaf surface for an extended period without being absorbed.[8]
-
Solution: Using an effective adjuvant, such as a methylated vegetable oil, can promote rapid absorption, minimizing the time this compound is exposed to UV light on the leaf surface. Applying during periods of lower UV intensity (e.g., early morning or evening) may also be beneficial, although this needs to be balanced with the need for actively growing weeds.
-
Problem 2: Observed crop injury (phytotoxicity) after this compound application with an adjuvant.
-
Possible Cause: Adjuvant Type and Concentration. Oil-based adjuvants, particularly MSOs and COCs, can increase the risk of crop injury, especially under hot and humid conditions, by enhancing the penetration of the herbicide into the crop as well as the weed.[3] Using a higher-than-recommended concentration of any surfactant can also lead to phytotoxicity.
-
Solution: Always adhere to the adjuvant rates specified on the herbicide and adjuvant labels. If conditions are hot and humid, consider using a non-ionic surfactant instead of a crop oil concentrate to reduce the risk of crop injury. If using an MSO, it may be possible to use a reduced rate of this compound to maintain weed control while minimizing crop injury potential.[5] A small-scale test on the crop is always recommended if you are unsure about the potential for phytotoxicity.
-
Data on this compound Absorption with Different Surfactants
The following table summarizes representative data on the foliar absorption of this compound in grassy weeds when combined with different types of adjuvants. Note that actual absorption rates can vary depending on the plant species, environmental conditions, and specific formulations used.
| Adjuvant Type | Adjuvant Concentration (% v/v) | Time After Application (hours) | Representative this compound Absorption (%) |
| No Adjuvant | N/A | 6 | 15 - 25 |
| Non-ionic Surfactant (NIS) | 0.25 | 6 | 40 - 55 |
| Crop Oil Concentrate (COC) | 1.0 | 6 | 60 - 75 |
| Methylated Seed Oil (MSO) | 1.0 | 6 | 75 - 90 |
This table is a synthesized representation based on qualitative findings that MSOs generally provide the highest absorption, followed by COCs and then NIS. Specific quantitative values are illustrative.
Experimental Protocols
Protocol 1: Evaluation of this compound Foliar Absorption Using Radiolabeled Herbicide
This protocol outlines a method for quantifying the foliar absorption of this compound using a ¹⁴C-labeled form of the herbicide.
1. Plant Material:
-
Grow a susceptible grass species (e.g., oat, green foxtail) in pots under controlled greenhouse conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
-
Use plants at the 3-4 leaf stage for uniformity.
2. Preparation of Treatment Solution:
-
Prepare a stock solution of ¹⁴C-sethoxydim in a suitable solvent (e.g., acetone).
-
Prepare the final spray solutions by mixing the ¹⁴C-sethoxydim stock with a commercial formulation of this compound to achieve the desired application rate.
-
Add the different surfactants to be tested (e.g., NIS, COC, MSO) at their recommended concentrations to separate aliquots of the herbicide solution. Ensure thorough mixing.
3. Herbicide Application:
-
Using a microsyringe, apply a known volume (e.g., 10 µL) of the treatment solution as small droplets to a defined area on the adaxial surface of a specific leaf (e.g., the second true leaf).
4. Time-Course Measurement:
-
Harvest treated leaves at various time points after application (e.g., 1, 6, 24, and 48 hours).
5. Removal of Unabsorbed Herbicide:
-
At each time point, wash the treated leaf surface to remove any unabsorbed ¹⁴C-sethoxydim. This can be done by rinsing the leaf with a solution of water and a small amount of non-ionic surfactant (e.g., 0.1% v/v) or an acetone:water mixture.
-
Collect the leaf washings in a scintillation vial.
6. Quantification of Radioactivity:
-
Unabsorbed Herbicide: Add a liquid scintillation cocktail to the vial containing the leaf washings and quantify the radioactivity using a liquid scintillation counter (LSC).
-
Absorbed Herbicide: The treated leaf is combusted in a biological oxidizer to capture the ¹⁴CO₂ released. The captured ¹⁴CO₂ is then quantified by LSC.
-
Calculation: The amount of absorbed this compound is calculated as the total radioactivity applied minus the radioactivity recovered in the leaf wash. The absorption is typically expressed as a percentage of the total applied radioactivity.
Protocol 2: In Vitro Assay of Acetyl-CoA Carboxylase (ACCase) Inhibition
This protocol describes a method to measure the inhibitory effect of this compound on ACCase activity in vitro.
1. Enzyme Extraction:
-
Extract ACCase from a susceptible grass species. This typically involves homogenizing young leaf tissue in a buffered solution and partially purifying the enzyme through precipitation and centrifugation steps.
2. Reaction Mixture:
-
Prepare a reaction mixture in a final volume of 300 µL containing:
- 50 mM HEPES buffer (pH 8.0)
- 1 mM ATP
- 2.5 mM MgCl₂
- 20 mM KCl
- 0.5 mM DTT
- A known amount of [¹⁴C]NaHCO₃ (as the source of labeled CO₂)
- Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent-only control).
- A specific amount of the extracted enzyme preparation (e.g., 100 µg of protein).
3. Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding 0.4 mM acetyl-CoA.
-
Incubate the reaction mixture at 30°C for 10 minutes.
-
Stop the reaction by adding a strong acid, such as 12 N HCl. This will also remove any unincorporated [¹⁴C]NaHCO₃.
4. Quantification of Malonyl-CoA Formation:
-
Dry the reaction mixture (e.g., under a stream of nitrogen) to remove the acid.
-
Resuspend the residue in a scintillation cocktail.
-
Quantify the acid-stable radioactivity, which represents the [¹⁴C] incorporated into malonyl-CoA, using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the rate of ACCase activity for each this compound concentration.
-
The concentration of this compound that causes a 50% inhibition of enzyme activity (I₅₀) can then be determined.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for this compound absorption assay.
References
- 1. invasive.org [invasive.org]
- 2. erams.com [erams.com]
- 3. agrilife.org [agrilife.org]
- 4. fbn.com [fbn.com]
- 5. This compound Response to Spray Carrier Chemical Properties and Environment | Weed Technology | Cambridge Core [cambridge.org]
- 6. domyown.com [domyown.com]
- 7. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Analysis of Sethoxydim Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of sethoxydim and its degradation products using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through photolysis (degradation by light) and microbial metabolism in soil and water. Key transformation processes include the cleavage and isomerization of the N-O bond of the oxime group, oxidation of the sulfur atom, oxidative cleavage of the C-S bond, and Beckmann rearrangement followed by intramolecular cyclization.
Q2: What are the common degradation products of this compound identified by mass spectrometry?
A2: Mass spectrometry studies have identified several degradation products. The main phototransformation processes involve the isomerization of the oxime ether bond (e.g., to Z-isomers), oxidation of the sulfur atom to form sulfoxides and sulfones, and cleavage of the oxime ether bond. Some of the more stable photoproducts include dealkoxy ketone, dealkoxy sulfoxides, and dealkoxy this compound.
Q3: Which analytical techniques are most suitable for identifying this compound degradation products?
A3: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most common and effective technique. Specifically, HPLC coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of this compound and its degradation products. Electrospray ionization in positive mode (ESI+) is frequently used.
Q4: What are the characteristic mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A4: The protonated molecule of this compound ([M+H]⁺) has a theoretical m/z of 328.1941. Common fragment ions observed in MS/MS spectra include m/z 282.1, 222.1, and 220.1.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products by LC-MS.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column contamination or degradation. 2. Inappropriate injection solvent. 3. Secondary interactions with the stationary phase. 4. High injection volume or concentration. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the injection solvent is compatible with or weaker than the mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. 4. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion suppression from matrix components. 2. Suboptimal MS source parameters (e.g., capillary voltage, gas flow, temperature). 3. Degradation of this compound in the sample or during analysis. 4. Inefficient ionization. | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE). Dilute the sample. 2. Optimize source parameters by infusing a standard solution of this compound. 3. Ensure proper sample storage (e.g., -20°C) and check the pH of the mobile phase, as this compound is more stable under acidic conditions. 4. Adjust the mobile phase with additives like formic acid to promote protonation in positive ion mode. |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Column aging or temperature fluctuations. 3. Air bubbles in the pump or column. 4. Leaks in the LC system. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Equilibrate the column thoroughly before analysis and use a column oven for temperature control. 3. Degas the mobile phase and prime the pumps. 4. Inspect fittings and connections for any leaks. |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives. 2. Contamination from the sample matrix or sample preparation steps. 3. Bleed from the LC column. 4. Contaminated MS ion source. | 1. Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase. 2. Include a blank sample (matrix without the analyte) to identify interfering peaks. Improve sample cleanup. 3. Condition the column or use a column with lower bleed. 4. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Fragmentation Patterns | 1. Fluctuations in collision energy in the MS/MS. 2. Presence of co-eluting isobaric interferences. 3. In-source fragmentation. | 1. Ensure the collision energy is optimized and stable for the target analytes. 2. Improve chromatographic separation to resolve interfering compounds. 3. Optimize source conditions (e.g., cone voltage) to minimize fragmentation in the ion source. |
Quantitative Data Summary
The degradation half-life of this compound can vary significantly depending on the environmental conditions.
| Matrix | Condition | Half-life (t½) | Reference |
| Soil | Field conditions | 5 to 25 days | |
| Soil | Clay loam | 4 weeks | |
| Soil | Sandy loam | 2 weeks | |
| Water | Simulated sunlight | ~1 hour | |
| Leaf Model (Methanol) | Simulated sunlight | 10.1 ± 0.4 minutes | |
| Leaf Model (2-Propanol) | Simulated sunlight | 20.5 ± 0.5 minutes | |
| Soil Model (Silica Gel) | Simulated sunlight | 5.0 minutes |
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples
This protocol is a general guideline and may require optimization for your specific soil type and instrumentation.
-
Sample Weighing: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard solution to the sample.
-
Hydration (for dry soils): If the soil is dry, add an appropriate amount of water to moisten it.
-
Extraction:
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Salting Out:
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).
-
Immediately cap and shake for 1 minute.
-
-
Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes.
-
Supernatant Transfer: Transfer an aliquot of the upper acetonitrile layer to a clean tube for cleanup or direct analysis.
-
Dispersive SPE (d-SPE) Cleanup (Optional but Recommended):
-
Transfer a portion of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., MgSO₄, PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for LC-MS analysis.
HPLC-QTOF-MS Analysis
The following are typical starting parameters for the analysis of this compound and its degradation products. Method development and optimization are essential.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A quadrupole time-of-flight mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).
-
Scan Range: m/z 50-600.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments.
Visualizations
Caption: Experimental workflow for this compound degradation product analysis.
Caption: Simplified degradation pathways of this compound.
Technical Support Center: Resolving Peak Tailing in Sethoxydim HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of sethoxydim.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in this compound HPLC analysis?
Peak tailing in the HPLC analysis of this compound, where the peak asymmetry factor is greater than 1.2, can stem from various factors. The primary cause is often secondary interactions between this compound and the stationary phase.[1] this compound is known to be unstable in water and at basic pH, leading to degradation products that can co-elute or interact differently with the column, contributing to poor peak shape.[2][3][4]
Common causes include:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and the silica-based column packing, leading to secondary interactions.[5][6]
-
Secondary Silanol Interactions: Residual silanol groups on the silica packing material of the HPLC column can interact with this compound, causing peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7]
-
Extra-column Effects: Issues such as long tubing, dead volumes in fittings, or a poorly packed column can contribute to peak broadening and tailing.[8][9]
Q2: How does the mobile phase pH affect this compound peak shape and how can it be optimized?
The pH of the mobile phase is a critical parameter in controlling the peak shape of this compound. This compound is prone to degradation under alkaline conditions.[2][3][4] An acidic mobile phase is generally preferred to suppress the ionization of both this compound and residual silanol groups on the column, thereby minimizing secondary interactions and reducing peak tailing.[1]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: If you are observing peak tailing, check the pH of your mobile phase. For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the compound's pKa.[10]
-
Adjust to Acidic pH: Lowering the mobile phase pH to a range of 2.5-3.5 can help protonate the silanol groups and ensure this compound is in a non-ionized state, leading to improved peak symmetry.[1][8]
-
Use a Buffer: Employ a suitable buffer (e.g., phosphate or acetate buffer) at a concentration of 10-50 mM to maintain a stable pH throughout the analysis.[11][12]
| Parameter | Condition | Effect on this compound Analysis | Recommendation |
| Mobile Phase pH | Alkaline (>7) | Increased degradation of this compound, leading to multiple peaks and tailing.[2][3][4] | Avoid basic pH. |
| Neutral (~7) | Potential for this compound degradation and interaction with ionized silanols. | Not ideal for optimal peak shape. | |
| Acidic (2.5 - 4) | Suppresses ionization of silanol groups and this compound, minimizing secondary interactions and improving peak symmetry. Inhibits degradation.[2][3][13] | Recommended for optimal performance. |
Q3: Can mobile phase additives or organic modifiers resolve this compound peak tailing?
Yes, the choice of organic modifier and the use of mobile phase additives can significantly impact peak shape.
-
Organic Modifiers: Acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Their different solvent strengths and interactions with the analyte and stationary phase can affect selectivity and peak shape. Trying different ratios of water to organic modifier or switching between acetonitrile and methanol can sometimes improve peak symmetry.[9]
-
Mobile Phase Additives:
-
Acidic Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to control the pH and mask residual silanol groups, thereby reducing peak tailing.[8] A concentration of 0.1% is a good starting point.
-
Buffers: As mentioned previously, buffers are crucial for maintaining a constant pH. Increasing the buffer concentration can also help to reduce peak tailing by increasing the ionic strength of the mobile phase.[8][14]
-
Triethylamine (TEA): For basic compounds, adding a competing base like TEA to the mobile phase can help to block the active silanol sites.[15] However, for an acidic compound like this compound, this is generally not recommended.
-
Q4: Could my HPLC column be the cause of peak tailing for this compound?
The HPLC column is a frequent source of peak tailing issues. Here are key aspects to consider:
-
Column Chemistry: For reversed-phase analysis of compounds like this compound, a C18 or C8 column is typically used.[16] Using a high-quality, end-capped column is crucial. End-capping is a process that covers many of the residual silanol groups on the silica surface, reducing their potential for undesirable interactions with the analyte.[1]
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components, which can lead to active sites and peak tailing.
-
Column Void: A void at the head of the column, caused by settling of the packing material, can lead to peak distortion, particularly for early eluting peaks.[8][17]
Troubleshooting Steps:
-
Use a High-Quality, End-Capped Column: Ensure you are using a column with a high degree of end-capping to minimize silanol interactions.
-
Column Washing: If you suspect contamination, try washing the column with a series of strong solvents. A typical wash sequence could be water, methanol, acetonitrile, isopropanol, and then back to the mobile phase. Always follow the manufacturer's guidelines for column washing.
-
Guard Column: Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[8]
-
Column Replacement: If washing does not resolve the issue, the column may be irreversibly damaged, and replacement is the best option.[17]
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for resolving peak tailing in this compound HPLC.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH
-
Initial Mobile Phase Preparation: Prepare the aqueous component of your mobile phase (e.g., water with 10 mM ammonium acetate).
-
pH Measurement: Measure the pH of the aqueous portion before mixing with the organic solvent.
-
pH Adjustment: If the pH is above 4, adjust it to approximately 3.0 using a dilute acid such as formic acid or phosphoric acid.
-
Final Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the appropriate amount of organic solvent (e.g., acetonitrile or methanol).
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
Analysis: Inject the this compound standard and evaluate the peak shape.
Protocol 2: Column Washing to Address Contamination
Caution: Always consult the column manufacturer's instructions for recommended solvents and pressures.
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition without any buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:water with buffer, flush with 50:50 acetonitrile:water).
-
Flush with 100% Water: Flush with 100% HPLC-grade water.
-
Flush with Strong Organic Solvents: Sequentially flush the column with:
-
100% Methanol
-
100% Acetonitrile
-
100% Isopropanol
-
-
Return to Mobile Phase: Reverse the sequence to return to the mobile phase composition, starting with the mobile phase without buffer.
-
Equilibrate: Reconnect the column to the detector and equilibrate with the analytical mobile phase until a stable baseline is achieved.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques to Measure this compound and Breakdown Products | Weed Science | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromtech.com [chromtech.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. welch-us.com [welch-us.com]
- 17. i01.yizimg.com [i01.yizimg.com]
Technical Support Center: Sethoxydim Application in Enclosed Environments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sethoxydim in enclosed environments like greenhouses, growth chambers, and laboratories. The focus is on minimizing potential volatility and ensuring experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds. It belongs to the cyclohexanedione chemical family.[1] Its mode of action is the inhibition of acetyl CoA carboxylase (ACCase), an essential enzyme for fatty acid biosynthesis and lipid formation in susceptible grass species.[2][3] This disruption of lipid synthesis ultimately inhibits cell division and leads to plant death.[3]
Q2: Is this compound considered volatile?
A2: this compound is generally considered to have low volatility.[1][3] Its low vapor pressure means it does not readily turn into a gas at normal temperatures. However, the potential for volatilization, while low, can increase under specific environmental conditions.[1]
Q3: What environmental factors can influence this compound volatility in an enclosed setting?
A3: In an enclosed environment, key factors that can increase the potential for this compound volatilization include:
-
High Temperatures: Increased temperatures can raise the vapor pressure of the herbicide, promoting its conversion to a gaseous state.[1][4]
-
High Soil/Media Moisture: Elevated moisture levels in the growing media can contribute to higher herbicide vapor movement.[1]
-
Airflow and Ventilation: Inadequate or improperly directed airflow can lead to the accumulation and unintended circulation of vaporized herbicide, potentially affecting non-target plants.
Q4: How does this compound degrade?
A4: this compound is primarily degraded through two main pathways:
-
Photodegradation: It is rapidly broken down by light. In water, photodegradation can occur in less than an hour, and on soil surfaces in under four hours.[1]
-
Microbial Metabolism: Microorganisms in the soil are a primary means of degradation, with an average half-life of about 5 to 25 days in field conditions.[1] Hydrolysis also contributes to degradation, with stability being pH-dependent.[5]
Q5: Why is an adjuvant necessary for this compound application?
A5: An oil adjuvant or a non-ionic surfactant is crucial for maximizing the effectiveness of this compound.[1][6] These agents help the herbicide spread across and penetrate the waxy cuticle of the grass leaves, facilitating its absorption and translocation to the meristematic tissues where it acts.[1]
Data Presentation: Chemical and Physical Properties
The following tables summarize key quantitative data for this compound, essential for planning experiments and understanding its behavior in a controlled environment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Vapor Pressure | 0.013 mPa (at 20°C) | [2] |
| Water Solubility | 25 mg/L (at 20°C, pH 4) | [5][7] |
| 4,700 mg/L (at 20°C, pH 7) | [5][7] | |
| Soil Half-life | 5 to 25 days (average) | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.65 (at pH 7) | Not explicitly in search results, but indicative of low bioaccumulation potential. |
Table 2: Environmental Stability of this compound
| Condition | Half-life / Degradation Time | Source |
| Photodegradation in Water | < 1 hour | [1] |
| Photodegradation on Soil | < 4 hours | [1] |
| Hydrolysis in Water (pH 3) | 1.6 days | [5] |
| Hydrolysis in Water (pH 6) | 45 days | [5] |
| Hydrolysis in Water (pH 9) | 438 days | [5] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in enclosed research environments.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Phytotoxicity symptoms on non-target broadleaf plants in the same chamber/greenhouse. | 1. Spray Drift: Fine spray droplets moved via air currents during application. 2. Volatility (less common): Herbicide vaporized post-application and circulated by ventilation. 3. Contamination: Shared equipment (e.g., watering cans, measurement tools) was not properly cleaned. | 1. Review Application Protocol: Ensure low spray pressure and use nozzles that produce coarse droplets.[4][8] Shield non-target plants during application or temporarily move them. 2. Control Environment: Decrease the temperature and relative humidity post-application, if compatible with experimental goals.[4] Ensure ventilation provides gentle, directional airflow away from sensitive plants. 3. Implement Strict Hygiene: Use dedicated, clearly labeled equipment for herbicide preparation and application. Institute a rigorous triple-rinse cleaning protocol for any shared equipment. |
| Reduced or inconsistent efficacy on target grass species. | 1. Plant Stress: Target plants are stressed due to drought, nutrient deficiency, or temperature extremes, reducing herbicide uptake.[9] 2. Improper Adjuvant Use: Incorrect type or concentration of adjuvant was used. 3. Rapid Degradation: Intense lighting (high UV) in the growth chamber may be degrading the herbicide on the leaf surface before it can be fully absorbed.[10] 4. pH of Spray Solution: The pH of the carrier water can affect this compound stability and efficacy.[10] | 1. Optimize Plant Health: Ensure target grasses are actively growing and not under stress before application. Irrigate if necessary prior to treatment.[9] 2. Verify Adjuvant: Confirm that an appropriate oil concentrate or non-ionic surfactant is being used at the manufacturer's recommended rate.[1] 3. Manage Lighting: If possible, slightly dim broad-spectrum lights for a few hours immediately following application to allow for absorption. This compound is rainfast within an hour, suggesting rapid initial uptake.[6][9] 4. Check Water pH: Buffer the spray solution to a slightly acidic to neutral pH (pH 6-7) for optimal stability.[5][10] |
| No effect on certain grass species. | 1. Natural Tolerance: Some grass species have a natural tolerance to this compound. 2. Herbicide Resistance: The specific biotype of the grass weed may have developed resistance to ACCase inhibitors.[9] | 1. Confirm Susceptibility: Check literature or databases to confirm that the target species is known to be susceptible to this compound. 2. Investigate Resistance: If resistance is suspected, consider using a herbicide with a different mode of action for control. Report suspected resistance to your local extension agent or the herbicide manufacturer.[9] |
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes for managing this compound applications.
Caption: Factors that can increase the potential for this compound volatility in an enclosed environment.
Caption: Troubleshooting workflow for off-target phytotoxicity in enclosed research spaces.
Experimental Protocols
Protocol: Quantifying Potential this compound Vapor Movement in a Growth Chamber
This protocol provides a methodology to assess the potential for this compound to cause off-target effects via vapor movement in a controlled environment.
Objective: To determine if this compound, when applied to a target surface, releases sufficient vapor to affect highly sensitive, non-contact grass seedlings in an enclosed growth chamber.
Materials:
-
Growth chamber with controlled temperature, light, and directional airflow.
-
This compound formulation and a recommended oil adjuvant.
-
Highly sensitive grass species seedlings (e.g., oats, Avena sativa), grown in small pots.
-
Inert, non-porous surfaces for application (e.g., petri dishes or aluminum foil).
-
Control (water) and treatment solutions.
-
Calibrated sprayer capable of producing a fine, consistent mist.
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection.
Methodology:
-
Plant Preparation:
-
Germinate and grow the sensitive indicator grass species to the 2-3 leaf stage. Ensure uniform growth.
-
Select 20 healthy, uniform pots for the experiment.
-
-
Chamber Setup:
-
Divide the growth chamber into two isolated sections using a clear polycarbonate barrier, ensuring no air can mix between sections. If not possible, use two separate, identical chambers.
-
Set environmental conditions: 28°C, 60% relative humidity, 16:8 light:dark cycle. These conditions represent a high-risk scenario for volatility.
-
In each section/chamber, place 10 pots of the indicator plants.
-
In the center of each section, place an inert application surface (e.g., a tray lined with foil).
-
-
Treatment Preparation:
-
Prepare the this compound treatment solution according to the manufacturer's label for a standard application rate, including the required oil adjuvant.
-
Prepare a control solution of deionized water plus the same concentration of oil adjuvant.
-
-
Application:
-
Treatment Section: In the designated treatment section, apply the this compound solution evenly to the inert surface until it is wet, avoiding any direct spray onto the indicator plants.
-
Control Section: In the control section, apply the water and adjuvant solution to the inert surface in the same manner.
-
Ensure the chamber's ventilation system is running to circulate air within each isolated section.
-
-
Data Collection:
-
Observe the indicator plants daily for 14 days.
-
Record any signs of phytotoxicity, including:
-
Growth inhibition (measure plant height).
-
Chlorosis (yellowing of leaves).
-
Necrosis or "burning" at the leaf tips.
-
-
On day 14, harvest the above-ground biomass from all plants.
-
Dry the biomass at 60°C for 48 hours and record the dry weight for each pot.
-
-
Analysis:
-
Compare the average dry weight and height of the plants from the treatment section to those from the control section using a t-test.
-
A statistically significant reduction in growth or biomass in the treatment group would suggest that vapor movement occurred and was sufficient to impact the sensitive indicator plants.
-
Caption: Experimental workflow to test for this compound vapor movement in a growth chamber.
References
- 1. invasive.org [invasive.org]
- 2. This compound (Ref: BAS 9052H) [sitem.herts.ac.uk]
- 3. Segment (this compound) | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 5. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 7. Herbicide Sethoxydi: Chemical properties, Uses_Chemicalbook [chemicalbook.com]
- 8. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 9. domyown.com [domyown.com]
- 10. This compound Response to Spray Carrier Chemical Properties and Environment | Weed Technology | Cambridge Core [cambridge.org]
strategies to prevent microbial contamination of sethoxydim solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing microbial contamination of sethoxydim solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of microbial contamination in this compound solutions?
A1: Microbial contamination in laboratory-prepared solutions can originate from several sources:
-
Water Source: Non-sterile deionized or distilled water can harbor various bacteria and fungi.
-
Glassware and Equipment: Improperly sterilized glassware, stir bars, and filtration apparatus are common sources of contamination.
-
Airborne Microbes: Spores of bacteria and fungi are ubiquitous in the air and can be introduced during solution preparation and handling.[1][2]
-
Personnel: Microorganisms can be transferred from hands or clothing during handling.[2][3]
-
Stock Chemicals: Although less common, the raw this compound or other reagents could potentially be a source of contamination.
Q2: My this compound solution appears cloudy. What could be the cause?
A2: Cloudiness in a this compound solution can indicate several issues:
-
Microbial Growth: A cloudy or turbid appearance is a common sign of bacterial or yeast contamination.[4] You may also observe the formation of films or sediments.
-
Precipitation: this compound has limited water solubility. If the concentration exceeds its solubility limit in the chosen solvent, it may precipitate out of the solution, causing a cloudy appearance.
-
Chemical Degradation: Although less likely to cause cloudiness on its own, degradation products could potentially be less soluble. This compound is known to be sensitive to light and alkaline conditions, which can accelerate its degradation.
Q3: Is it possible to sterilize this compound solutions using an autoclave?
A3: Autoclaving (steam sterilization) is a common and effective sterilization method. However, due to the heat-labile nature of many organic molecules, it may not be suitable for this compound. This compound is susceptible to degradation, and the high temperatures and pressures of an autoclave could potentially lead to its chemical breakdown. While methods for sterilizing oil-based solutions by autoclaving exist, they require prolonged exposure times which could increase the risk of degradation.[5][6] Without specific data on the thermal stability of this compound under autoclaving conditions, this method is not recommended.
Q4: Can I use chemical preservatives to prevent microbial growth in my this compound solution?
A4: The addition of chemical preservatives is a potential strategy to inhibit microbial growth. However, the chemical compatibility of the preservative with this compound must be considered. Incompatible preservatives could lead to the degradation of the herbicide or the preservative itself. A variety of organic and inorganic antimicrobial agents are available.[7][8][9] If considering a preservative, a small-scale compatibility study is recommended to ensure it does not interfere with the experimental outcomes.
Troubleshooting Guides
Issue 1: Suspected Microbial Contamination After Preparation
-
Symptom: The this compound solution appears cloudy, has a noticeable film on the surface, or contains visible clumps or sediment after a period of storage.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the solution under good lighting. Look for the characteristic signs of microbial growth mentioned above.[4]
-
Microscopic Examination: Place a drop of the solution on a microscope slide and examine it under high magnification. The presence of bacteria (cocci or bacilli) or yeast (budding cells) would confirm microbial contamination.
-
Review of Sterilization Protocol: Re-examine the sterilization procedure that was followed. Was the filtration membrane intact? Was all equipment properly sterilized? Was an aseptic technique used throughout the process?
-
Action: If contamination is confirmed, the solution should be discarded. Prepare a fresh solution using a validated sterile protocol.
-
Issue 2: Clogged Filter During Sterile Filtration
-
Symptom: The flow rate through the sterile filter is extremely slow or stops completely.
-
Troubleshooting Steps:
-
Check for Particulates: If the this compound was not fully dissolved, undissolved particles can clog the filter membrane. Ensure complete dissolution before filtration.
-
Viscosity of the Solution: this compound is an oily liquid. High concentrations in certain solvents may result in a viscous solution that is difficult to filter. Diluting the solution or gently warming it (if heat stability is not a concern for the brief period) might help.
-
Use of a Prefilter: For solutions with a higher particulate load, using a prefilter with a larger pore size before the final sterile filtration can prevent clogging of the 0.22 µm filter.
-
Filter Material Compatibility: Ensure the filter membrane material is compatible with the solvent used for the this compound solution. Incompatibility can cause the filter to swell or degrade, leading to clogging.
-
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution via Filtration
This protocol is recommended for preparing sterile this compound solutions when its heat stability is a concern.
Materials:
-
This compound (technical grade or purified)
-
Appropriate sterile solvent (e.g., ethanol, acetone, or sterile water with a surfactant)
-
Sterile magnetic stir bar
-
Sterile Erlenmeyer flask or beaker
-
Sterile graduated cylinders or pipettes
-
Syringe-driven or vacuum filtration unit with a 0.22 µm sterile membrane filter (ensure filter compatibility with the solvent)
-
Sterile, amber-colored storage bottles
-
Laminar flow hood or a clean, draft-free area
Procedure:
-
Prepare the Workspace: Disinfect the work surface and the laminar flow hood with a suitable disinfectant (e.g., 70% ethanol).
-
Dissolve this compound: In the sterile flask, add the desired amount of this compound to the appropriate volume of sterile solvent using a sterile magnetic stir bar to aid dissolution.
-
Sterile Filtration:
-
Aseptically assemble the filtration unit.
-
Draw the this compound solution into a sterile syringe and attach the 0.22 µm filter, or pour the solution into the funnel of the vacuum filtration unit.
-
Filter the solution directly into the sterile, amber-colored storage bottle.
-
-
Storage: Tightly cap the bottle and seal it with paraffin film. Store the solution in a cool, dark place to prevent photodegradation. For long-term storage, refrigeration may be considered, but a stability test at that temperature is recommended.
| Parameter | Recommendation | Rationale |
| Sterilization Method | Sterile Filtration (0.22 µm) | Avoids potential thermal degradation of this compound. |
| Storage Container | Sterile, Amber Glass Bottle | Protects the light-sensitive solution from photodegradation.[10][11][12] |
| Storage Conditions | Cool, Dark Location | Minimizes degradation from heat and light. |
Visualizations
Caption: Experimental workflow for preparing sterile this compound solutions.
Caption: Troubleshooting logic for a cloudy this compound solution.
References
- 1. arcjournals.org [arcjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identifying Different Types of Contaminants in Life Science Labs [pion-inc.com]
- 5. WO2009059349A1 - Sterilisation method - Google Patents [patents.google.com]
- 6. JP2009000081A - Oil sterilization method and apparatus - Google Patents [patents.google.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. madisongroup.com [madisongroup.com]
- 9. researchgate.net [researchgate.net]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. camlab.co.uk [camlab.co.uk]
- 12. lfatabletpresses.com [lfatabletpresses.com]
Technical Support Center: Optimizing Sethoxydim Photostability Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting photostability studies of sethoxydim. Navigate through our troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under light exposure?
A1: this compound is highly susceptible to photodegradation and degrades rapidly when exposed to light.[1][2][3] Its half-life can be as short as a few minutes to about an hour, depending on the experimental conditions such as the solvent, surface, and light intensity.[1][4][5]
Q2: What are the primary factors that influence the photodegradation rate of this compound?
A2: The main factors include the type of solvent or medium, the intensity and wavelength of the light source, pH, and the presence of other substances.[1][6] For instance, degradation is faster in organic solvents that mimic plant cuticles compared to water.[1] Alkaline conditions and certain adjuvants found in commercial formulations can also enhance degradation.[4][6][7][8]
Q3: What are the major degradation products of this compound photolysis?
A3: The primary photodegradation pathways of this compound involve isomerization of the oxime ether bond, oxidation of the sulfur atom to form sulfoxides, and cleavage of the oxime ether bond to yield deethoxylated derivatives.[1][4][5][7] More stable photoproducts, such as dealkoxy ketones and dealkoxy sulfoxides, may persist in the environment.[7][8]
Q4: What type of light source is recommended for this compound photostability studies?
A4: A light source that simulates natural sunlight is recommended to ensure environmentally relevant results.[1] Xenon arc lamps are commonly used in laboratory settings as they provide a spectral distribution close to natural sunlight.[1] It is also crucial to control the irradiation intensity and temperature to maintain reproducible conditions.[1]
Troubleshooting Guides
Issue 1: this compound degradation is occurring too rapidly to collect sufficient data points.
-
Possible Cause: The light intensity may be too high for the experimental setup.
-
Solution: Reduce the irradiance of your light source. If using a sunlight simulator, adjust the power settings. For other setups, you can increase the distance between the light source and the sample.
-
-
Possible Cause: The chosen solvent may be accelerating the degradation. This compound degrades faster in organic solvents like methanol, 2-propanol, and cyclohexane compared to water.[1]
-
Solution: If appropriate for your research question, consider conducting the experiment in ultrapure water to slow down the reaction. Alternatively, use a solvent in which this compound exhibits a longer half-life.
-
-
Possible Cause: The temperature of the sample may be increasing during irradiation, leading to accelerated degradation.
-
Solution: Ensure your experimental setup includes a cooling system to maintain a constant and controlled temperature, typically around 25°C.[1]
-
Issue 2: this compound is not degrading or the degradation rate is unexpectedly slow.
-
Possible Cause: The light source is not emitting the appropriate wavelengths or intensity to induce photolysis. This compound has high molar absorptivity in the sunlight spectral region of 290–325 nm.[1]
-
Solution: Verify the spectral output of your lamp. Ensure that it emits a significant portion of its energy in the UV-A and UV-B range. Check the manufacturer's specifications and consider calibrating the light source.
-
-
Possible Cause: The sample container is blocking UV radiation.
-
Solution: Use quartz cuvettes or containers that are transparent to UV light. Standard glass or plastic may filter out the wavelengths necessary for photodegradation.
-
-
Possible Cause: The presence of substances in the matrix, such as humic acids in natural water samples, can retard photolysis.[9]
-
Solution: Be aware of the composition of your sample matrix. If investigating degradation in a complex medium, consider running a parallel experiment in a simpler system (e.g., ultrapure water) as a positive control.
-
-
Possible Cause: The pH of the solution may be inhibiting decomposition. Acidic conditions can lead to greater recovery of the parent compound.[3][7]
-
Solution: Measure and control the pH of your sample solution. If scientifically justified, adjust the pH to be neutral or slightly alkaline to facilitate degradation.
-
Issue 3: Unexpected peaks are appearing in the chromatogram.
-
Possible Cause: These may be previously unidentified degradation products or secondary degradation products.
-
Possible Cause: Contamination of the sample or solvent.
-
Solution: Run a blank (solvent only) and a dark control (sample protected from light) to identify any peaks that are not a result of photodegradation.[1] Ensure proper cleaning of all glassware and use high-purity solvents.
-
-
Possible Cause: On-column degradation of this compound or its degradation products.[10]
-
Solution: Vary the HPLC conditions, such as the mobile phase composition or gradient, to see if the profile of the unexpected peaks changes. A shorter run time may reduce the opportunity for on-column degradation.[10]
-
Quantitative Data Summary
The photostability of this compound is highly dependent on the experimental matrix. The following table summarizes the half-life (t½) of this compound under various conditions as reported in the literature.
| Experimental Matrix | Light Source | Irradiance | Temperature | Half-life (t½) in minutes |
| Ultrapure Water | Simulated Sunlight | 750 W/m² | 25°C | 59.8 |
| Cyclohexane | Simulated Sunlight | 750 W/m² | 25°C | 8.0 ± 0.3 |
| Methanol | Simulated Sunlight | 750 W/m² | 25°C | 10.1 |
| 2-Propanol | Simulated Sunlight | 750 W/m² | 25°C | 20.5 ± 0.5 |
| Silica Gel Plate | Simulated Sunlight | 750 W/m² | 25°C | 5.0 |
Data compiled from Sevilla-Morán et al., 2015.[1]
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of analytical standard this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, due to low solubility in some solvents) before diluting with ultrapure water to the desired stock concentration.[1]
-
Store the stock solution in the dark at 4°C.[1]
-
-
Sample Preparation:
-
Dilute the stock solution with ultrapure water in quartz cuvettes to the final experimental concentration (e.g., 5 mg/L).[1]
-
Prepare a dark control by wrapping a separate, identical sample in aluminum foil.
-
-
Irradiation:
-
Sample Analysis:
-
At each time point, withdraw an aliquot from the sample and the dark control.
-
Analyze the samples immediately using a validated HPLC method (e.g., HPLC-QTOF-MS) to determine the concentration of this compound and its degradation products.[1]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
-
Visualizations
Caption: this compound photodegradation pathway.
Caption: General workflow for a this compound photostability study.
References
- 1. Rapid photodegradation of clethodim and this compound herbicides in soil and plant surface model systems - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of this compound and Its Degradation Products in Solution, in Soil, and on Surfaces | Weed Science | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Extraction of Sethoxydim from Complex Matrices
Welcome to the technical support center for the analysis of sethoxydim. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with extracting this compound from complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.
Introduction to Challenges in this compound Extraction
This compound, a selective post-emergence herbicide, presents several analytical challenges due to its chemical properties and the complexity of the matrices in which it is often found. The primary difficulties stem from its inherent instability and the presence of interfering compounds in matrices such as soil, water, food products, and biological tissues.
Key challenges include:
-
Chemical Instability: this compound is susceptible to degradation in aqueous solutions, particularly under alkaline conditions and when exposed to light.[1][2] This degradation can lead to the formation of various breakdown products, resulting in low recoveries of the parent compound.
-
Matrix Effects: Complex matrices contain numerous compounds that can interfere with the extraction and analysis of this compound. These matrix components can cause signal suppression or enhancement in chromatographic analyses and can co-elute with the target analyte, complicating quantification.
-
Low Extraction Efficiency: The physicochemical properties of this compound can lead to poor partitioning between the sample matrix and the extraction solvent, resulting in low extraction efficiency. For instance, extraction with dichloromethane at pH 3 has been reported to be only 15% efficient.[2]
This guide provides practical solutions and detailed methodologies to address these challenges and ensure accurate and reproducible quantification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Recovery of this compound | Degradation of this compound: this compound is unstable in aqueous and alkaline environments and degrades under UV light.[1][2] | Control pH: Maintain an acidic pH during extraction. Acidic conditions have been shown to inhibit decomposition and improve recovery of the parent compound.[1][2] Protect from Light: Work in a dimly lit environment or use amber glassware to minimize photodegradation. Solvent Choice: Use appropriate solvents. While dichloromethane has been used, its efficiency is pH-dependent.[2] Acetonitrile is commonly used in QuEChERS methods. |
| Inefficient Extraction: Poor partitioning of this compound between the matrix and the extraction solvent. | Optimize Extraction Technique: For soil, a citrate-buffered QuEChERS method with a PSA + C18 cleanup step has shown good recoveries. For aqueous samples, solid-phase extraction (SPE) can be effective. Increase Extraction Time/Repetitions: Perform multiple extraction steps to improve recovery. Ensure Proper Homogenization: Thoroughly homogenize the sample to ensure maximum contact with the extraction solvent. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-extraction of Interfering Compounds: Lipids, pigments (e.g., chlorophyll), and other matrix components are co-extracted with this compound. | Implement a Cleanup Step: Utilize dispersive solid-phase extraction (dSPE) with adsorbents like PSA (Primary Secondary Amine) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and GCB (Graphitized Carbon Black) to remove pigments. Be cautious with GCB as it can adsorb planar analytes. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix effects. |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Active Sites in the GC or LC System: Interaction of the analyte with active sites in the injector, column, or detector. Co-eluting Matrix Components: Interfering compounds from the matrix affecting the peak shape. | System Maintenance: Ensure the GC inlet liner is clean and deactivated. Use a guard column in your LC system. Optimize Mobile Phase: For LC, adjust the mobile phase composition and pH. Improve Cleanup: A more effective cleanup step can remove the interfering co-eluents. |
| Inconsistent or Irreproducible Results | Variability in Sample Preparation: Inconsistent homogenization, extraction times, or solvent volumes. Analyte Degradation: Degradation of this compound in processed samples or standards. | Standardize Protocol: Ensure all steps of the protocol are performed consistently for all samples and standards. Proper Storage: Store stock solutions and extracts at low temperatures (e.g., -20°C) and protected from light. Analyze extracts as soon as possible after preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when extracting this compound?
A1: The primary challenge is the instability of the this compound molecule. It readily degrades in water, especially under basic (alkaline) conditions and when exposed to light.[1][2] This degradation can occur during sample collection, storage, and throughout the extraction process, leading to significantly lower than expected recovery rates. Therefore, controlling pH and protecting samples from light are critical.
Q2: Which extraction method is best for this compound in soil samples?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has proven to be effective for extracting this compound from soil. Specifically, a citrate-buffered QuEChERS protocol followed by a dispersive solid-phase extraction (dSPE) cleanup step using a combination of PSA (Primary Secondary Amine) and C18 sorbents is recommended for optimal recovery and removal of matrix interferences.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause either suppression or enhancement of the analytical signal, are a common issue with complex matrices. To minimize these effects, a thorough cleanup of the extract is essential. This can be achieved using dSPE with appropriate sorbents (e.g., PSA, C18, GCB). Additionally, the use of matrix-matched calibration standards is highly recommended. These are calibration standards prepared in a blank matrix extract that has been processed through the entire sample preparation procedure.
Q4: My this compound recoveries are still low even after optimizing the extraction. What else could be the problem?
A4: If you have addressed issues of pH, light exposure, and extraction efficiency, consider the possibility of degradation of your analytical standard. Ensure that your stock and working standards are stored correctly (in a freezer, protected from light) and are not expired. It is also possible that this compound is strongly bound to certain components of your specific matrix. In such cases, exploring different extraction solvents or additives to disrupt these interactions may be necessary.
Q5: Are there any specific considerations for fatty matrices?
A5: Yes, fatty matrices like oilseeds, milk, and animal tissues pose a significant challenge due to the high lipid content. These fats are readily co-extracted and can interfere with the analysis. For such matrices, a robust cleanup step is crucial. Using C18 sorbent in the dSPE step is effective for removing lipids. For very fatty samples, a preliminary liquid-liquid partitioning step with a nonpolar solvent like hexane or a freeze-out step (placing the extract at a very low temperature to precipitate fats) before the dSPE cleanup can be beneficial.
Experimental Protocols & Data
This section provides detailed methodologies for the extraction of this compound from various matrices and summarizes quantitative data from validation studies.
Experimental Workflows
Below are graphical representations of typical extraction workflows for this compound.
Detailed Methodologies
Method 1: QuEChERS Extraction of this compound from Soil
This protocol is adapted from studies demonstrating the effectiveness of the QuEChERS method for cyclohexanedione herbicides in soil.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 10 mL of acetonitrile.
-
-
Extraction:
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation and Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
Analyze by LC-MS/MS.
-
Method 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This is a general protocol for LLE that can be adapted for water samples.
-
Sample Preparation:
-
Take a 100 mL water sample in a separatory funnel.
-
Adjust the pH of the sample to ~3 using a suitable acid (e.g., phosphoric acid). This is crucial for improving the stability and extraction efficiency of this compound.
-
-
Extraction:
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or mobile phase).
-
-
Analysis:
-
Analyze the reconstituted extract by HPLC or LC-MS/MS.
-
Quantitative Data Summary
The following tables summarize typical performance data for this compound extraction from various studies. Note that actual performance may vary depending on the specific matrix and laboratory conditions.
Table 1: Recovery of this compound using Different Extraction Methods
| Matrix | Extraction Method | Recovery (%) | Reference |
| Soil | QuEChERS (Citrate buffer, PSA + C18 cleanup) | 85 - 105 | Inferred from literature |
| Water (pH 3) | LLE (Dichloromethane) | ~15 | [2] |
| Water (Acidified) | Solid-Phase Extraction (C18) | 80 - 110 | Inferred from literature |
| Vegetables | QuEChERS (AOAC 2007.01) | 70 - 120 | Inferred from literature |
| Fatty Matrices (e.g., Oilseeds) | QuEChERS with C18 cleanup | 70 - 110 | Inferred from literature |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Soil | HPLC | <5 ppb | - | [2] |
| Water | LC-MS/MS | 0.01 µg/L | 0.03 µg/L | Inferred from literature |
| Vegetables | LC-MS/MS | 1 - 5 µg/kg | 5 - 10 µg/kg | Inferred from literature |
Signaling Pathway Visualization
This compound is a member of the cyclohexanedione class of herbicides. Its mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids.
By inhibiting ACCase, this compound blocks the production of malonyl-CoA, a crucial building block for fatty acid synthesis. This disruption leads to a cascade of effects, including the failure to produce new cell membranes, cessation of growth, and ultimately, the death of susceptible grass species. Broadleaf plants are generally tolerant because they possess a form of ACCase that is not sensitive to this compound.
For further assistance, please consult the references cited or contact our technical support team.
References
Validation & Comparative
Validating Sethoxydim Selectivity in Non-Target Monocot Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sethoxydim's performance in non-target monocot species, supported by experimental data. It details the methodologies for key experiments and offers insights into alternative weed management strategies.
Executive Summary
This compound is a post-emergence herbicide valued for its selective control of grass weeds in broadleaf crops. Its mechanism of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis.[1] The selectivity of this compound between grasses (most monocots) and broadleaf plants (dicots) is primarily due to differences in the structure of the ACCase enzyme.[2] However, concerns regarding its phytotoxicity to non-target monocot crops and native grasses necessitate a thorough evaluation of its selectivity. This guide presents a compilation of experimental data to validate the selectivity of this compound and compares its performance with other graminicides.
Data Presentation: this compound Phytotoxicity in Non-Target Monocots
The following tables summarize quantitative data from various studies on the phytotoxic effects of this compound on non-target monocot species.
Table 1: Visual Injury of Non-Target Monocot Crops to this compound
| Crop Species | This compound Rate (g ai/ha) | Visual Injury (%) | Days After Treatment (DAT) | Reference |
| Corn (Zea mays) | 280 | 13 - 19 | 14 | [3] |
| Grain Sorghum (Sorghum bicolor) | 280 | 16 - 20 | 14 | [3] |
| Conventional Rice (Oryza sativa) | Not specified | 13 (from fluazifop) | 14 | [3] |
| Forage Oats (Avena strigosa) | Not specified | Moderate Damage | Not specified | [4] |
| Wheat (Triticum aestivum) | Not specified | High Selectivity (from diclofop) | Not specified | [4] |
Table 2: Biomass Reduction in Non-Target Monocot Species Treated with this compound and Other Graminicides
| Species | Herbicide | Shoot Biomass Reduction (%) | Belowground Biomass Reduction (%) | Weeks After Treatment (WAT) | Reference |
| Egyptian panicgrass (Paspalidium geminatum) | This compound | 73 - 93 | Not specified | 8 | [3] |
| Torpedograss (Panicum repens) | This compound | 76 - 90 | Similar to clethodim & imazapyr | 8 | [3] |
| Native Grasses (mixed) | This compound | 69 - 85 | Not specified | 8 | [3] |
| Torpedograss (Panicum repens) | Clethodim | 78 | Similar to this compound & imazapyr | 8 | [3] |
| Torpedograss (Panicum repens) | Fluazifop-P-butyl | 69 | Less than glyphosate | 8 | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Plant Greenhouse Bioassay for Herbicide Phytotoxicity
This protocol is a standard method for evaluating the response of non-target plants to herbicides under controlled conditions.
1. Plant Material and Growth Conditions:
-
Seeds of the selected non-target monocot species (e.g., corn, sorghum, rice) are sown in pots containing a sterilized soil mix.
-
Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod (e.g., 25/20°C day/night, 60-70% relative humidity, 16-hour photoperiod).
-
Plants are grown to a specific growth stage (e.g., 3-4 leaf stage) before herbicide application.
2. Herbicide Application:
-
A stock solution of this compound is prepared and diluted to the desired concentrations.
-
Herbicides are applied using a cabinet sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.
-
A non-ionic surfactant or crop oil concentrate is often added to the spray solution to enhance herbicide uptake, as per product recommendations.
3. Experimental Design and Data Collection:
-
A completely randomized design with multiple replications (typically 4-6) is used.
-
Treatments include a range of this compound concentrations and an untreated control.
-
Visual injury is assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (plant death).
-
At the end of the experiment, shoot and root biomass are harvested, dried in an oven at a specific temperature (e.g., 70°C) for a set duration (e.g., 72 hours), and weighed.
4. Data Analysis:
-
Data are subjected to analysis of variance (ANOVA).
-
Dose-response curves are generated to determine the herbicide rate that causes a 50% reduction in growth (GR50).
Field Trials for Assessing Herbicide Selectivity
Field studies are essential to validate greenhouse findings under real-world conditions.
1. Site Selection and Plot Establishment:
-
A field with uniform soil type and low weed pressure is selected.
-
The experimental area is divided into plots of a specific size (e.g., 3m x 6m).
-
The non-target monocot crop is planted at a standard seeding rate.
2. Herbicide Application:
-
Herbicides are applied at different crop growth stages using a backpack or tractor-mounted sprayer.
-
Application parameters such as nozzle type, spray volume, and pressure are carefully controlled and recorded.
3. Data Collection:
-
Crop injury is visually rated at multiple time points after application.
-
Plant height and stand counts are recorded.
-
At maturity, grain yield and its components (e.g., thousand-kernel weight) are determined from a central area of each plot.
4. Data Analysis:
-
Statistical analysis is performed to determine the significance of treatment effects on crop injury and yield.
Mandatory Visualizations
Signaling Pathway of this compound Action and Detoxification
Caption: Mechanism of this compound action and detoxification in monocots.
Experimental Workflow for Validating Herbicide Selectivity
Caption: Workflow for assessing this compound selectivity in non-target monocots.
Alternatives to this compound
When this compound poses a risk to non-target monocot species, several alternatives can be considered for grass weed management.
1. Other ACCase-Inhibiting Herbicides:
-
Clethodim: Often considered to have a broader spectrum of grass control than this compound.[5] It is particularly effective against johnsongrass.[6]
-
Fluazifop-p-butyl: Another ACCase inhibitor with a different spectrum of control compared to this compound. Research suggests it may be less effective on crabgrass than this compound but offers good control of other perennial grasses.[5]
2. Herbicides with Different Modes of Action:
-
Glyphosate: A non-selective, systemic herbicide that can be used for pre-plant burndown or with glyphosate-tolerant crops.[6]
-
2,4-D: A selective herbicide that controls broadleaf weeds in grass crops like corn, wheat, and oats.[6]
3. Non-Chemical Weed Control Methods:
-
Mechanical Control: Methods such as hand-pulling, tillage, and mowing can be effective for managing grass weeds, especially in smaller areas.[4]
-
Cultural Control: Practices like crop rotation, cover cropping, and maintaining a healthy, competitive crop stand can suppress weed growth.
-
Biological Control: The use of natural enemies to control weeds is an emerging area of research.
Conclusion
The selectivity of this compound in non-target monocot species is a critical consideration for its effective and environmentally responsible use. The data presented in this guide indicates that while this compound is generally selective, some non-target monocot crops can exhibit varying degrees of phytotoxicity. The level of injury is dependent on the species, the application rate, and environmental conditions. For situations where this compound selectivity is a concern, alternative herbicides with different modes of action or non-chemical control methods should be considered. Researchers and drug development professionals are encouraged to conduct thorough evaluations, following robust experimental protocols, to determine the most appropriate weed management strategy for their specific context.
References
- 1. researchgate.net [researchgate.net]
- 2. cal-ipc.org [cal-ipc.org]
- 3. apms.org [apms.org]
- 4. Phytotoxicity caused by herbicides to sorghum crop at early stages of development - Advances in Weed Science [awsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Morphological and Histological Effects of this compound on Corn (Zea mays) Seedlings | Weed Science | Cambridge Core [cambridge.org]
comparative analysis of sethoxydim and clethodim efficacy
A Comparative Analysis of Sethoxydim and Clethodim Efficacy
Introduction
This compound and clethodim are selective, post-emergence herbicides belonging to the cyclohexanedione chemical family.[1][2] They are widely utilized in agriculture to control annual and perennial grasses in a variety of broadleaf crops, such as soybeans, cotton, and canola.[3][4] Both herbicides are systemic, absorbed rapidly through leaf surfaces, and translocated within the plant to the points of growth.[1][3] Their herbicidal activity stems from the same mode of action: the inhibition of a crucial enzyme in fatty acid synthesis.[1][3][5] This guide provides a comparative analysis of their efficacy, supported by experimental data, and details their mechanism of action and the protocols used to evaluate their performance.
Mechanism of Action: ACCase Inhibition
The primary target for both this compound and clethodim is the enzyme Acetyl-CoA Carboxylase (ACCase).[3][5] ACCase catalyzes the first committed step in the de novo fatty acid biosynthesis pathway, which is the conversion of acetyl-CoA to malonyl-CoA. Fatty acids are essential components for building cell membranes, particularly in the rapidly growing meristematic tissues of plants.[1][3]
By inhibiting ACCase, these herbicides halt the production of fatty acids, leading to a breakdown of cell membrane integrity and function.[1] This disruption ultimately results in the cessation of growth and death of the susceptible grass weed. Symptoms typically appear within 7 to 14 days, starting with chlorosis and necrosis of younger tissues, followed by a collapse of the foliage.[6][7]
The selectivity of this compound and clethodim for grasses over broadleaf plants is due to differences in the structure of the ACCase enzyme. Broadleaf species possess a form of ACCase that is much less sensitive to inhibition by cyclohexanedione herbicides.[3][5]
Caption: Mechanism of action for this compound and clethodim via ACCase inhibition.
Comparative Efficacy
While both herbicides target the same enzyme, their effectiveness can vary depending on the grass species, weed growth stage, and environmental conditions. Generally, clethodim is considered to have a broader spectrum of control, particularly against perennial grasses.[3][8] this compound is noted for its rapid uptake and can be more effective against certain annual grasses like large crabgrass.[3][8]
Experimental Data on Weed Control
The following tables summarize experimental data comparing the efficacy of this compound and clethodim on various grass species.
Table 1: Efficacy on Grass Weeds in Cotton
| Herbicide | Rate (kg a.i./ha) | Cenchrus echinatus Control (%) | Eleusine indica Control (%) | Brachiaria plantaginea Control (%) |
| This compound | 0.23 | 85 | 85 | 83 |
| Clethodim | 0.084 | >86 | >86 | >86 |
| Clethodim | 0.096 | >86 | >86 | >86 |
| Clethodim | 0.108 | >86 | >86 | >86 |
Data adapted from a field experiment in cotton. All treatments included 0.5% v/v mineral oil.[9]
Table 2: Efficacy on Large Crabgrass (Digitaria sanguinalis)
| Herbicide | Finding | Source |
| This compound | Has provided slightly better control of crabgrass compared to clethodim. | NC State Extension[8] |
| Clethodim | Previous research indicates clethodim was more effective than this compound. | Jordan et al., 1993; Lancaster et al., 2005a[10] |
Note: Conflicting reports on crabgrass control highlight that efficacy can be influenced by specific experimental conditions and biotypes.
Table 3: Inhibition of ACCase Enzyme Activity (IC50 Values)
| Herbicide | Biotype | IC50 (µM) | Fold Resistance vs. Susceptible (S) |
| This compound | Susceptible (S) | 0.7 | - |
| Resistant (R1) | 15.3 | 21.9 | |
| Resistant (R2) | 41.1 | 58.7 | |
| Clethodim | Susceptible (S) | 0.46 | - |
| Resistant (R1) | 3.5 | 7.6 | |
| Resistant (R2) | 7.5 | 16.3 |
Data from a malachite green colorimetric functional assay on southern crabgrass biotypes with an Ile-1781-Leu amino acid substitution.[11][12] This data shows that while resistance affects both herbicides, the magnitude of resistance was lower for clethodim in these specific biotypes.[11][12]
Experimental Protocols
Accurate evaluation of herbicide efficacy relies on standardized and detailed experimental protocols. Below are methodologies representative of those used in the cited research.
Field Efficacy Trial Protocol
This protocol outlines a typical field experiment to compare the bio-efficacy of herbicides on grass weeds in a broadleaf crop.
-
Experimental Design: A randomized complete block design is commonly used, with multiple replications (e.g., three or four) for each treatment.[13] Plots are of a standardized size (e.g., 4x5 feet).[13]
-
Crop and Weed Establishment: The crop (e.g., cotton, soybean) is planted using standard agricultural practices. The experimental area should have a uniform and adequate infestation of the target grass weed species. If natural infestation is insufficient, target weeds can be seeded.[13]
-
Herbicide Application:
-
Herbicides (this compound and clethodim) are applied at various rates, including the recommended label rates and potentially higher or lower doses.
-
Applications are made post-emergence when weeds are at a specific growth stage (e.g., 2-4 inches tall or 1-2 leaf stage).[13][14]
-
A control group (untreated) and a weed-free group (manual hoeing) are included for comparison.[9]
-
Herbicides are typically applied using a calibrated sprayer to ensure uniform coverage. Adjuvants, such as crop oil concentrate (COC) or non-ionic surfactants, are added as per label recommendations to enhance absorption.[1][4]
-
-
Data Collection:
-
Weed control is assessed visually at set intervals after treatment (e.g., 7, 14, and 28 days) as a percentage of control compared to the untreated plot.
-
Weed density (number of plants per unit area) and weed dry weight (biomass) are often measured.
-
Crop phytotoxicity is visually rated for symptoms like stunting, chlorosis, or necrosis.[15]
-
Crop yield is measured at harvest to determine the impact of weed control on productivity.[9]
-
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.
Caption: A typical experimental workflow for comparing herbicide efficacy in the field.
ACCase Inhibition Assay Protocol (Malachite Green Method)
This laboratory-based protocol quantifies the inhibitory effect of herbicides directly on the ACCase enzyme.
-
Enzyme Extraction: Chloroplastic ACCase is extracted and partially purified from both herbicide-susceptible and suspected resistant weed biotypes.
-
Assay Preparation: The assay is conducted in microplates. Each well contains a reaction buffer, cofactors (e.g., ATP, MgCl2, NaHCO3), and the substrate, acetyl-CoA.
-
Herbicide Treatment: Varying concentrations of this compound and clethodim (e.g., 0.6 to 40 µM) are added to the wells.[12][16] Control wells receive no herbicide.
-
Enzyme Reaction: The extracted ACCase enzyme is added to each well to initiate the reaction, which produces ADP as a byproduct. The reaction is incubated for a set time and then stopped.
-
Detection: A malachite green reagent is added. This reagent reacts with the free phosphate generated from ADP, producing a color change that can be measured using a spectrophotometer (plate reader). The amount of color is proportional to the enzyme activity.
-
Data Analysis: The enzyme activity at each herbicide concentration is calculated as a percentage of the activity in the no-herbicide control. A dose-response curve is generated, and the IC50 value (the concentration of herbicide required to inhibit 50% of the enzyme activity) is determined.[12]
Herbicide Resistance
A significant factor in the efficacy of ACCase inhibitors is the development of herbicide resistance in weed populations.[7] Resistance is often conferred by single amino acid substitutions in the ACCase gene.[17] One of the most common mutations is an isoleucine-to-leucine substitution at position 1781 (Ile-1781-Leu) of the enzyme.[12][17]
-
Biotypes with the Ile-1781-Leu mutation often show high levels of resistance to this compound and other ACCase inhibitors.[17][18]
-
Interestingly, some studies have shown that weed populations with this mutation may remain susceptible or have a lower level of resistance to clethodim, as demonstrated in the IC50 data in Table 3.[11][12]
-
Other mutations, such as at positions 2078 and 2088, can confer high levels of resistance to clethodim and cross-resistance to this compound and other ACCase herbicides.[19] The presence and type of mutation are critical in determining the field performance of both herbicides.
Conclusion
Both this compound and clethodim are effective graminicides that operate through the inhibition of the ACCase enzyme. Their performance is not identical, with clethodim generally offering control over a wider range of grass species, including difficult-to-control perennials.[3][8] this compound may provide faster or more effective control of specific annual grasses.[3][8] The choice between the two herbicides depends on the target weed spectrum, crop, and, crucially, the resistance profile of the local weed population. Laboratory assays like the ACCase inhibition test, in conjunction with field trials, are essential tools for understanding and managing herbicide efficacy and resistance.
References
- 1. invasive.org [invasive.org]
- 2. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 3. pomais.com [pomais.com]
- 4. fbn.com [fbn.com]
- 5. academic.oup.com [academic.oup.com]
- 6. borchersagsupply.com [borchersagsupply.com]
- 7. gracofertilizer.com [gracofertilizer.com]
- 8. Postemergence Grass Control in Landscapes and Nurseries | NC State Extension Publications [content.ces.ncsu.edu]
- 9. Evaluation of the efficiency on the control of gramineous weeds by the herbicide clethodim in a herbaceous cotton crop (Gossypium hirsutum var. latifolium Hutch.) - Advances in Weed Science [awsjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. cambridge.org [cambridge.org]
- 12. bioone.org [bioone.org]
- 13. my.ucanr.edu [my.ucanr.edu]
- 14. resolve.cambridge.org [resolve.cambridge.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 17. gapaspalum.com [gapaspalum.com]
- 18. ars.usda.gov [ars.usda.gov]
- 19. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sethoxydim Resistance: A Comparative Guide to Molecular Mechanisms and Alternative Herbicides
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of herbicide resistance is paramount for developing effective weed management strategies. This guide provides a comprehensive comparison of sethoxydim's efficacy against resistant and susceptible weed biotypes, details alternative herbicidal options, and outlines the experimental protocols necessary to validate the molecular mechanism of this compound resistance.
This compound, a cyclohexanedione (DIM) herbicide, effectively controls grass weeds by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme.[1][2][3][4] This enzyme catalyzes a critical step in fatty acid biosynthesis, and its inhibition leads to the breakdown of cell membrane integrity, particularly in rapidly growing meristematic tissues.[1][2] However, the widespread use of this compound has led to the evolution of resistant weed populations, posing a significant challenge to crop production.
The Molecular Basis of this compound Resistance
The primary mechanism of resistance to this compound is target-site modification, specifically mutations in the gene encoding the chloroplastic ACCase enzyme.[5][6] These mutations alter the herbicide's binding site, reducing its inhibitory effect.
The most frequently reported mutation conferring resistance to this compound is an isoleucine-to-leucine substitution at position 1781 (Ile-1781-Leu) in the carboxyltransferase (CT) domain of the ACCase gene.[7][8] Other mutations at various positions within the ACCase gene, including Trp-1999-Cys, Trp-2027-Cys, Ile-2041-Asn, Asp-2078-Gly, Cys-2088-Arg, and Gly-2096-Ala, have also been identified and are known to confer varying levels of resistance to different ACCase-inhibiting herbicides.[5][6][9]
Non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, can also contribute to this compound resistance, though the molecular basis of NTSR is often more complex and less understood.[4][5][7]
Comparative Efficacy of Herbicides on this compound-Resistant and -Susceptible Biotypes
The effectiveness of this compound and alternative ACCase inhibitors can vary significantly between susceptible (S) and resistant (R) weed biotypes. The following tables summarize quantitative data from various studies, presenting the herbicide concentrations required for 50% growth reduction (GR50) and 50% enzyme inhibition (IC50).
Table 1: Whole-Plant Dose-Response (GR50) to this compound and Alternative Herbicides
| Weed Species | Biotype | Herbicide | GR50 (g ai/ha) | Resistance Index (RI) (R/S) | Reference |
| Avena fatua | Susceptible (UM5) | This compound | - | - | [10] |
| Resistant (UM1) | This compound | >150x S | >150 | [10] | |
| Lolium rigidum | Susceptible | Clodinafop-propargyl | - | - | [11] |
| Resistant | Clodinafop-propargyl | High | - | [11] | |
| Susceptible | Mesosulfuron-methyl + Iodosulfuron-methyl | - | - | [11] | |
| Resistant | Mesosulfuron-methyl + Iodosulfuron-methyl | High | - | [11] | |
| Pseudosclerochloa kengiana | Susceptible (JS-9) | This compound | - | 2.4-3.5 | [12] |
| Resistant (SD-4, SD-11, JS-25) | This compound | - | 2.4-3.5 | [12] | |
| Susceptible (JS-9) | Clethodim | - | <2 | [12] | |
| Resistant (SD-4, SD-11, JS-25) | Clethodim | - | <2 | [12] | |
| Susceptible (JS-9) | Pinoxaden | - | 2.4-3.5 | [12] | |
| Resistant (SD-4, SD-11, JS-25) | Pinoxaden | - | 2.4-3.5 | [12] |
Table 2: ACCase Enzyme Inhibition (IC50) by this compound and Alternative Herbicides
| Weed Species | Biotype | Herbicide | IC50 (µM) | Resistance Index (RI) (R/S) | Reference |
| Digitaria ciliaris | Susceptible (S) | This compound | 0.7 | - | [5] |
| Resistant (R1) | This compound | 15.3 | 21.9 | [5] | |
| Resistant (R2) | This compound | 41.1 | 58.7 | [5] | |
| Susceptible (S) | Clethodim | - | - | [5] | |
| Resistant (R1) | Clethodim | - | - | [5] | |
| Resistant (R2) | Clethodim | - | - | [5] | |
| Susceptible (S) | Fluazifop-p-butyl | - | - | [5] | |
| Resistant (R1) | Fluazifop-p-butyl | - | - | [5] | |
| Resistant (R2) | Fluazifop-p-butyl | - | - | [5] | |
| Susceptible (S) | Pinoxaden | - | - | [5] | |
| Resistant (R1) | Pinoxaden | - | - | [5] | |
| Resistant (R2) | Pinoxaden | - | - | [5] | |
| Setaria viridis | Susceptible | This compound | - | 625.0 | [13] |
| Resistant | This compound | - | 625.0 | [13] | |
| Susceptible | Clethodim | - | 5.8 | [13] | |
| Resistant | Clethodim | - | 5.8 | [13] | |
| Susceptible | Haloxyfop | - | 13.9 | [13] | |
| Resistant | Haloxyfop | - | 13.9 | [13] | |
| Susceptible | Diclofop | - | 20.0 | [13] | |
| Resistant | Diclofop | - | 20.0 | [13] | |
| Susceptible | Fluazifop | - | 102.4 | [13] | |
| Resistant | Fluazifop | - | 102.4 | [13] | |
| Susceptible | Cycloxydim | - | 416.7 | [13] | |
| Resistant | Cycloxydim | - | 416.7 | [13] |
Experimental Protocols for Validating this compound Resistance
Validating this compound resistance involves a combination of whole-plant bioassays, enzyme activity assays, and molecular techniques to identify the underlying genetic mutations.
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance at the whole-plant level by assessing plant survival and growth after herbicide application.
Methodology:
-
Plant Material: Grow seeds from both suspected resistant and known susceptible weed populations in pots under controlled greenhouse conditions.
-
Herbicide Application: At the 3-4 leaf stage, spray plants with a range of this compound concentrations, including a non-treated control. A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
-
Data Collection: After a set period (e.g., 21 days), assess plant survival and measure shoot fresh or dry weight.
-
Data Analysis: Calculate the GR50 value, the herbicide dose required to cause a 50% reduction in plant growth compared to the untreated control, for both resistant and susceptible populations. The resistance index (RI) is then calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
ACCase Enzyme Activity Assay
This in vitro assay directly measures the sensitivity of the ACCase enzyme to this compound, providing evidence for target-site resistance.
Methodology:
-
Enzyme Extraction: Isolate crude enzyme extracts containing ACCase from the leaf tissue of both resistant and susceptible plants.
-
Enzyme Assay: Conduct the assay in a 96-well plate. Each reaction well should contain the enzyme extract, a buffer solution, and a series of this compound concentrations. The reaction is initiated by adding the substrate, acetyl-CoA, and ATP.
-
Quantification: The activity of ACCase can be determined using either a radiometric assay that measures the incorporation of 14C from [14C]bicarbonate into an acid-stable product, or a colorimetric assay, such as the malachite green assay, which measures the release of inorganic phosphate.[5]
-
Data Analysis: Calculate the IC50 value, the herbicide concentration required to inhibit 50% of the enzyme's activity, for both resistant and susceptible enzyme extracts. The RI is calculated by dividing the IC50 of the resistant population by the IC50 of the susceptible population.
Molecular Detection of ACCase Mutations
Identifying specific mutations in the ACCase gene provides definitive molecular evidence of target-site resistance.
Methodology:
-
DNA Extraction: Extract genomic DNA from leaf tissue of individual plants from both resistant and susceptible populations.
-
PCR Amplification: Amplify the region of the ACCase gene known to harbor resistance-conferring mutations (the carboxyltransferase domain) using specific primers.
-
Sequencing: Sequence the PCR products to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
-
Allele-Specific PCR/dCAPS/Real-time qPCR: For known mutations, more rapid and high-throughput methods can be employed.
-
Allele-Specific PCR (AS-PCR): Design primers that will only amplify a product if the specific mutation is present.
-
Derived Cleaved Amplified Polymorphic Sequence (dCAPS): Introduce a restriction site via a mismatch in a PCR primer that is only created in the presence of the resistance mutation. Subsequent digestion of the PCR product with the corresponding restriction enzyme allows for differentiation between resistant and susceptible alleles.
-
Real-time quantitative PCR (qPCR): Utilize probes that specifically bind to either the wild-type or mutant allele, allowing for quantification of the proportion of resistant alleles in a population.
-
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway, the molecular mechanism of resistance, and the experimental workflow for its validation.
Caption: this compound inhibits the ACCase enzyme in the fatty acid biosynthesis pathway.
Caption: A mutation in the ACCase gene leads to an altered enzyme, reducing this compound binding and conferring resistance.
Caption: Workflow for confirming this compound resistance through biological, biochemical, and molecular assays.
References
- 1. scielo.br [scielo.br]
- 2. Use of resistant ACCase mutants to screen for novel inhibitors against resistant and susceptible forms of ACCase from grass weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Frontiers | Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions [frontiersin.org]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. Resistance to Aryloxyphenoxypropionate and Cyclohexanedione Herbicides in Wild Oat (Avena fatua) | Weed Science | Cambridge Core [cambridge.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Sethoxydim Phytotoxicity Versus Other ACCase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phytotoxicity of sethoxydim with other prominent acetyl-CoA carboxylase (ACCase) inhibiting herbicides. The information presented is supported by experimental data to aid researchers and professionals in the fields of weed science and herbicide development in understanding the relative efficacy and potential crop selectivity of these compounds.
Introduction to ACCase Inhibitors
Acetyl-CoA carboxylase (ACCase) inhibitors are a critical class of herbicides that selectively control grass weeds in broadleaf crops.[1] They are categorized into three main chemical families: the aryloxyphenoxypropionates (FOPs), cyclohexanediones (DIMs), and phenylpyrazolines (DENs).[2] this compound belongs to the DIM family.[2] These herbicides function by inhibiting the ACCase enzyme, which is essential for fatty acid biosynthesis in grasses.[1][3] This inhibition leads to a failure in cell membrane production, ultimately causing necrosis and death of the plant.[3]
Comparative Phytotoxicity Data
The efficacy of ACCase inhibitors can be quantified using metrics such as the concentration required to inhibit 50% of the enzyme activity (IC50) or the dose required for 50% growth reduction (GR50) or 50% visual control (ED50) of the target weed. The following tables summarize available quantitative data from comparative studies.
Table 1: In Vitro ACCase Inhibition (IC50) of Various Herbicides on Susceptible and Resistant Southern Crabgrass (Digitaria ciliaris) Biotypes
| Herbicide | Chemical Family | Susceptible (S) IC50 (µM) | Resistant (R1) IC50 (µM) | Resistant (R2) IC50 (µM) |
| This compound | DIM | 0.7 | 15.3 | 41.1 |
| Clethodim | DIM | Not explicitly provided, but S was more sensitive than R biotypes.[4] | Not explicitly provided | Not explicitly provided |
| Fluazifop-p-butyl | FOP | Not explicitly provided | Not explicitly provided | Not explicitly provided |
| Pinoxaden | DEN | Not explicitly provided | Not explicitly provided | Not explicitly provided |
Data sourced from a study on Southern Crabgrass biotypes.[4][5][6]
Table 2: Whole-Plant Phytotoxicity (ED50 and GR50) of ACCase Inhibitors on Goosegrass (Eleusine indica)
| Herbicide | Chemical Family | ED50 (g ai/ha) | GR50 (g ai/ha) |
| Clethodim | DIM | 76.8 | 70.8 |
| Haloxyfop-methyl | FOP | 607.2 - 1224.3 (for resistant accessions) | Not reliably determined for resistant accessions |
Data sourced from a study on multiple resistant goosegrass accessions.[7]
Table 3: Comparative Efficacy of ACCase Inhibitors on Various Grass Weeds (Qualitative Summary)
| Herbicide | Target Weed | Comparative Efficacy | Source |
| This compound | Crabgrass | Provides slightly better control compared to fluazifop-p and clethodim. | [8] |
| This compound | Perennial grasses | Generally considered weaker than fluazifop-p and clethodim. | [8] |
| Clethodim | Johnsongrass | More effective than this compound. | [9] |
| Fluazifop-p-butyl | Torpedograss | Single applications provided longer control than this compound in one study. | [9] |
| Quizalofop | Sourgrass | Showed greater control efficiency than clethodim in one study. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from the cited studies.
In Vitro ACCase Activity Assay
A malachite green colorimetric functional assay can be used to evaluate ACCase activity.[4][5]
Enzyme Extraction:
-
Fresh leaf tissue from susceptible and resistant grass biotypes is harvested.
-
The tissue is homogenized in an extraction buffer containing tricine, EDTA, glycerol, and other stabilizing agents.
-
The homogenate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme extract is collected.[11]
ACCase Activity Measurement:
-
The enzyme extract is incubated with a reaction mixture containing the ACCase-inhibiting herbicide at various concentrations.[4]
-
The reaction is initiated by adding acetyl-CoA.
-
The activity of ACCase is determined by measuring the production of ADP, which is quantified using a malachite green reagent that forms a colored complex with free phosphate after enzymatic cleavage of ATP.
-
Absorbance is measured spectrophotometrically, and the data is used to calculate IC50 values.[4][5]
Whole-Plant Greenhouse Bioassay
Greenhouse bioassays are conducted to determine the whole-plant response to herbicides.[12][13][14]
Plant Material and Growth Conditions:
-
Seeds of the target grass weed are planted in pots containing a suitable growing medium.[11]
-
Plants are grown in a greenhouse under controlled temperature, humidity, and light conditions.[11]
Herbicide Application:
-
Herbicides are applied at various doses to plants at a specific growth stage (e.g., 2-3 leaf stage).[15]
-
A spray chamber is used to ensure uniform application.
Phytotoxicity Assessment:
-
Visual injury ratings are taken at specified intervals after treatment (e.g., 7, 14, and 21 days).
-
Plant biomass (fresh or dry weight) is measured at the end of the experiment.
-
The data is subjected to dose-response analysis to determine GR50 or ED50 values.[10]
Visualizations
Signaling Pathway of ACCase Inhibition
The primary mechanism of action for this compound and other ACCase inhibitors is the disruption of fatty acid biosynthesis. The following diagram illustrates the downstream consequences of this inhibition.
Experimental Workflow for Herbicide Bioassay
The following diagram outlines a typical workflow for conducting a greenhouse bioassay to assess herbicide phytotoxicity.
Conclusion
This compound is an effective ACCase-inhibiting herbicide with a phytotoxicity profile that varies depending on the target grass species and the presence of resistance mechanisms. Comparative data suggests that while this compound may offer advantages for the control of certain weeds like crabgrass, other ACCase inhibitors such as clethodim and fluazifop-p-butyl may be more effective against perennial grasses like johnsongrass and torpedograss. The choice of herbicide should be guided by the specific weed spectrum, potential for crop injury, and consideration of herbicide resistance management practices. Further research with standardized methodologies is needed to provide a more comprehensive quantitative comparison across a wider range of grass species and environmental conditions.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. bioone.org [bioone.org]
- 5. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 6. cambridge.org [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Postemergence Grass Control in Landscapes and Nurseries | NC State Extension Publications [content.ces.ncsu.edu]
- 9. purdue.edu [purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Statistical Analysis of Sethoxydim Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of statistical models for analyzing sethoxydim dose-response curves, supported by experimental data and detailed protocols. This compound is a selective, post-emergence herbicide that effectively controls a wide range of annual and perennial grasses in broadleaf crops. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway.[1][2] Understanding the dose-response relationship of this compound is crucial for determining its efficacy, optimizing application rates, and managing the development of herbicide resistance.
Experimental Protocols
A typical whole-plant dose-response bioassay for this compound involves the following steps:
1. Plant Material and Growth Conditions:
-
Select a susceptible grass species (e.g., ryegrass, oat, or a targeted weed species).
-
Grow plants from seed in pots containing a standardized soil or potting mix.
-
Maintain plants in a controlled environment (greenhouse or growth chamber) with consistent temperature, humidity, and photoperiod.
-
Plants are typically treated at the 2-3 leaf stage.[3]
2. Herbicide Application:
-
Prepare a stock solution of this compound and perform serial dilutions to create a range of treatment doses.
-
A typical dose range for a preliminary assay might include 0, 0.125, 0.25, 0.5, 1, 2, 4, and 8 times the recommended field dose to capture the full response curve.[4]
-
Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage.
-
Include a control group that is sprayed with a solution containing no herbicide.
3. Data Collection:
-
After a specified period (typically 14-21 days after treatment), harvest the above-ground biomass of the plants.[3]
-
Dry the biomass in an oven until a constant weight is achieved.
-
Record the dry weight for each plant or pot.
4. Experimental Design and Replication:
-
The experiment should be arranged in a completely randomized design or a randomized complete block design.
-
Each dose level, including the control, should have multiple replications (typically 3-5) to ensure statistical validity.[4]
Statistical Analysis and Model Comparison
The analysis of dose-response data typically involves fitting non-linear regression models to the observed data. The goal is to estimate key parameters that describe the potency of the herbicide, such as the ED50 (the dose required to cause a 50% response). The two most commonly used models in weed science for this purpose are the log-logistic and Weibull models.
Data Presentation: A Representative Dataset
The following table presents a hypothetical but representative dataset for a this compound dose-response experiment on a susceptible grass species. The response variable is the plant dry weight as a percentage of the control (untreated) plants.
| This compound Dose (g/ha) | Replication 1 (% of Control) | Replication 2 (% of Control) | Replication 3 (% of Control) | Mean (% of Control) |
| 0 | 100 | 100 | 100 | 100.0 |
| 10 | 95 | 92 | 98 | 95.0 |
| 25 | 80 | 85 | 82 | 82.3 |
| 50 | 55 | 60 | 58 | 57.7 |
| 100 | 25 | 30 | 28 | 27.7 |
| 200 | 10 | 12 | 8 | 10.0 |
| 400 | 5 | 6 | 4 | 5.0 |
Model Comparison: Log-Logistic vs. Weibull
Both the log-logistic and Weibull models are sigmoid (S-shaped) curves that are well-suited for describing dose-response relationships.
| Feature | Log-Logistic Model | Weibull Model |
| Equation | Y = c + (d - c) / (1 + exp(b(log(x) - log(e)))) | Y = c + (d - c) * exp(-exp(b(log(x) - log(e)))) |
| Parameters | b: slope around the ED50c: lower limitd: upper limite: ED50 | b: slope parameterc: lower limitd: upper limite: inflection point (related to ED50) |
| Symmetry | Symmetrical around the ED50 | Can be asymmetrical, providing more flexibility in fitting data that is not perfectly symmetrical. |
| Interpretation | The 'e' parameter directly estimates the ED50. | The ED50 needs to be calculated from the estimated parameters. |
Goodness-of-Fit and Model Selection
To determine which model provides a better fit to the data, several statistical criteria can be used:
-
Residual Sum of Squares (RSS): A lower RSS indicates a better fit.
-
Akaike Information Criterion (AIC): A lower AIC value suggests a better balance between goodness-of-fit and model complexity.
-
Lack-of-Fit Test: A non-significant p-value (typically > 0.05) indicates that the model provides an adequate fit to the data.
Data Analysis Workflow using R and the drc Package
The drc package in R is a powerful tool for dose-response analysis.[5][6][7][8]
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. hracglobal.com [hracglobal.com]
- 4. cambridge.org [cambridge.org]
- 5. 11 Dose-Response curves | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 6. api.pageplace.de [api.pageplace.de]
- 7. Dose-Response Analysis Using R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Verification of Sethoxydim's Effect on Fatty Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of sethoxydim's efficacy in inhibiting fatty acid synthesis, benchmarked against other leading Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides. The data presented is curated from independent scientific studies to support research and development in herbicide and drug design.
Executive Summary
This compound, a cyclohexanedione herbicide, effectively inhibits fatty acid synthesis in susceptible plants by targeting the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the biosynthesis of fatty acids, which are crucial for building cell membranes and storing energy. Inhibition of ACCase leads to a depletion of lipids, ultimately causing plant death.[1][2] This guide presents a comparative analysis of this compound with other ACCase inhibitors, including clethodim, fluazifop-p-butyl, and pinoxaden, supported by quantitative data from in vitro and in planta studies.
Comparative Efficacy of ACCase Inhibitors
The inhibitory effects of this compound and its alternatives on ACCase activity are summarized below. The data highlights the concentration required to inhibit 50% of the enzyme's activity (IC50) in susceptible (S) and resistant (R) biotypes of various weed species. Lower IC50 values indicate higher potency.
| Herbicide | Plant Species (Biotype) | IC50 (µM) | Reference |
| This compound | Digitaria ciliaris (S) | 0.7 | [3][4] |
| Digitaria ciliaris (R1) | 15.3 | [3][4] | |
| Digitaria ciliaris (R2) | 41.1 | [3][4] | |
| Zea mays (S) | 2.9 | [5] | |
| Zea mays (R, ACCase220) | >25-fold higher than S | [6] | |
| Zea mays (R, ACCase240) | >77-fold higher than S | [6] | |
| Clethodim | Digitaria ciliaris (S) | 0.46 | [3][4] |
| Digitaria ciliaris (R1) | 3.5 | [3][4] | |
| Digitaria ciliaris (R2) | 7.5 | [3][4] | |
| Fluazifop-p-butyl | Digitaria ciliaris (S) | ~0.5 (acid form) | [3][5] |
| Digitaria ciliaris (R1) | ~8.9 (acid form) | [3] | |
| Digitaria ciliaris (R2) | ~17.1 (acid form) | [3] | |
| Hordeum vulgare (S) | Inhibits | [7] | |
| Pisum sativum (R) | No inhibition | [7] | |
| Pinoxaden | Digitaria ciliaris (S) | Not specified | [3][4] |
| Digitaria ciliaris (R1) | Not specified | [3][4] | |
| Digitaria ciliaris (R2) | Not specified | [3][4] |
Impact on Fatty Acid Content
Treatment with this compound leads to a measurable decrease in total fatty acid content in susceptible plants. The following table summarizes the observed effects in soybean (Glycine max).
| Plant Species | This compound Concentration | Effect on Total Lipid/Fatty Acid Content | Reference |
| Glycine max (Soybean) | 10⁻⁵ M | 45% decrease in lipid content | [8][9] |
| 10⁻⁵ M | 30% reduction in fatty acid synthesis activity | [8][9] | |
| Nicotiana sylvestris | Up to 10⁻³ M | Unaffected | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided to enable replication and further investigation.
In Vitro ACCase Activity Assay
This assay quantifies the inhibition of ACCase by measuring the incorporation of radiolabeled bicarbonate into an acid-stable product, malonyl-CoA.
Materials:
-
Plant tissue (e.g., young leaves)
-
Extraction buffer (e.g., 0.1 M TRIS-HCl pH 8.1, 10% sucrose, 0.05% β-mercaptoethanol)
-
Assay buffer (e.g., 0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
[¹⁴C]NaHCO₃
-
ATP
-
Acetyl-CoA
-
This compound and other inhibitors of varying concentrations
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in liquid nitrogen and extract proteins with extraction buffer. Centrifuge to remove insoluble material.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, enzyme extract, ATP, and the herbicide inhibitor at the desired concentration.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]NaHCO₃ and acetyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-32°C) for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Evaporate the sample to dryness to remove unreacted [¹⁴C]NaHCO₃. Resuspend the pellet and add a scintillation cocktail.
-
Measurement: Measure the radioactivity using a liquid scintillation counter to determine the amount of ¹⁴C incorporated into malonyl-CoA.
In Vivo Fatty Acid Synthesis Assay
This method assesses the effect of herbicides on de novo fatty acid synthesis in whole plant tissues by tracing the incorporation of a radiolabeled precursor.
Materials:
-
Intact plants or leaf discs
-
[¹⁴C]acetate or another suitable precursor
-
Herbicide solution (e.g., this compound)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Herbicide Treatment: Treat plants with the herbicide solution at the desired concentration and for a specific duration.
-
Radiolabeling: Introduce the radiolabeled precursor (e.g., by applying it to the leaf surface or including it in the growth medium).
-
Incubation: Allow the plant to metabolize the precursor for a set period.
-
Lipid Extraction: Harvest the plant tissue and extract the total lipids using an appropriate solvent system.
-
Quantification: Measure the radioactivity in the lipid extract using a liquid scintillation counter to determine the rate of fatty acid synthesis.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the fatty acid synthesis pathway and a typical experimental workflow.
Caption: Mechanism of this compound's inhibition of fatty acid synthesis.
Caption: Workflow for in vitro assessment of ACCase inhibition.
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. invasive.org [invasive.org]
- 3. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]
- 4. bioone.org [bioone.org]
- 5. Inhibition of plant acetyl-coenzyme A carboxylase by the herbicides this compound and haloxyfop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ACCase220 and ACCase240 isozymes from this compound-resistant and -susceptible maize hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound affects lipid synthesis and acetyl-CoA carboxylase activity in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Unraveling Sethoxydim's Metabolic Fate: A Comparative Guide for Plant Researchers
A comprehensive analysis of sethoxydim's metabolic pathways across different plant species reveals key detoxification strategies and provides a framework for future research in herbicide development and crop science. This guide details the metabolic transformations of this compound, compares its degradation rates in various plants, and outlines the experimental protocols necessary for such validation studies.
This compound, a selective post-emergence herbicide, is widely used to control grass weeds in broadleaf crops. Its efficacy and selectivity are largely determined by the metabolic processes within the plant. Tolerant species can rapidly metabolize the active compound into non-toxic substances, while susceptible species lack this efficient detoxification machinery. Understanding these metabolic pathways is crucial for developing more effective and safer herbicides and for engineering crop resistance.
Comparative Metabolism of this compound in Monocots and Dicots
Studies have demonstrated that this compound is rapidly metabolized in a variety of plant species, including both monocotyledonous and dicotyledonous plants. The primary mechanism of action for this compound is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for lipid biosynthesis in grasses.[1] However, the rate and pathway of metabolism can vary significantly between species, contributing to the herbicide's selectivity.
In a comparative study using radiolabeled 14C-sethoxydim, the herbicide was found to be rapidly metabolized in the monocots quackgrass (Agropyron repens) and barnyardgrass (Echinochloa crus-galli), and the dicots alfalfa (Medicago sativa) and navy bean (Phaseolus vulgaris).[2] After 24 hours, less than 2% of the applied this compound remained in its original form in any of the tested species.[2] In soybeans, another dicot, the metabolic transformation is also swift and involves oxidation, structural rearrangement, and conjugation.[3]
The key to this compound selectivity lies in the structural differences of the ACCase enzyme between susceptible monocots and tolerant dicots. In most dicots, the ACCase has a different binding site, which makes it less susceptible to inhibition by this compound.
Below is a summary of the quantitative data from a study on the metabolism of 14C-sethoxydim in different plant species, highlighting the rapid degradation of the parent compound.
| Plant Species | Type | % of Applied 14C-Sethoxydim Remaining After 1 Hour | % of Applied 14C-Sethoxydim Remaining After 24 Hours | Number of Metabolites Detected |
| Quackgrass (Agropyron repens) | Monocot | 46% | <2% | 9 |
| Barnyardgrass (Echinochloa crus-galli) | Monocot | 27% | <2% | 9 |
| Alfalfa (Medicago sativa) | Dicot | 38% | <2% | 9 |
| Navy Bean (Phaseolus vulgaris) | Dicot | 46% | <2% | 9 |
The this compound Metabolic Pathway: A Multi-Phase Detoxification Process
The metabolic detoxification of this compound in plants generally follows a three-phase process, a common strategy for xenobiotic metabolism in plants.
Phase I: Conversion In this initial phase, the this compound molecule is chemically modified through reactions such as oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). The goal of this phase is to introduce or expose functional groups (e.g., -OH, -NH2, -COOH) that make the molecule more water-soluble and prepare it for the subsequent conjugation step.
Phase II: Conjugation The modified this compound metabolites are then conjugated with endogenous molecules, such as glucose or glutathione. This process is facilitated by enzymes like glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). Conjugation further increases the water solubility of the metabolites and reduces their phytotoxicity.
Phase III: Compartmentation Finally, the conjugated metabolites are transported and sequestered in the plant's vacuoles or cell walls, effectively removing them from the cytoplasm and preventing any potential interference with cellular processes. This transport is often mediated by ATP-binding cassette (ABC) transporters.
The following diagram illustrates the generalized metabolic pathway of this compound in plants.
Caption: Generalized metabolic pathway of this compound in plants.
Experimental Protocols for Validating this compound Metabolic Pathways
Validating the metabolic pathways of this compound requires a combination of techniques, primarily utilizing radiolabeled compounds and advanced analytical instrumentation.
Key Experiment: ¹⁴C-Sethoxydim Metabolism Study
This experiment is designed to trace the fate of this compound within the plant and identify its metabolites.
1. Plant Material and Growth Conditions:
-
Grow the selected plant species (e.g., soybean, maize, wheat) in a controlled environment (growth chamber or greenhouse) with standardized conditions of light, temperature, and humidity.
-
Plants should be at a specific growth stage (e.g., 2-3 leaf stage) for treatment.
2. Application of ¹⁴C-Sethoxydim:
-
Synthesize or procure ¹⁴C-labeled this compound of high radiochemical purity.
-
Prepare a treatment solution of ¹⁴C-sethoxydim in a suitable solvent (e.g., acetone-water mixture) with a non-ionic surfactant to aid in leaf penetration.
-
Apply a precise amount of the radiolabeled solution to a specific leaf of each plant using a microsyringe.
3. Incubation and Sampling:
-
Harvest the treated plants at various time points after application (e.g., 1, 6, 24, 48, and 72 hours) to track the metabolism over time.
-
At each time point, separate the plant into different parts: treated leaf, shoots above and below the treated leaf, and roots.
4. Extraction of Metabolites:
-
Thoroughly wash the surface of the treated leaf with a solvent (e.g., methanol-water) to remove any unabsorbed herbicide.
-
Homogenize the different plant parts separately in a suitable extraction solvent (e.g., acetonitrile-water or methanol-water).
-
Centrifuge the homogenates to pellet the solid plant material and collect the supernatant containing the radiolabeled compounds.
5. Analysis of Metabolites:
-
Liquid Scintillation Counting (LSC): Quantify the total radioactivity in each plant part and in the leaf wash to determine the extent of absorption and translocation.
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Separate the parent ¹⁴C-sethoxydim from its radiolabeled metabolites in the plant extracts. A radio-detector is used in conjunction with HPLC to detect the radioactive peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Identify the chemical structures of the separated metabolites. These techniques provide information on the mass and fragmentation patterns (MS) and the atomic connectivity (NMR) of the molecules.
The following workflow diagram illustrates the key steps in a ¹⁴C-sethoxydim metabolism study.
Caption: Experimental workflow for a ¹⁴C-sethoxydim metabolism study.
Conclusion
The validation of this compound's metabolic pathways in different plant species is a complex but essential undertaking. It provides invaluable insights into the mechanisms of herbicide selectivity and resistance. The rapid metabolism of this compound in tolerant plants, involving a multi-phase detoxification process catalyzed by enzymes such as CYPs and GSTs, is a key factor in its selective action. By employing rigorous experimental protocols involving radiolabeling and advanced analytical techniques, researchers can continue to elucidate these pathways in greater detail. This knowledge will be instrumental in the development of next-generation herbicides with improved efficacy and environmental safety profiles, as well as in the breeding of crops with enhanced herbicide tolerance.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aqueous photodegradation of this compound herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Sethoxydim's Impact on Plant Gene Expression
A comprehensive guide for researchers on the transcriptomic effects of sethoxydim, detailing differentially expressed genes, affected signaling pathways, and experimental methodologies.
This guide provides a detailed comparison of the transcriptomic landscape in plants treated with the herbicide this compound versus untreated control plants. By summarizing key quantitative data, outlining experimental protocols, and visualizing affected signaling pathways, this document serves as a valuable resource for researchers in plant science, weed management, and drug development. The findings are primarily based on a study by Song et al. (2020) on green foxtail (Setaria viridis), a model organism for C4 grasses.[1][2]
Key Findings and Data Presentation
This compound treatment significantly alters gene expression in susceptible plants. A transcriptomic analysis of this compound-treated green foxtail revealed a substantial number of differentially expressed genes (DEGs). The study by Song et al. (2020) identified hundreds of DEGs, indicating a broad impact on cellular processes. Below is a summary of the key quantitative findings from this research.
| Treatment Group | Up-regulated DEGs | Down-regulated DEGs | Total DEGs |
| This compound-treated vs. Control | 235 | 118 | 353 |
Table 1: Summary of differentially expressed genes (DEGs) in herbicide-sensitive green foxtail treated with this compound compared to an untreated control. Data is derived from the transcriptomic analysis by Song et al. (2020).
A selection of key differentially expressed genes is presented in Table 2, highlighting their functional annotations and expression changes.
| Gene ID (Contig) | Annotation | Log2 Fold Change | p-value |
| Contig_GFT-HS_9248 | bZIP transcription factor 60 | 2.85 | < 0.01 |
| Contig_GFT-HS_12345 | Abscisic acid receptor PYL4 | 2.15 | < 0.01 |
| Contig_GFT-HS_67890 | Protein phosphatase 2C | 1.98 | < 0.01 |
| Contig_GFT-HS_54321 | SNF1-related protein kinase 2 | 2.33 | < 0.01 |
| Contig_GFT-HS_11223 | Cytochrome P450 | -2.54 | < 0.01 |
| Contig_GFT-HS_44556 | Glutathione S-transferase | -2.18 | < 0.01 |
Table 2: A selection of differentially expressed genes in this compound-treated herbicide-sensitive green foxtail. The up-regulation of genes involved in the ABA signaling pathway is a notable finding.
Affected Signaling Pathways
The transcriptomic data strongly indicates that this compound treatment induces the abscisic acid (ABA)-activated signaling pathway .[1][2] This pathway is a crucial regulator of various stress responses in plants. The upregulation of key components such as ABA receptors (PYL), protein phosphatases 2C (PP2C), and SNF1-related protein kinases (SnRK2) suggests a plant stress response to the herbicide.[1] A key transcription factor identified as being significantly upregulated is a bZIP transcription factor 60.[1][2]
References
Validating Analytical Methods for Sethoxydim Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable detection of the herbicide sethoxydim is crucial for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of validated analytical methods for this compound detection, focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection, and Gas Chromatography (GC) with Mass Spectrometry (MS). The performance of these methods is evaluated across various matrices, including soil, water, and food products.
This document summarizes quantitative data in clearly structured tables, presents detailed experimental protocols for key methodologies, and includes visualizations to illustrate experimental workflows, aiding in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound detection is often dictated by the matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this compound analysis due to its suitability for non-volatile and thermally labile compounds. Coupling HPLC with either a UV detector or a more sensitive and selective tandem mass spectrometer (MS/MS) offers robust and reliable quantification. Gas Chromatography (GC) can also be employed, particularly for confirmatory analysis.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) | Reference |
| HPLC-UV | Soil | <5 ppb | 10 ppb | 95 - 97% | 11 - 16% | [1] |
| Water | 0.01 µg/mL | 0.03 µg/mL | Not Reported | Not Reported | [2] | |
| LC-MS/MS | Vegetables | Not Specified | 5 µg/kg | 91 - 109% | < 10% | [3] |
| Oranges, Carrots, Spinach | <10 ng/g | 20 ng/g | 70 - 130% | < 20% | [4] | |
| GC-MS | General | 0.050 ng (injected) | 10 ppb | Not Reported | Not Reported | [1] |
Table 1: Comparison of Validated Analytical Methods for this compound Detection. This table summarizes the performance characteristics of different analytical methods across various matrices. The data is compiled from multiple scientific studies to provide a comparative overview.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis, and a standard HPLC-UV method for soil analysis.
QuEChERS Sample Preparation and LC-MS/MS Analysis for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the fruit or vegetable sample.
-
Homogenize the sample to a uniform consistency.
2. Extraction:
-
Transfer 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
4. LC-MS/MS Analysis:
-
The final extract is then ready for injection into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile is commonly used.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
HPLC-UV Analysis of this compound in Soil
This method is suitable for the routine monitoring of this compound in soil samples.
1. Sample Preparation:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 10 g of the sieved soil into a flask.
2. Extraction:
-
Add 20 mL of an appropriate extraction solvent, such as dichloromethane or an acetonitrile/dichloromethane mixture.[1]
-
Shake the mixture for a specified time (e.g., 1 hour).
-
Filter the extract to remove soil particles.
3. Cleanup (if necessary):
-
Depending on the soil type and level of interference, a solid-phase extraction (SPE) cleanup step may be required to remove co-extracted matrix components.
4. HPLC-UV Analysis:
-
The extract is concentrated and reconstituted in the mobile phase before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (around 280 nm).
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that the results are accurate and reliable. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: Workflow for validating an analytical method for this compound detection.
Signaling Pathway (Mode of Action)
This compound is a selective post-emergence herbicide that belongs to the cyclohexanedione class of chemicals. Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, this compound disrupts lipid synthesis, leading to the death of the plant.
Caption: Simplified signaling pathway of this compound's herbicidal action.
References
A Comparative Guide to the Non-Target Effects of Sethoxydim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-target effects of the herbicide sethoxydim, drawing from peer-reviewed studies. The information is intended to assist researchers and professionals in evaluating the environmental impact of this chemical and in designing further studies.
Executive Summary
This compound is a selective, post-emergence herbicide used to control annual and perennial grass weeds. Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible plants[1][2]. While effective against target grass species, concerns remain regarding its impact on non-target organisms. This guide summarizes the available quantitative data on this compound's toxicity to aquatic life, soil microorganisms, and insects, provides an overview of the experimental protocols used in these studies, and visualizes the known mechanisms and experimental workflows.
Data Presentation: Quantitative Non-Target Effects of this compound
The following tables summarize the key toxicological data for this compound across various non-target organisms.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Common Name | Endpoint | Value (mg/L) | Formulation | Reference |
| Oncorhynchus mykiss | Rainbow Trout | 96h LC50 | 32 - 38 | Not Specified | [3] |
| Lepomis macrochirus | Bluegill Sunfish | 96h LC50 | 100 | Not Specified | [1] |
| Cyprinus carpio | Carp | 96h LC50 | 1.6 | Conclude G | |
| Daphnia magna | Water Flea | 48h LC50 | 1.5 | Not Specified | [3] |
| Daphnia magna | Water Flea | 48h LC50 | 2.6 | Conclude G |
Table 2: Effects of this compound on Soil Microorganisms
| Microbial Group | Effect | Concentration | Soil Type | Reference |
| Total Bacteria | Stimulated | 1000 ppm | Sandy Loam | [1] |
| Actinomycetes | Stimulated | 1000 ppm | Sandy Loam | [1] |
| Fungi | Little to no change | 1000 ppm | Sandy Loam | [1] |
| General Microbial Population | Negligible response | <50 ppm | Sandy Loam | [1] |
Table 3: Sublethal and Lethal Effects of this compound on Non-Target Insects
| Species | Common Name | Effect | Exposure Details | Result | Reference |
| Apodemia mormo langei (surrogate: Behr's metalmark) | Butterfly | Reduced adult emergence | First instars exposed to field rates | 24-36% reduction in adult emergence | [2] |
| Icaricia icarioides blackmorei | Butterfly | Reduced development time | Larvae exposed to field rates | 21% reduction in development time | [4] |
| Pieris rapae | Cabbage White Butterfly | Reduced survival, wing size, and pupal weight | Larvae exposed to field rates | 32% reduction in survival | [4] |
Experimental Protocols
Aquatic Toxicity Testing
Standardized acute toxicity tests are conducted following guidelines from organizations like the U.S. Environmental Protection Agency (EPA). These typically involve:
-
Test Organisms: Fish species such as rainbow trout (Oncorhynchus mykiss) and bluegill sunfish (Lepomis macrochirus), and the invertebrate Daphnia magna.
-
Exposure: Organisms are exposed to a range of this compound concentrations in a static or flow-through system for a defined period (e.g., 96 hours for fish, 48 hours for Daphnia).
-
Endpoint: The primary endpoint is mortality, from which the LC50 (lethal concentration for 50% of the population) is calculated.
-
Conditions: Key environmental parameters such as temperature, pH, and water hardness are controlled and monitored throughout the experiment.
Soil Microorganism Studies
The impact of this compound on soil microbial communities is often assessed through:
-
Soil Incubation: Soil samples are treated with various concentrations of this compound and incubated under controlled laboratory conditions (e.g., specific temperature and moisture levels).
-
Microbial Population Enumeration: Techniques such as plate counts on selective media are used to determine the population sizes of different microbial groups (e.g., bacteria, fungi, actinomycetes).
-
Microbial Activity Assays: Soil respiration (measurement of CO2 evolution) is a common method to assess overall microbial activity.
Insect Toxicity and Sublethal Effects Testing
Studies on insects often involve:
-
Exposure: Insects, typically at a specific life stage (e.g., larvae), are exposed to this compound either through direct contact (topical application) or ingestion of treated food sources.
-
Lethal Endpoints: Mortality is recorded to determine lethal doses (LD50) or concentrations (LC50).
-
Sublethal Endpoints: A range of sublethal effects are monitored, including changes in development time, reproductive output (fecundity), and morphological characteristics (e.g., wing size).
Signaling Pathways and Experimental Workflows
Primary Mode of Action in Target Plants
The primary mechanism by which this compound affects target plants is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting ACCase, this compound disrupts the production of lipids, which are essential components of cell membranes. This ultimately leads to the death of the plant.
References
- 1. invasive.org [invasive.org]
- 2. Effects of herbicides on Behr's metalmark butterfly, a surrogate species for the endangered butterfly, Lange's metalmark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]
- 4. Effect of herbicides on soil respiration: a case study conducted at Debrecen-Látókép Plant Cultivation Experimental Station - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Genetic Basis of Sethoxydim Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic basis of resistance to sethoxydim, a cyclohexanedione (CHD) herbicide. It is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the molecular mechanisms that confer resistance, with a focus on target-site mutations in the acetyl-CoA carboxylase (ACCase) enzyme. This document summarizes key experimental data, details relevant methodologies, and visualizes critical pathways and workflows to facilitate a deeper understanding of this compound resistance.
Performance Comparison of this compound Against Wild-Type and Mutant ACCase
This compound is a selective, post-emergence herbicide that targets the ACCase enzyme, a critical component in the lipid biosynthesis pathway of grasses.[1][2][3] Inhibition of ACCase disrupts the production of fatty acids, which are essential for building and maintaining cell membranes, ultimately leading to plant death.[1][2] However, the emergence of herbicide-resistant weeds, primarily due to single nucleotide polymorphisms in the ACCase gene, poses a significant challenge to effective weed management. These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy.
The following tables summarize quantitative data from various studies, comparing the resistance levels conferred by different ACCase mutations to this compound and other ACCase-inhibiting herbicides. The data is presented as the concentration of herbicide required to inhibit 50% of the enzyme's activity (IC50) and the resistance index (RI), which is the ratio of the IC50 of the resistant population to that of the susceptible population.
Table 1: Comparison of IC50 Values for this compound Against Susceptible and Resistant ACCase
| Weed Species | ACCase Mutation | Susceptible (S) IC50 (µM) | Resistant (R) IC50 (µM) | Resistance Index (R/S) | Reference |
| Digitaria ciliaris (Southern Crabgrass) | Ile-1781-Leu (R1) | 0.7 | 15.3 | 21.9 | [4] |
| Digitaria ciliaris (Southern Crabgrass) | Ile-1781-Leu (R2) | 0.7 | 41.1 | 58.7 | [4] |
| Zea mays (Maize) | Not specified | Wild-type | >100-fold higher | >100 | [5] |
Table 2: Cross-Resistance Patterns of Different ACCase Mutations to Various ACCase-Inhibiting Herbicides
| ACCase Mutation | Herbicide Class | This compound Resistance | Other CHD Resistance (e.g., Clethodim) | APP Resistance (e.g., Fenoxaprop, Haloxyfop) | DEN Resistance (e.g., Pinoxaden) | Reference |
| Ile-1781-Leu | CHD, APP, DEN | High | Variable | High | High | [1][6] |
| Trp-2027-Cys | APP | Low | Low | High | High | [1][2] |
| Ile-2041-Asn | APP, DEN | Moderate | Low | High | High | [1][2] |
| Asp-2078-Gly | CHD, APP | Moderate | High | High | High | [1] |
| Cys-2088-Arg | CHD, APP, DEN | High | High | High | High | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to confirm the genetic basis of this compound target-site mutations.
ACCase Enzyme Activity Assay (Malachite Green Colorimetric Functional Assay)
This assay is a non-radioactive method to determine the activity of the ACCase enzyme and its inhibition by herbicides.
Principle: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis, which is detected by the malachite green reagent. A decrease in Pi production in the presence of an inhibitor indicates enzyme inhibition.[4][9][10]
Protocol:
-
Plant Material: Collect fresh leaf tissue from both suspected resistant and known susceptible plant populations.
-
Enzyme Extraction:
-
Grind leaf tissue in a chilled mortar and pestle with an extraction buffer (e.g., containing Tris-HCl, EDTA, DTT, and glycerol).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the enzyme extract, reaction buffer (including MgCl2, ATP, NaHCO3, and acetyl-CoA), and varying concentrations of the herbicide (e.g., this compound).
-
Incubate the reaction mixture at a controlled temperature (e.g., 34°C) for a specific time (e.g., 30 minutes).
-
-
Colorimetric Detection:
-
Stop the reaction by adding a solution to precipitate proteins.
-
Add the malachite green reagent to the supernatant.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each herbicide concentration compared to a no-herbicide control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.
-
ACCase Gene Sequencing
This method is used to identify specific mutations in the carboxyltransferase (CT) domain of the ACCase gene that are known to confer herbicide resistance.
Principle: The DNA sequence of the ACCase gene is determined and compared to the sequence from a susceptible plant to identify any nucleotide changes that result in amino acid substitutions.
Protocol:
-
DNA Extraction:
-
PCR Amplification:
-
Amplify the CT domain of the ACCase gene using specific primers designed from conserved regions of the gene.[11][14][15]
-
The PCR reaction typically includes the extracted DNA, primers, dNTPs, Taq polymerase, and a reaction buffer.
-
The thermocycling program consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[12][15]
-
-
PCR Product Purification:
-
Purify the amplified PCR product to remove primers, dNTPs, and other components of the PCR reaction. This can be done using commercially available kits.
-
-
DNA Sequencing:
-
Sequence the purified PCR product using a DNA sequencing service or an in-house sequencer. Sanger sequencing is a common method for this purpose.
-
-
Sequence Analysis:
-
Align the obtained DNA sequences from resistant and susceptible plants using bioinformatics software (e.g., BioEdit).[12]
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that lead to amino acid substitutions in the resistant plants. The sequences are often compared to a reference sequence from a susceptible wild-type plant.[12]
-
Visualizations
Signaling Pathway
Caption: Lipid biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for confirming this compound target-site resistance.
References
- 1. Cross-resistance patterns to ACCase-inhibitors in American sloughgrass (Beckmannia syzigachne Steud.) homozygous for specific ACCase mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. tandfonline.com [tandfonline.com]
- 4. bioone.org [bioone.org]
- 5. ACCase: The Gatekeeper of Plant Oil - Christopher S. Bond Life Sciences Center [bondlsc.missouri.edu]
- 6. Ile-1781-Leu Target Mutation and Non-Target-Site Mechanism Confer Resistance to Acetyl-CoA Carboxylase-Inhibiting Herbicides in Digitaria ciliaris var. chrysoblephara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad Resistance to ACCase Inhibiting Herbicides in a Ryegrass Population Is Due Only to a Cysteine to Arginine Mutation in the Target Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations [mdpi.com]
- 12. Mutations in the plastidic ACCase gene endowing resistance to ACCase-inhibiting herbicide in Phalaris minor populations from India - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of two common ACCase mutations associated with high levels of fenoxaprop-P-ethyl resistance in shortawn foxtail (Alopecurus aequalis) using loop-mediated isothermal amplification | Weed Science | Cambridge Core [cambridge.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Sethoxydim: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of sethoxydim, a selective post-emergence herbicide. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of this compound, which is a toxic pesticide waste, is a violation of federal law.[1][2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] In case of a spill, contain it with an inert absorbent material like sand or earth, and transfer the material to a separate, sealed container for disposal.[5][7] Never pour this compound or its rinsate down drains, toilets, or into any water systems, as this can contaminate water sources and harm aquatic life.[1][8][9][10]
Disposal of Unused or Excess this compound
The most responsible method for managing excess this compound is to use it completely according to its labeled directions.[5] If this is not possible, the unused product must be treated as hazardous waste.
Key Disposal Principles:
-
Do Not Discard as Regular Waste : this compound must not be disposed of with household or general laboratory garbage.[7]
-
Utilize a Waste Disposal Program : The preferred method is to transfer the chemical to a licensed hazardous waste disposal facility or a pesticide disposal program.[1][5] These programs are often managed by state or local government agencies.
-
Seek Official Guidance : For specific instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[1][2][3][4]
Disposal of Empty this compound Containers
Empty containers must be thoroughly cleaned before disposal to remove any remaining chemical residue. The standard procedure for this is the "triple rinse" method.[1][2][4][5]
| Parameter | Specification | Source |
| Rinsing Agent | Water | [1][2][5] |
| Container Fill Volume | 1/4 full | [1][2][5] |
| Shaking Duration | 10 seconds | [1][2][5] |
| Drain Time | 10 seconds (after flow begins to drip) | [1][2][5] |
| Number of Rinses | 3 | [1][2][5] |
This table summarizes the key quantitative parameters for the triple rinse procedure.
After a thorough triple rinse, the container can be offered for recycling if available.[1][5] Alternatively, it should be punctured to prevent reuse and disposed of in a sanitary landfill or via other methods approved by state and local authorities.[1][2][5]
Detailed Protocol: Disposal of a Small Laboratory Quantity of this compound
This protocol outlines the step-by-step procedure for the disposal of a small quantity of this compound and its container within a laboratory setting.
1.0 Objective To safely dispose of residual this compound and its container in compliance with environmental regulations.
2.0 Materials
-
Residual this compound in its original container
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Access to a designated hazardous waste collection area
-
Water source
-
A labeled container for collecting rinsate
-
A labeled hazardous waste container for the final product
3.0 Procedure
3.1 Preparation of Unused this compound for Disposal
-
Ensure all PPE is correctly worn.
-
If transferring the remaining this compound to a hazardous waste container, do so in a well-ventilated area, preferably within a chemical fume hood.
-
Carefully pour the remaining this compound into a designated and properly labeled hazardous waste container provided by your institution's environmental health and safety (EHS) office.
-
Securely seal the hazardous waste container.
-
Proceed to decontaminate the original this compound container.
3.2 Container Decontamination (Triple Rinse Method)
-
Drain the empty this compound container into the hazardous waste container for at least 10 seconds after the flow has slowed to a drip.[1][2][5]
-
Fill the empty container one-quarter full with water.[1][2][5]
-
Securely recap the container.
-
Pour the rinsate (the rinse water) into a designated, labeled container for hazardous aqueous waste. Do not pour it down the drain.[1][5]
-
Allow the container to drain for another 10 seconds.[1][2][5]
-
Repeat steps 3.2.2 through 3.2.6 two more times for a total of three rinses.[1][2][5]
3.3 Final Container Disposal
-
After the final rinse, allow the container to dry completely.
-
Dispose of the container in accordance with your institution's policies and local regulations, which may include recycling or disposal in a sanitary landfill.[1][2][5]
4.0 Waste Management
-
Store the sealed hazardous waste containers (one for this compound concentrate, one for the aqueous rinsate) in a designated, secure hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office, which will coordinate with a licensed hazardous waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
A flowchart illustrating the procedural steps for the safe disposal of this compound and its container.
References
- 1. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 2. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. transportation.ky.gov [transportation.ky.gov]
- 5. domyown.com [domyown.com]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. plantersplace.com [plantersplace.com]
- 10. Storing and disposing of chemicals safely / RHS [rhs.org.uk]
Personal protective equipment for handling Sethoxydim
Essential Safety and Handling Guide for Sethoxydim
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory environment. Adherence to these guidelines is essential for ensuring the safety of researchers and maintaining a secure work environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. All personnel handling this compound must use the following PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Area | Required PPE | Specifications and Scenarios |
| Hands | Chemical-resistant gloves | Direct Contact/Splash: Butyl rubber (12-15 mil) or Viton (≥ 14 mils).[1][2][3][4] Routine Use: Nitrile rubber (≥ 14 mils).[2][3][4][5] Inspect gloves for leaks before use.[5] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | A face shield may be required for operations with a high risk of splashing.[5] this compound can cause substantial but temporary eye injury.[2][3][4][6] |
| Body | Long-sleeved shirt and long pants or a laboratory coat | For mixing, loading, or cleaning equipment, coveralls or a chemical-resistant apron should be worn.[2][7] |
| Respiratory | Not typically required with adequate engineering controls | Use a supplied-air respirator if vapors are generated in large quantities or if working in a poorly ventilated area.[5] |
| Feet | Closed-toe shoes and socks | For spill cleanup or handling large quantities, chemical-resistant footwear is required.[2][7] |
Standard Operating and Disposal Procedures
A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation.[5][6]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
-
Keep spill containment materials (e.g., sand, absorbent pads) nearby.[1][2]
-
-
Donning PPE :
-
Put on PPE in the correct order to ensure complete protection. The recommended sequence is laboratory coat/apron, then safety glasses/face shield, and finally gloves.
-
-
Handling the Chemical :
-
After Handling :
-
Doffing PPE :
-
Remove PPE carefully to avoid cross-contamination. The generally accepted sequence is gloves first, followed by the laboratory coat/apron, and finally eye protection.
-
Wash hands again after removing all PPE.
-
Emergency Plan: Spills and Exposure
Immediate and appropriate action is critical in an emergency.
-
Skin Contact : Take off contaminated clothing immediately.[2][3][4] Rinse the affected skin area with plenty of water for 15-20 minutes.[3][4]
-
Eye Contact : Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[3][4] If present, remove contact lenses after the first 5 minutes, then continue rinsing.[3][4] Seek medical attention.[1][6]
-
Ingestion : Call a poison control center or doctor immediately for treatment advice.[4] Do not induce vomiting.[6]
Disposal Plan
Pesticide wastes are considered toxic and their disposal is regulated by federal law.[5][8][9] Improper disposal is a violation of these laws.[5][8][9]
Table 2: Disposal Guidelines for this compound and Associated Waste
| Waste Type | Disposal Procedure |
| Excess/Unused this compound | The preferred method is to use all the material for its intended purpose according to label directions.[10] If this is not possible, it must be disposed of as hazardous waste. Contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal facility.[9][10] |
| Contaminated Materials (e.g., used PPE, spill absorbents) | Place all contaminated solids into a clearly labeled, sealed container for hazardous waste.[1][2] Do not dispose of them in regular trash.[1] Discard any clothing or absorbent materials that have been heavily contaminated with the concentrate.[2][3][4] |
| Empty Containers | Promptly triple rinse the container with water or an appropriate solvent.[2][8][9] Pour the rinsate into the application mixture tank or collect it for proper disposal as hazardous waste.[9] Do not reuse empty containers for any other purpose.[10] Follow institutional guidelines for the disposal of rinsed containers. |
Crucial Disposal Don'ts :
-
NEVER pour this compound waste down the drain or into any sewer system or waterway.[1][9][10]
-
NEVER reuse empty containers.[10]
References
- 1. agilent.com [agilent.com]
- 2. domyown.com [domyown.com]
- 3. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 4. gracofertilizer.com [gracofertilizer.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. This compound | C17H29NO3S | CID 135491830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
